2-Ethylaziridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-ethylaziridine | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-4-3-5-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWPOLMVXVBCSV-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27029-24-9 | |
| Record name | Aziridine, 2-ethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID7051929 | |
| Record name | 2-Ethylaziridine | |
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Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [3M MSDS] | |
| Record name | 2-Ethylaziridine | |
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Vapor Pressure |
55.2 [mmHg] | |
| Record name | 2-Ethylaziridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
2549-67-9 | |
| Record name | 2-Ethylaziridine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aziridine, 2-ethyl- | |
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| Record name | 2-ETHYLAZIRIDINE | |
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| Record name | Aziridine, 2-ethyl- | |
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| Record name | 2-Ethylaziridine | |
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| Record name | 2-ethylaziridine | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylaziridine: Synthesis, Reactivity, and Applications
Abstract
2-Ethylaziridine (CAS No: 2549-67-9) is a strained, three-membered heterocyclic amine that serves as a versatile and highly reactive building block in modern organic synthesis.[1] Its unique chemical properties, driven by significant ring strain, make it a potent electrophile for a variety of nucleophilic ring-opening reactions, providing access to a diverse array of substituted amine derivatives. This technical guide offers a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, provide detailed, field-proven protocols for its synthesis and characteristic reactions, explore its mechanistic role in biologically active compounds, and outline critical safety and handling procedures.
Core Characteristics and Physicochemical Properties
This compound is a colorless to pale yellow liquid characterized by a distinct, amine-like odor.[1] The aziridine ring, a nitrogen-containing analogue of an epoxide, is inherently unstable due to severe angle and torsional strain. This high degree of ring strain is the primary determinant of its chemical reactivity, making it susceptible to ring-opening by a wide range of nucleophiles.[1]
Identification and General Properties
| Property | Value | Source(s) |
| CAS Number | 2549-67-9 | [2][3][4] |
| Molecular Formula | C₄H₉N | [2][4][5] |
| Molecular Weight | 71.12 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Amine-like | [1] |
| Synonyms | 1,2-Butylenimine, Ethylethylenimine | [3][6] |
Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 88-89 °C | [2] |
| Density | 0.818 g/cm³ | [2] |
| Refractive Index | 1.418 | [2] |
| Vapor Pressure | 55.2 mmHg | [4] |
| Solubility | Soluble in water and organic solvents | [1] |
| pKa | 8.21 ± 0.40 (Predicted) | [3] |
Synthesis of this compound: The Modified Wenker Synthesis
The Wenker synthesis is a classical and highly effective method for preparing aziridines from β-amino alcohols.[7] The traditional method often employs harsh conditions, such as high temperatures and concentrated sulfuric acid, which can lead to side reactions and decomposition of sensitive substrates.[7] An improved, milder protocol utilizing chlorosulfonic acid for the esterification step and a weaker base for cyclization offers broader applicability and often results in higher yields.[8]
The synthesis of optically active (R)-2-ethylaziridine from (R)-2-amino-1-butanol serves as an excellent case study, demonstrating the efficiency of this modified approach with a reported overall yield of 80%.[6]
Reaction Scheme
Caption: Modified Wenker synthesis of (R)-2-ethylaziridine.
Detailed Experimental Protocol: Synthesis of (R)-2-Ethylaziridine
This protocol is adapted from the improved Wenker synthesis methodology.[6][8]
Materials:
-
(R)-2-Amino-1-butanol
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Step 1: Formation of the Sulfate Ester
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve (R)-2-amino-1-butanol (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.05 eq) dropwise via the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The sulfate ester intermediate will precipitate as a white solid.
-
Isolate the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material.
-
Dry the isolated sulfate ester under vacuum. This intermediate is typically used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Prepare an aqueous solution of sodium hydroxide (e.g., 6 M).
-
Add the dried sulfate ester from Step 1 to the NaOH solution at room temperature with vigorous stirring. Causality Note: The strong base deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the sulfate leaving group in an Sₙ2 reaction to form the strained aziridine ring.
-
Allow the reaction to stir at room temperature for 2-3 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure. Precaution: this compound is volatile.
-
The crude product can be purified by distillation under reduced pressure to yield pure (R)-2-ethylaziridine.
Chemical Reactivity: The Ring-Opening Reaction
The high reactivity of this compound is dominated by nucleophilic ring-opening reactions, which relieve the inherent ring strain.[1] These reactions typically proceed via an Sₙ2 mechanism. In neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon (C3). Under acidic conditions, the nitrogen is protonated, activating the ring. The subsequent nucleophilic attack occurs at the more substituted carbon (C2), as this position can better stabilize the developing partial positive charge.
Workflow for a Representative Ring-Opening Reaction
Caption: General scheme for the nucleophilic ring-opening of this compound.
Protocol: Ring-Opening with Benzylamine
This protocol provides a representative procedure for the regioselective ring-opening of this compound to generate a 1,2-diamine, a common structural motif in medicinal chemistry.
Materials:
-
This compound
-
Benzylamine
-
Methanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. The reaction typically proceeds to completion within several hours. Causality Note: The nitrogen of benzylamine acts as the nucleophile, attacking the less sterically hindered carbon of the aziridine ring.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, N¹-benzylbutane-1,2-diamine, can be purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of this compound. The following data provides expected spectroscopic features.
NMR Spectroscopy
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~0.95 | Triplet | 3H | -CH₂CH₃ |
| ~1.40 | Multiplet | 2H | -CH₂ CH₃ | |
| ~1.25, ~1.65 | Multiplet | 2H | Aziridine CH₂ | |
| ~1.85 | Multiplet | 1H | Aziridine CH | |
| ~1.0-1.5 | Broad Singlet | 1H | NH |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carbons | ~12 | -CH₂C H₃ |
| ~28 | -C H₂CH₃ | |
| ~25 | Aziridine C H₂ | |
| ~33 | Aziridine C H |
Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.
Mass Spectrometry (Electron Ionization)
Mass spectrometry is a key tool for confirming the molecular weight of this compound. The molecular ion peak (M⁺) is expected at m/z = 71. Common fragmentation patterns involve the loss of alkyl groups.[9]
| m/z | Interpretation |
| 71 | [M]⁺, Molecular Ion |
| 56 | [M - CH₃]⁺ |
| 42 | [M - C₂H₅]⁺ or [C₂H₄N]⁺ |
| 28 | [CH₂N]⁺ or [C₂H₄]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Frequency (cm⁻¹) | Interpretation |
| ~3300-3250 | N-H stretch (characteristic broad peak for amines) |
| ~3050-2950 | C-H stretch (sp³ carbons) |
| ~1460 | C-H bend (CH₂) |
| ~1250 | C-N stretch |
| ~850-750 | N-H wag (out-of-plane bend) |
Applications in Drug Development & Biological Activity
The aziridine motif is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic therapeutic agents, particularly those with antitumor activity.[10]
Mechanism of Action: DNA Alkylation
The therapeutic and toxicological properties of many aziridine-containing compounds stem from their ability to act as alkylating agents.[6] The electrophilic nature of the aziridine ring allows it to react with endogenous nucleophiles, most notably the nitrogenous bases of DNA (e.g., the N7 position of guanine).[6] This covalent modification of DNA can lead to the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells.[6] This is the foundational mechanism for well-known aziridine-containing anticancer drugs like Mitomycin C and Thiotepa.[6]
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Introduction: The Significance of the Aziridine Moiety
An In-Depth Technical Guide to the Synthesis of 2-Ethylaziridine from Simple Precursors
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable building blocks in modern organic synthesis. The inherent ring strain of the aziridine nucleus makes it susceptible to regioselective ring-opening reactions, providing a versatile platform for the stereocontrolled introduction of nitrogen-containing functionalities. This compound, a simple yet important chiral aziridine, serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its synthesis from simple, accessible precursors is a topic of significant interest for researchers in both academic and industrial settings. This guide provides a detailed exploration of the core synthetic strategies, focusing on the underlying chemical principles, field-proven protocols, and a comparative analysis of the most effective methods.
Synthetic Strategy 1: The Wenker Synthesis and Its Modern Refinements
The ring-closure of vicinal amino alcohols is a classic and direct approach to aziridines, with the Wenker synthesis being the most established method.[1] This strategy is particularly effective for producing N-H aziridines directly from readily available starting materials.[2]
Causality and Mechanistic Underpinnings
The Wenker synthesis operates on a two-step principle: the conversion of a hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution (SNi) by the adjacent amino group.[3] The precursor for this compound in this route is 1-amino-2-butanol, a simple and commercially available amino alcohol.[4][5]
-
Esterification : The alcohol is first reacted with sulfuric acid to form an aminoalkyl hydrogen sulfate ester. In the classic protocol, this step requires high temperatures (140-250 °C).[3]
-
Cyclization : A strong base (typically sodium hydroxide) is then introduced. It deprotonates the ammonium salt and the free amine nitrogen, which then acts as an intramolecular nucleophile, attacking the carbon bearing the sulfate ester and displacing it to form the aziridine ring.[3]
A significant drawback of the traditional method is the harsh conditions, which can lead to charring and undesirable side reactions.[2] Modern modifications employ milder reagents for the esterification step, significantly improving the scope and yield of the reaction.
Improved Wenker Synthesis: A Milder Approach
A refined protocol utilizes chlorosulfonic acid for the initial esterification, which proceeds under much milder conditions. This is followed by cyclization using sodium hydroxide or even a weaker base like sodium carbonate.[1][2] This improved method is particularly advantageous for substrates that are unstable in hot sulfuric acid.[1]
Caption: Improved Wenker synthesis workflow for this compound.
Experimental Protocol: (R)-2-Ethylaziridine via Improved Wenker Synthesis
This protocol is adapted from established mild variations of the Wenker synthesis.[2][6]
-
Esterification :
-
To a solution of (R)-2-amino-1-butanol (1 equivalent) in an appropriate solvent, slowly add chlorosulfonic acid (1.1 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the formation of the sulfate ester is complete (monitored by TLC or LC-MS).
-
-
Cyclization :
-
Cool the reaction mixture again to 0 °C.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (2.5 equivalents) to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
-
Work-up and Purification :
-
Extract the aqueous reaction mixture with an organic solvent (e.g., dichloromethane or diethyl ether).[6]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by distillation to yield the final product.
-
Quantitative Data & Validation
The success of the synthesis is validated by spectroscopic methods (¹H NMR, ¹³C NMR, MS) confirming the structure of this compound. The overall yield is a key performance indicator.
| Precursor | Method | Product | Overall Yield (%) | Reference |
| (R)-2-Amino-1-butanol | Improved Wenker Synthesis | (R)-2-Ethylaziridine | 80 | [6] |
| Ethanolamine | Traditional Wenker | Aziridine | ~35-40 | [3] |
| Various Amino Alcohols | Improved Wenker Synthesis | Various Aziridines | 20-82 | [6] |
Synthetic Strategy 2: Catalytic Aziridination of Alkenes
A more modern and atom-economical approach to aziridines is the direct aziridination of an alkene.[7] For the synthesis of this compound, this involves the reaction of 1-butene with a nitrene source, mediated by a transition metal catalyst. This method is powerful for creating N-substituted aziridines and can be rendered highly enantioselective.[8][9]
Causality and Mechanistic Underpinnings
This reaction involves the formal transfer of a nitrene group (:N-R) to the C=C double bond of 1-butene.
-
Catalyst Activation : A transition metal complex, typically based on copper (Cu), rhodium (Rh), or ruthenium (Ru), reacts with a nitrene precursor (e.g., N-tosyliminophenyliodinane, PhI=NTs) to generate a highly reactive metal-nitrenoid intermediate.[8][10]
-
Nitrene Transfer : The metal-nitrenoid complex then transfers the nitrene group to 1-butene. The reaction can proceed through a concerted or a stepwise pathway, which has implications for the stereochemistry of the final product.[10]
-
Catalyst Regeneration : The catalyst is regenerated, allowing it to participate in subsequent cycles.
The choice of ligand on the metal catalyst is critical, especially for asymmetric synthesis, where chiral ligands like bis(oxazolines) are commonly employed to achieve high enantioselectivity.[8]
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2-ethylaziridine chemical structure and IUPAC name
An In-depth Technical Guide to 2-Ethylaziridine: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. We will delve into its core chemical characteristics, including its IUPAC nomenclature and structural features. The document further explores common synthetic methodologies, the mechanistic principles governing its reactivity, and its role as a versatile building block in the development of complex molecules and pharmaceutical agents. Safety protocols and handling considerations for this reactive compound are also discussed, providing a holistic resource for researchers, scientists, and professionals in drug development.
Introduction to Aziridines
Aziridines are three-membered heterocyclic compounds containing one nitrogen atom and two carbon atoms. This ring system is analogous to epoxides (oxiranes) and is characterized by significant ring strain. This inherent strain makes aziridines highly reactive electrophiles, susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity, combined with their stereochemical properties, makes them exceptionally valuable intermediates in organic synthesis. They serve as precursors to a diverse range of nitrogen-containing molecules, including amino alcohols, diamines, and complex alkaloids, which are often key structural motifs in pharmaceuticals and agrochemicals.[1]
This compound: Core Characteristics
Chemical Structure and IUPAC Name
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2] Its structure consists of a standard aziridine ring with an ethyl group (-CH₂CH₃) attached to one of the carbon atoms.
The chemical structure can be represented by the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₉N | [1][2][3] |
| Molecular Weight | 71.12 g/mol | [1][3] |
| CAS Number | 2549-67-9 | [2][4] |
| Boiling Point | ~114.1 °C (estimate) | [5] |
| Density | ~0.73 g/cm³ (estimate) | [5] |
| SMILES | CCC1CN1 | [2][6] |
| InChIKey | CSWPOLMVXVBCSV-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Mass spectrometry and NMR data are available through various public databases.
| Spectroscopy Type | Key Information | Source / Link |
| Mass Spectrometry (GC-MS) | Provides fragmentation patterns for structural confirmation. | [7] |
| ¹H NMR, ¹³C NMR | Characterizes the chemical environment of hydrogen and carbon atoms. | [7] |
Synthesis of this compound
The synthesis of aziridines can be accomplished through several established methods. A common and versatile approach is the intramolecular cyclization of β-amino alcohols, often referred to as a modified Wenker synthesis. This process involves the conversion of the hydroxyl group into a good leaving group (e.g., a sulfate ester), followed by an intramolecular nucleophilic substitution by the amine to form the three-membered ring.
Conceptual Synthetic Workflow
The synthesis from a readily available precursor like 2-amino-1-butanol demonstrates the core logic of this transformation.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
This protocol describes a plausible laboratory-scale synthesis adapted from the general principles of the Wenker aziridine synthesis.
Objective: To synthesize this compound from 2-amino-1-butanol.
Materials:
-
2-Amino-1-butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Formation of the Sulfate Ester:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of 2-amino-1-butanol with vigorous stirring. The reaction is highly exothermic and must be controlled.
-
Once the addition is complete, the mixture is heated (e.g., to 140-160 °C) under vacuum to remove the water formed during the reaction, driving the esterification to completion. The product is the intermediate 2-aminobutyl hydrogen sulfate.
-
-
Ring Closure (Cyclization):
-
The crude sulfate ester is cooled and then slowly added to a concentrated aqueous solution of sodium hydroxide, again controlling the temperature with an ice bath. The strong base deprotonates the amine and facilitates the intramolecular Sₙ2 reaction, where the nitrogen atom attacks the carbon bearing the sulfate group, displacing it and forming the aziridine ring.
-
The reaction mixture is typically heated to distill the volatile this compound product as it forms.
-
-
Purification:
-
The collected distillate is a mixture of this compound and water. The organic layer is separated.
-
The aqueous layer is extracted several times with a suitable organic solvent like diethyl ether to recover any dissolved product.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is carefully removed by rotary evaporation.
-
The resulting crude product can be further purified by fractional distillation to yield pure this compound.
-
Causality and Self-Validation:
-
Expertise: Sulfuric acid is chosen not only as a catalyst but as a reagent to convert the poorly-leaving hydroxyl group into an excellent leaving group (sulfate). The use of a strong base (NaOH) in the second step is critical to deprotonate the ammonium salt intermediate and drive the intramolecular cyclization.
-
Trustworthiness: The protocol is self-validating through the purification steps. The final purity and identity of the product must be confirmed by analytical methods such as Gas Chromatography (GC) for purity assessment and spectroscopic analysis (NMR, MS) to confirm the structure, comparing the results to known data.[7][8]
Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by ring-opening reactions due to its high ring strain (~27 kcal/mol).[1] The aziridine ring can be opened by a wide array of nucleophiles, a process that is often catalyzed by acids.
Acid-Catalyzed Ring Opening
In the presence of a Brønsted or Lewis acid, the nitrogen atom of the aziridine is protonated or coordinated, forming a highly activated aziridinium ion. This greatly enhances the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles.
The regioselectivity of the attack depends on the reaction conditions and the substitution pattern:
-
Sₙ2-like mechanism: Nucleophilic attack typically occurs at the less substituted carbon atom due to steric hindrance.
-
Sₙ1-like mechanism: Under strongly acidic conditions that can stabilize a positive charge, the attack may occur at the more substituted carbon, proceeding through a carbocation-like transition state.
Sources
- 1. CAS 2549-67-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H9N | CID 17352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aziridine, 2-ethyl- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. Cas 2549-67-9,this compound | lookchem [lookchem.com]
- 6. PubChemLite - this compound (C4H9N) [pubchemlite.lcsb.uni.lu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. guidechem.com [guidechem.com]
physical and chemical properties of 2-ethylaziridine
Investigating 2-Ethylaziridine
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A Technical Guide to the Spectroscopic Characterization of 2-Ethylaziridine
Introduction: The Analytical Imperative for 2-Ethylaziridine
This compound, a strained three-membered heterocyclic amine, represents a valuable chiral building block in synthetic organic chemistry and drug development. Its high ring strain energy makes it a reactive intermediate, susceptible to ring-opening reactions that are fundamental in constructing more complex molecular architectures. Consequently, unambiguous structural verification and purity assessment are not merely procedural formalities but are critical to ensuring the intended downstream reactivity and biological activity.
This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. While comprehensive experimental data for this specific molecule is not universally aggregated in public databases, this guide will leverage established spectroscopic principles and available data to present a robust analytical framework. The mass spectrometry data presented is sourced directly from the NIST spectral database, while the NMR and IR analyses are based on predictive models and well-established correlations for the aziridine functional group, providing a reliable blueprint for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a complete picture of the carbon skeleton and proton environments.
¹H NMR Spectroscopy: A Proton's Perspective
Theoretical Principles & Predictive Analysis The ¹H NMR spectrum of this compound is anticipated to be highly informative. The protons on the strained aziridine ring are diastereotopic and exhibit unique chemical shifts, typically found much further upfield (at lower ppm values) than those in acyclic amines due to the ring's magnetic anisotropy. The protons of the ethyl group will display a classic ethyl pattern (a quartet and a triplet), but their proximity to the chiral center and the nitrogen atom will influence their precise chemical shifts.
The structure and expected proton assignments are as follows:
Figure 1: Structure of this compound with proton designations.
Based on established chemical shift ranges for aziridines and alkyl chains, the following ¹H NMR data are predicted.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H(a) | ~1.1 - 1.3 | Doublet of Doublets (dd) | J(a,b) ≈ 3-5, J(a,c) ≈ 6-8 | 1H | Aziridine CH₂ (cis to ethyl) |
| H(b) | ~1.6 - 1.8 | Doublet of Doublets (dd) | J(b,a) ≈ 3-5, J(b,c) ≈ 3-5 | 1H | Aziridine CH₂ (trans to ethyl) |
| H(c) | ~1.8 - 2.0 | Multiplet (m) | - | 1H | Aziridine CH |
| H(d) | ~1.4 - 1.6 | Quartet of Doublets (qd) | J(d,e) ≈ 7.5, J(d,c) ≈ 6 | 2H | Methylene (-CH₂CH₃) |
| H(e) | ~0.9 - 1.1 | Triplet (t) | J(e,d) ≈ 7.5 | 3H | Methyl (-CH₂CH₃) |
| H(N) | ~0.5 - 1.5 | Broad Singlet (br s) | - | 1H | Amine (N-H) |
Causality Behind Predictions: The upfield shifts for H(a), H(b), and H(c) are characteristic of the strained aziridine ring. The geminal protons H(a) and H(b) are diastereotopic due to the adjacent chiral center (C2), giving them different chemical shifts and causing them to split each other. They are further split by the methine proton H(c). The N-H proton signal is often broad due to quadrupole broadening and potential chemical exchange, and its chemical shift is highly dependent on solvent and concentration.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Scientist's Note: CDCl₃ is a standard choice for its good solubilizing power and relatively clean spectral window. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the aziridine ring protons.
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, improving the signal-to-noise ratio over time.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: The Carbon Backbone
Theoretical Principles & Predictive Analysis A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. This compound has four distinct carbon environments, and thus, four signals are expected. The carbons of the aziridine ring are expected to be significantly shielded (upfield) compared to those in acyclic amines.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~12 - 15 | Methyl (-C H₃) |
| ~18 - 22 | Aziridine C H₂ |
| ~25 - 30 | Methylene (-C H₂CH₃) |
| ~28 - 33 | Aziridine C H |
Causality Behind Predictions: The aziridine ring carbons are in a unique electronic environment due to ring strain, resulting in their characteristic upfield chemical shifts. The ethyl group carbons will appear in typical aliphatic regions.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C has a low natural abundance (~1.1%), so a slightly more concentrated sample (20-50 mg) may be beneficial.
-
Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Technique: Proton-decoupled (e.g., zgpg30). Rationale: Proton decoupling collapses the carbon-proton coupling, resulting in sharp, singlet peaks for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256-1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Principles & Predictive Analysis IR spectroscopy is ideal for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions will be from the N-H bond, C-H bonds, and the vibrations of the aziridine ring.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3300 - 3250 | Medium, Sharp | N-H Stretch | Secondary Amine (Aziridine) |
| ~3060 - 3000 | Medium | C-H Stretch | Aziridine Ring C-H |
| 2965 - 2850 | Strong | C-H Stretch | Ethyl Group (Aliphatic) |
| ~1250 | Medium-Strong | Ring Breathing | Aziridine Ring Vibration |
| ~870 - 820 | Medium | Ring Deformation | Aziridine Ring Vibration |
Causality Behind Predictions: The N-H stretching frequency for secondary amines typically appears around 3300 cm⁻¹. The C-H stretches for the strained ring carbons are expected at slightly higher wavenumbers (>3000 cm⁻¹) than the aliphatic C-H stretches of the ethyl group (<3000 cm⁻¹). The "ring breathing" mode near 1250 cm⁻¹ is a highly characteristic and reliable indicator of the aziridine ring structure.[1]
Experimental Protocol: ATR-FTIR Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. Rationale: This is crucial to subtract the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself from the final sample spectrum.
-
Sample Application: Place a single drop of neat, liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Theoretical Principles & Data Analysis Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The molecular ion (M⁺˙) is formed by losing an electron. This high-energy ion then fragments in predictable ways. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway.
The mass spectrum for this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 71, consistent with its molecular formula C₄H₉N.[2]
Table 4: Key Fragments in the EI Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 71 | ~15 | [C₄H₉N]⁺˙ (Molecular Ion) |
| 56 | ~60 | [M - CH₃]⁺ or [C₃H₆N]⁺ |
| 42 | 100 | [C₂H₄N]⁺ (Base Peak) |
| 28 | ~80 | [CH₂N]⁺ or [C₂H₄]⁺˙ |
Fragmentation Pathway: The base peak at m/z 42 is the most stable fragment and its formation dictates the primary fragmentation pathway. This fragment arises from the cleavage of the ethyl group's C-C bond (α-cleavage relative to the ring), followed by ring opening.
Figure 2: Simplified primary fragmentation pathway of this compound.
Experimental Protocol: GC-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or diethyl ether.
-
GC Separation:
-
Injector: Inject 1 µL of the sample solution into the gas chromatograph (GC) injector, typically set to 250 °C.
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m length).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min. Rationale: This temperature program ensures that the volatile analyte travels through the column and is separated from any impurities or solvent before entering the mass spectrometer.
-
-
MS Detection:
-
Ionization Source: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard energy for EI-MS, providing reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analyzer: Scan a mass range of m/z 20 to 200.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the associated mass spectrum. Compare the spectrum to a reference database, such as the NIST library, for confirmation.
Integrated Spectroscopic Workflow
No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates how NMR, IR, and MS are used synergistically to confirm the identity and structure of this compound.
Figure 3: Workflow for integrated spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR define the precise carbon and proton framework, with the upfield shifts of the ring atoms serving as a definitive signature. Infrared spectroscopy confirms the presence of key functional groups, notably the N-H bond and the characteristic vibrations of the strained aziridine ring. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by α-cleavage. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the analytical confidence required to utilize this important chemical intermediate effectively.
References
- Mortimer, F. S. Infrared spectra of N-substituted aziridine compounds. Analytical Chemistry, 1966, 38(4), 634-636.
- Patel, K., et al. Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 2023, 16(1), 345-350.
-
National Institute of Standards and Technology (NIST). Aziridine, 2-ethyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethylaziridine
Abstract
Aziridines are three-membered saturated nitrogen heterocycles that serve as valuable synthetic intermediates in organic chemistry and feature in the core structure of numerous biologically active molecules.[1][2] Their utility is intrinsically linked to their thermodynamic properties, particularly the significant ring strain inherent to their structure. This guide provides a detailed examination of the thermodynamic stability of a representative substituted aziridine, 2-ethylaziridine. We will dissect the foundational principles of ring strain, analyze the dynamic process of nitrogen inversion, and quantify the energetic landscape. Furthermore, this document furnishes detailed experimental and computational protocols for assessing these properties, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and manipulating the stability of this important chemical scaffold.
The Aziridine Ring: A Foundation of Strained Heterocycles
The chemistry of this compound is fundamentally governed by the unique properties of the aziridine ring. This three-membered system is characterized by C-C-N and C-N-C bond angles compressed to approximately 60°, a severe deviation from the ideal 109.5° for sp³-hybridized atoms.[3] This deviation results in significant angle strain (Baeyer strain), which is the primary contributor to the molecule's high internal energy.
The Concept of Ring Strain Energy (RSE)
Ring Strain Energy (RSE) is the excess potential energy of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue.[4] It is the energetic penalty for forcing atoms into a cyclic arrangement. For the parent aziridine, the RSE is calculated and experimentally determined to be approximately 27-28 kcal/mol (113-117 kJ/mol).[5] This substantial stored energy is the principal thermodynamic driving force behind the characteristic ring-opening reactions of aziridines.[1][3] The presence of an ethyl group at the C2 position is not expected to dramatically alter the intrinsic RSE of the ring itself, but it does influence the regiochemistry of subsequent reactions.[6][7]
Thermodynamic Profile of this compound
Enthalpy and Gibbs Free Energy of Formation
The standard enthalpy of formation (ΔHf°) is a direct measure of a molecule's intrinsic stability. A less negative or more positive value indicates lower thermodynamic stability. High-level computational studies are the primary source for these values for substituted aziridines.[9][10] The ethyl substituent, being an electron-donating group, can subtly influence the stability, but the dominant factor remains the high positive contribution from ring strain.
| Compound | Formula | Ring Strain Energy (RSE) (kcal/mol) | Inversion Barrier (ΔG‡) (kcal/mol) | Notes |
| Aziridine | C₂H₅N | ~27.6[5] | ~16.6[6] | The parent compound, serving as a baseline. |
| 2-Methylaziridine | C₃H₇N | Not widely reported, but similar to parent | Not widely reported, but similar to parent | The simplest C-alkyl substituted aziridine. |
| This compound | C₄H₉N | Estimated ~27-28 | Estimated ~16-17 | The ethyl group adds steric bulk but has a minor electronic effect on intrinsic ring stability. |
Table 1: Comparative Thermodynamic and Kinetic Parameters of Simple Aziridines. Values for substituted aziridines are estimates based on the parent compound and known substituent effects.
Key Dynamic Processes Governing Stability
The thermodynamic instability of this compound is manifested through two key processes: nitrogen inversion and, more consequentially, nucleophilic ring-opening.
Nitrogen Inversion
Nitrogen inversion is a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state, much like an umbrella inverting in the wind.[11] In acyclic amines, this process is extremely fast, with an energy barrier of only about 5-6 kcal/mol.[12] However, for aziridines, this barrier is significantly higher, in the range of 10-19 kcal/mol.[13]
The reason for this increased barrier is rooted in ring strain. The transition state for inversion requires the nitrogen atom to adopt a planar, sp²-hybridized geometry. Forcing the already strained 60° bond angles of the aziridine ring into a structure that prefers 120° angles introduces a massive energetic penalty.[14] This makes the inversion process much slower in aziridines compared to their acyclic counterparts.[14] The ethyl group in this compound is not expected to significantly alter this fundamental barrier.
Figure 1: Energy profile for nitrogen inversion in this compound.
Nucleophilic Ring-Opening: The Primary Stability Concern
The most significant consequence of the thermodynamic strain in this compound is its susceptibility to ring-opening by nucleophiles.[1][15] This reaction is highly exothermic due to the release of the ~27 kcal/mol of ring strain energy. The reaction typically proceeds via an Sₙ2-like mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond.[16]
For this compound, the nucleophilic attack can occur at either the substituted C2 carbon or the unsubstituted C3 carbon. The regioselectivity of this attack is a critical factor controlled by both steric and electronic effects.[7]
-
Under acidic conditions (activated aziridinium ion): The attack preferentially occurs at the more substituted carbon (C2), as the transition state has significant carbocationic character which is stabilized by the alkyl group.
-
Under neutral/basic conditions: The attack is more sensitive to sterics, often favoring the less hindered carbon (C3).
This reactivity is the ultimate expression of the aziridine's thermodynamic instability and is a core consideration for its storage, handling, and application in synthesis.[17]
Figure 2: Reaction coordinate for nucleophilic ring-opening of this compound.
Methodologies for Assessing Thermodynamic Stability
A multi-faceted approach combining experimental and computational techniques is required for a thorough assessment of the thermodynamic stability of this compound.
Experimental Approaches
Protocol 1: Determination of Enthalpy of Combustion via Bomb Calorimetry
The enthalpy of combustion (ΔHcomb) is a key experimental value from which the enthalpy of formation can be derived. It is a direct measure of the energy stored within the molecule.[18]
-
Causality: This method is the gold standard for determining the heat released during a complete oxidation reaction. For isomers, a less stable compound will release more heat upon combustion because it starts from a higher initial energy state.[18]
-
Methodology:
-
Calibration: Calibrate the bomb calorimeter by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid, to determine the heat capacity (Ccal) of the calorimeter.[19]
-
Sample Preparation: Accurately weigh a sample of pure this compound (approx. 1-1.5 g) into a crucible.
-
Assembly: Place the crucible in the bomb, add a small amount of water to saturate the atmosphere, and pressurize with pure oxygen (approx. 30 atm).[20]
-
Combustion: Submerge the sealed bomb in a known mass of water in the calorimeter's insulated container. Allow the system to reach thermal equilibrium, then initiate combustion via an electrical fuse.
-
Data Acquisition: Record the temperature of the water jacket at regular intervals until a maximum temperature is reached and it begins to cool.[21]
-
Calculation: Calculate the heat released (qrxn) using the temperature change (ΔT) and the calorimeter's heat capacity. Convert this to the molar enthalpy of combustion.
-
Protocol 2: Long-Term Stability Assessment via Quantitative ¹H NMR (qNMR)
This protocol provides a practical method for assessing the kinetic stability of this compound under specific storage conditions by monitoring its purity over time.
-
Causality: qNMR allows for the precise determination of the absolute concentration of an analyte by comparing its signal integral to that of a certified internal standard.[22][23] This avoids the variability of chromatographic methods and provides unambiguous quantification of degradation.[24]
-
Methodology:
-
Standard Selection: Choose a stable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with sharp, well-resolved proton signals that do not overlap with any signals from this compound or its expected degradation products.
-
Sample Preparation (Time Zero):
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a sample of freshly purified this compound and add it to the same NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃) to fully dissolve both compounds.
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full magnetization recovery.
-
Storage and Monitoring: Store the sample under the desired conditions (e.g., 4°C, room temperature, inert atmosphere). Acquire subsequent qNMR spectra at regular intervals (e.g., 1 week, 1 month, 3 months).
-
Analysis: Calculate the purity/concentration of this compound at each time point by comparing the integration of a characteristic aziridine ring proton signal to the integration of the internal standard's signal. A decrease in this ratio over time indicates degradation.[25]
-
Computational Chemistry Approaches
High-level ab initio and DFT calculations are indispensable for predicting thermochemical properties when experimental data is unavailable.[8]
Protocol 3: High-Accuracy Calculation of Gas-Phase Enthalpy of Formation
-
Causality: Composite methods like Gaussian-n (G3, G4) or post-Hartree-Fock methods like Coupled Cluster (CCSD(T)) provide a systematic way to approximate the exact solution of the Schrödinger equation, yielding thermochemical data with "chemical accuracy" (±1 kcal/mol).[26][27]
-
Workflow:
-
Geometry Optimization: Optimize the molecular geometry of this compound at a computationally efficient level of theory, such as B3LYP/6-31G(d).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
Single-Point Energy: Using the optimized geometry, perform a high-level single-point energy calculation using a large basis set (e.g., DLPNO-CCSD(T)/def2-QZVPP).[26] This provides a highly accurate electronic energy.
-
Enthalpy Calculation: The total gas-phase enthalpy is the sum of the high-level electronic energy, the ZPVE, and the thermal corrections.
-
Enthalpy of Formation: The ΔHf° is calculated by subtracting the computed enthalpies of the constituent elements in their standard states from the molecule's calculated enthalpy (atomization method).
-
Figure 3: Workflow for computational determination of enthalpy of formation.
Implications for Research and Drug Development
The thermodynamic profile of this compound is a double-edged sword. Its inherent instability, driven by ring strain, makes it a potent electrophile.
-
In Synthesis: The predictable reactivity of the aziridine ring allows it to be used as a key intermediate for installing amino functionalities, often with high stereocontrol, to build more complex molecules.[16][28]
-
In Drug Development: The aziridine moiety is a known "warhead" in several anticancer agents (e.g., Mitomycin C). Its ability to alkylate nucleophilic sites on DNA leads to cytotoxic effects. Understanding the stability and reactivity of a substituted aziridine like this compound is crucial for designing targeted covalent inhibitors while managing potential off-target toxicity and ensuring adequate shelf-life of a drug substance.
Conclusion
The thermodynamic stability of this compound is fundamentally dictated by the large ring strain energy of approximately 27 kcal/mol inherent to the three-membered ring. This stored energy elevates its enthalpy of formation and provides a strong driving force for exothermic ring-opening reactions, which represent its primary pathway of chemical decomposition. While dynamic processes like nitrogen inversion occur, their energy barriers are significantly higher than in acyclic amines due to the geometric constraints of the ring. A comprehensive understanding of these thermodynamic principles, validated through rigorous experimental protocols and high-accuracy computational modeling, is essential for the safe handling, storage, and strategic application of this compound and related compounds in research and pharmaceutical development.
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A Technical Guide to the Potential Biological Activities of 2-Ethylaziridine Derivatives
This guide provides an in-depth exploration of the biological potential of 2-ethylaziridine derivatives for researchers, scientists, and drug development professionals. By synthesizing current scientific literature, this document details the mechanisms of action, significant biological activities, and key experimental protocols for evaluating these promising compounds.
Introduction to this compound Derivatives: A Chemically Reactive Scaffold
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. The inherent ring strain in their structure makes them highly reactive electrophiles, prone to ring-opening reactions with nucleophiles. This reactivity is the cornerstone of their biological activity.[1][2] The this compound scaffold, specifically, offers a foundational structure from which a diverse array of derivatives can be synthesized, allowing for the fine-tuning of their pharmacological properties. The ethyl group at the second position can influence the steric and electronic properties of the molecule, potentially modulating its reactivity and target specificity.
The Primary Mechanism of Action: DNA Alkylation
The predominant mechanism underlying the biological activity of many aziridine derivatives is their ability to act as alkylating agents.[3][4] The electrophilic aziridine ring readily reacts with endogenous nucleophiles, most notably the nitrogenous bases of DNA. This alkylation process can lead to the formation of DNA adducts and interstrand cross-links, which physically obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[3][4]
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Beyond their anticancer effects, aziridine derivatives have demonstrated significant antimicrobial properties. [1][5]They have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. [1][6]The mechanism of antimicrobial action is also believed to involve the alkylation of essential biomolecules within the microorganisms, leading to cellular dysfunction and death.
Quantitative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for some aziridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Aziridine-thiourea derivatives | Staphylococcus aureus (MRSA) | 16 - 32 | [1] |
| Aziridine-thiourea derivatives | Escherichia coli | 16 - 512 | [1] |
| Aziridine-thiourea derivatives | Staphylococcus epidermidis | 16 - 512 | [1] |
| Copper(II) and Palladium(II) complexes with aziridine ligands | Staphylococcus aureus | 37.5 - 300.0 | [6] |
| Copper(II) and Palladium(II) complexes with aziridine ligands | Staphylococcus epidermidis | 37.5 - 300.0 | [6] |
| N-Substituted aziridine-2-phosphonic acids | Pseudomonas aeruginosa | 250 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the MIC of this compound derivatives against bacterial strains. [1][7] Objective: To determine the MIC of a this compound derivative against a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ampicillin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from well to well.
-
Include a growth control well (MHB and inoculum only) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm can be measured using a microplate reader.
-
Neurological and Other Potential Biological Activities
While the primary focus of research on aziridine derivatives has been on their anticancer and antimicrobial properties, some studies suggest potential effects on the central nervous system. For instance, certain pyridine derivatives, which can be conceptually related to aziridine-containing structures, have shown anticonvulsant and other psychotropic effects. [8][9]However, specific and in-depth research on the neurological activities of this compound derivatives is currently limited. Further investigation is warranted to explore their potential in this area.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by their chemical structure. Understanding these structure-activity relationships is crucial for designing more potent and selective compounds.
-
Substituents on the Aziridine Nitrogen: The nature of the substituent on the nitrogen atom can affect the molecule's lipophilicity, electronic properties, and steric hindrance, thereby influencing its ability to reach its target and react with it.
-
Substituents on the Aziridine Ring: Modifications to the carbon atoms of the aziridine ring can also modulate activity.
-
Overall Molecular Framework: The incorporation of the this compound moiety into larger, more complex molecular scaffolds can lead to compounds with novel biological activities and improved target specificity. For example, the presence of specific functional groups on attached aromatic rings can enhance antiproliferative activity. [10]
Synthesis of this compound Derivatives
A common method for the synthesis of aziridines is the Gabriel-Cromwell reaction. While various synthetic routes exist, a general approach for N-substituted this compound derivatives can be conceptualized as follows:
Caption: General Synthetic Approach to this compound Derivatives.
Conclusion and Future Perspectives
This compound derivatives represent a class of compounds with significant therapeutic potential, primarily as anticancer and antimicrobial agents. Their activity is rooted in the high reactivity of the aziridine ring, which enables the alkylation of crucial biological macromolecules. While the foundational principles are well-understood, there is a vast, underexplored chemical space for novel this compound derivatives. Future research should focus on:
-
Synthesis of diverse libraries: Creating a wide range of this compound derivatives to systematically explore structure-activity relationships.
-
Elucidation of specific targets: Moving beyond the general mechanism of DNA alkylation to identify specific protein or enzyme targets for more selective therapeutic intervention.
-
In vivo studies: Progressing the most promising in vitro candidates to preclinical animal models to evaluate their efficacy and safety.
-
Exploration of other therapeutic areas: Investigating the potential of these compounds in neurology and other disease areas.
The continued exploration of this compound derivatives holds great promise for the development of new and effective therapeutic agents.
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The Chemistry of 2-Ethylaziridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
The aziridine ring, a three-membered heterocycle containing a nitrogen atom, represents a cornerstone of modern synthetic chemistry. Its inherent ring strain makes it a versatile reactive intermediate, susceptible to a variety of ring-opening reactions that provide access to a diverse array of functionalized amine-containing molecules. Among the substituted aziridines, 2-ethylaziridine emerges as a particularly valuable building block, offering a chiral center and a reactive scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemistry of this compound, from its synthesis and spectroscopic characterization to its reactivity and applications in polymerization and the development of pharmaceuticals and agrochemicals. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only established protocols but also the underlying mechanistic principles that govern its chemical behavior.
Synthesis of this compound: The Wenker Synthesis and Its Modern Refinements
The most prevalent and practical method for the synthesis of this compound is the Wenker synthesis, which involves the cyclization of a β-amino alcohol. The traditional method, while effective, often requires harsh conditions.[1][2] More contemporary, milder protocols have been developed to improve yields and expand the substrate scope.[3][4]
The Improved Wenker Synthesis
The improved Wenker synthesis offers a more efficient and gentler route to this compound, proceeding in two main steps from the readily available precursor, (R)-2-amino-1-butanol. This method avoids the high temperatures of the classic Wenker synthesis, which can lead to side reactions and decomposition.[3][4]
Step 1: Sulfation of the Amino Alcohol
The first step involves the conversion of the β-amino alcohol to its corresponding sulfate ester. This is typically achieved using chlorosulfonic acid at low temperatures.[3]
Step 2: Intramolecular Cyclization
The intermediate sulfate ester is then treated with a base to induce intramolecular nucleophilic substitution, where the amine group displaces the sulfate to form the aziridine ring.[1][5] The use of a non-nucleophilic base like sodium carbonate can be advantageous in minimizing side reactions.[3]
Figure 1: General scheme of the improved Wenker synthesis for (R)-2-ethylaziridine.
Experimental Protocol: Synthesis of (R)-2-Ethylaziridine[6]
Materials:
-
(R)-2-Amino-1-butanol
-
Chlorosulfonic acid
-
Sodium carbonate (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: A solution of (R)-2-amino-1-butanol (1.0 eq) in diethyl ether is cooled to 0°C in an ice bath. Chlorosulfonic acid (1.1 eq) is added dropwise with vigorous stirring, maintaining the temperature below 5°C. A white precipitate of the amino alcohol hydrogen sulfate forms. The mixture is stirred at 0°C for 1 hour.
-
Isolation of the Sulfate Ester: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Cyclization: The dried sulfate ester is added to a saturated aqueous solution of sodium carbonate. The mixture is heated to 70°C and stirred for 3 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude (R)-2-ethylaziridine can be purified by distillation.
| Entry | Amino Alcohol | Aziridine Product | Overall Yield (%) |
| 1 | (R)-2-Amino-1-butanol | (R)-2-Ethylaziridine | 80 |
| 2 | (S)-2-Amino-1-propanol | (S)-2-Methylaziridine | 82 |
| 3 | 2-Aminoethanol | Aziridine | 75 |
| Table 1: Representative yields for the improved Wenker synthesis of various aziridines. |
Physicochemical and Spectroscopic Characterization
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[3] It is soluble in water and common organic solvents. Due to its strained three-membered ring, it is a reactive molecule.
| Property | Value |
| Molecular Formula | C₄H₉N |
| Molecular Weight | 71.12 g/mol |
| Boiling Point | 88-89 °C |
| Density | 0.818 g/cm³ |
| Table 2: Physical properties of this compound.[6] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the protons on the aziridine ring. The ring protons will exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the ethyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals corresponding to the two carbons of the ethyl group and the two carbons of the aziridine ring.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and N-H stretching (for the unsubstituted aziridine) as a broad peak around 3300 cm⁻¹. The spectrum of the related 2-methylaziridine shows characteristic peaks in these regions.[2]
Reactivity of this compound: The Chemistry of the Strained Ring
The high ring strain of the aziridine ring makes this compound susceptible to nucleophilic ring-opening reactions. These reactions are the cornerstone of its synthetic utility, allowing for the stereospecific introduction of a wide range of functional groups.
Nucleophilic Ring-Opening Reactions
The regioselectivity of the ring-opening is a critical aspect and is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of an activating group on the nitrogen atom.
-
Under Neutral or Basic Conditions (Sₙ2-type): Nucleophilic attack typically occurs at the less substituted carbon of the aziridine ring (C3), following an Sₙ2 mechanism. This results in the formation of a β-substituted amine.
-
Under Acidic Conditions (Sₙ1-like): Protonation of the aziridine nitrogen activates the ring, making it more susceptible to nucleophilic attack. In this case, the reaction can proceed through a more Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon (C2) that can better stabilize a partial positive charge.
Figure 2: Regioselectivity in the nucleophilic ring-opening of this compound.
Reactions with Organometallic Reagents
Grignard reagents and other organometallic compounds are potent nucleophiles that readily open the aziridine ring. The regioselectivity of these reactions can be influenced by the presence of coordinating groups and the nature of the organometallic reagent. In many cases, attack occurs at the less sterically hindered carbon.[7][8]
Polymerization of this compound
This compound can undergo ring-opening polymerization to produce poly(ethylenimine) derivatives. The polymerization can proceed through either a cationic or an anionic mechanism, leading to polymers with different architectures.
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization is typically initiated by protic acids or Lewis acids. The propagation involves the nucleophilic attack of a monomer on the protonated (or Lewis acid-coordinated) aziridinium ion of the growing polymer chain. A key feature of the CROP of unsubstituted or N-alkylated aziridines is the formation of hyperbranched polymers due to "backbiting" and chain transfer reactions.[9]
Figure 3: Simplified workflow of cationic ring-opening polymerization of this compound.
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization of aziridines generally requires the presence of an electron-withdrawing group on the nitrogen atom (e.g., sulfonyl, acyl) to increase the acidity of the N-H proton (if present) and to activate the ring towards nucleophilic attack. This method can lead to the formation of linear polymers with well-defined molecular weights and low dispersity.[10][11]
Applications in Drug Development and Agrochemicals
The ability to introduce a nitrogen-containing chiral center makes this compound a valuable synthon in the preparation of biologically active molecules.
Pharmaceutical Applications
Aziridine-containing compounds have been investigated for their potential as anticancer agents, with their mechanism of action often involving the alkylation of DNA.[12] Furthermore, the ring-opened products of this compound serve as chiral building blocks for a variety of pharmaceutical targets. While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motif is present in numerous developmental compounds and is a key intermediate in the synthesis of more complex chiral amines. For instance, its derivatives are explored in the synthesis of antiviral and other therapeutic agents.[3]
Agrochemical Applications
In the agrochemical industry, novel pyridine-based compounds are of significant interest as fungicides, insecticides, and herbicides.[13] The 2-ethyl-substituted amine framework, accessible from this compound, can be incorporated into these pyridine scaffolds to modulate their biological activity and physical properties.
Safety and Handling
This compound, like other small-ring heterocycles and alkylating agents, must be handled with caution. It is considered a hazardous substance and is toxic by inhalation, in contact with skin, and if swallowed.[4] It can cause severe skin and eye irritation. Due to its potential carcinogenicity, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[4]
Conclusion
This compound is a versatile and reactive building block with significant potential in organic synthesis. Its chemistry is dominated by the strain of the three-membered ring, which drives a rich variety of ring-opening reactions. The ability to control the regioselectivity and stereoselectivity of these transformations makes it a valuable tool for the construction of complex, nitrogen-containing molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of chiral synthons like this compound is set to increase. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher seeking to exploit its synthetic potential.
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The Chemistry and Application of 2-Ethylaziridine: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 2-ethylaziridine, a strained three-membered heterocyclic amine of significant interest in organic synthesis and medicinal chemistry. We will traverse the historical landscape of its discovery and initial synthesis, delve into the mechanistic intricacies of its preparation, and elucidate its versatile reactivity profile. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this valuable synthetic building block.
Introduction: The Enduring Relevance of a Strained Ring
Aziridines, the nitrogen-containing analogs of epoxides, have captivated chemists for over a century since the initial discovery of the parent heterocycle by Gabriel in 1888.[1] The inherent ring strain of the aziridine moiety, estimated to be around 27 kcal/mol, renders it a potent electrophile, susceptible to a wide array of ring-opening reactions.[2] This reactivity, coupled with the introduction of a nitrogen atom, makes aziridines invaluable intermediates for the synthesis of a diverse range of nitrogen-containing molecules, including amino alcohols, diamines, and various heterocyclic scaffolds that are prevalent in biologically active compounds.[3]
Among the myriad of substituted aziridines, this compound (C₄H₉N) emerges as a particularly useful building block. Its simple alkyl substitution provides a balance of reactivity and stability, and its chirality at the C2 position offers opportunities for stereoselective synthesis. This guide will provide a comprehensive overview of this compound, from its historical roots to its contemporary applications in the synthesis of complex molecules.
Historical Perspective and Discovery
The first documented synthesis of an aziridine, then referred to as "ethylene imine," was reported by Henry Wenker in 1935.[4][5] His work, focused on the preparation of the parent aziridine from monoethanolamine, laid the foundational methodology for the synthesis of a wide range of substituted aziridines, including this compound.[4][5] The "Wenker synthesis" remains a cornerstone of aziridine chemistry to this day.[6][7]
Another seminal contribution to aziridine synthesis is the Gabriel-Cromwell reaction, which provides access to aziridines from α,β-unsaturated ketones and esters.[8][9] While the Wenker synthesis typically yields N-unsubstituted aziridines, the Gabriel-Cromwell method and its variations have expanded the synthetic toolbox for accessing a diverse array of N-substituted and polysubstituted aziridines.
Synthesis of this compound: Key Methodologies
The preparation of this compound can be approached through several synthetic strategies. The choice of method often depends on the desired stereochemistry, the scale of the reaction, and the availability of starting materials.
The Wenker Synthesis and Its Modern Refinements
The Wenker synthesis is a classic and reliable method for the preparation of N-H aziridines from β-amino alcohols.[4][5][6] The process involves two key steps: the esterification of the amino alcohol to form a sulfate ester, followed by an intramolecular cyclization promoted by a base.[10]
Traditional Wenker Synthesis:
The original procedure involves heating the β-amino alcohol with concentrated sulfuric acid at high temperatures (140-250°C) to form the aminoalkyl hydrogen sulfate intermediate.[4][5][10] This is followed by treatment with a strong base, such as sodium hydroxide, to induce intramolecular nucleophilic substitution and ring closure.[4][5]
Mechanism of the Wenker Synthesis:
Caption: General mechanism of the Wenker synthesis.
The causality behind this two-step process lies in converting the poor leaving group (hydroxyl) into a good leaving group (sulfate). The initial protonation of the alcohol facilitates its reaction with sulfuric acid. The subsequent addition of a strong base deprotonates the amine, creating a potent intramolecular nucleophile that displaces the sulfate group in an SN2 reaction to form the strained aziridine ring.
Improved, Milder Wenker Synthesis:
A significant drawback of the traditional Wenker synthesis is the harsh reaction conditions, which can lead to charring and are unsuitable for sensitive substrates.[5][11] Modern modifications utilize milder reagents for the esterification step, such as chlorosulfonic acid at lower temperatures, which circumvents the need for high heat and reduces the formation of byproducts.[11] Furthermore, non-nucleophilic bases like sodium carbonate can be employed for the cyclization, expanding the scope of the reaction to a wider range of amino alcohols.[11]
Experimental Protocol: Improved Wenker Synthesis of (R)-2-Ethylaziridine [10]
-
Esterification: (R)-2-amino-1-butanol is slowly added to a solution of chlorosulfonic acid in an appropriate solvent (e.g., chloroform) at a low temperature (0°C to room temperature). The resulting aminoalkyl hydrogen sulfate is typically isolated by filtration.
-
Cyclization: The isolated sulfate ester is then treated with an aqueous solution of sodium hydroxide to induce cyclization.
-
Workup and Purification: The this compound product is extracted from the aqueous reaction mixture using an organic solvent. The combined organic extracts are dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
| Starting Material | Product | Overall Yield (%) |
| (R)-2-Amino-1-butanol | (R)-2-Ethylaziridine | 80 |
Table 1: Reported yield for the synthesis of (R)-2-Ethylaziridine via the improved Wenker synthesis.[10]
The Gabriel-Cromwell Reaction
The Gabriel-Cromwell reaction provides an alternative route to aziridines, particularly for N-substituted and 2-acylaziridines.[9] The reaction typically involves the treatment of an α,β-dihaloketone or an α-halo-α,β-unsaturated ketone with a primary amine.[9]
Mechanism of the Gabriel-Cromwell Reaction:
Caption: Generalized mechanism of the Gabriel-Cromwell reaction.
The reaction proceeds via a conjugate (Michael) addition of the amine to the α,β-unsaturated system. The resulting enolate then undergoes an intramolecular SN2 reaction, displacing the α-halide to form the aziridine ring. This method is particularly useful for synthesizing aziridines with electron-withdrawing groups at the 2-position.
Chemical Properties and Reactivity
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[12] Its chemical behavior is dominated by the high reactivity of the strained three-membered ring, making it a versatile intermediate in organic synthesis.[12]
Nucleophilic Ring-Opening Reactions
The most characteristic reaction of this compound is its ring-opening by nucleophiles. The regioselectivity of this reaction is influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).
Under Basic or Neutral Conditions:
Strong nucleophiles will typically attack the less sterically hindered carbon atom (C3) in an SN2 fashion.
Caption: Nucleophilic attack at the less hindered carbon.
Under Acidic Conditions:
In the presence of an acid, the nitrogen atom of the aziridine is protonated, forming a more reactive aziridinium ion. The subsequent nucleophilic attack is more complex and can exhibit a character intermediate between SN1 and SN2. The attack often occurs at the more substituted carbon atom (C2) due to the partial positive charge stabilization by the ethyl group.
Caption: Acid-catalyzed ring-opening of this compound.
A wide variety of nucleophiles can be employed in these ring-opening reactions, including halides, cyanide, azide, alkoxides, and organometallic reagents, leading to a diverse array of functionalized amine products.
Applications in Organic Synthesis and Drug Development
Aziridines are crucial intermediates in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[13][14][] The ability to introduce a nitrogen atom and create stereocenters through ring-opening reactions makes them highly valuable. While specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, the broader class of 2-alkylaziridines serves as a key synthon. For instance, aziridine derivatives have shown promise as anticancer, antimicrobial, and antileishmanial agents.[8] Furthermore, this compound has been investigated for its potential antiviral properties against influenza virus strains.[16]
The synthetic utility of this compound extends to its use in the preparation of more complex heterocyclic systems. For example, the ring-opening of N-tosyl-2-ethylaziridine with dianions of carboxylic acids provides a direct route to γ-amino acids.[3]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by standard spectroscopic techniques.
¹H NMR Spectroscopy (Predicted):
-
CH₃ group: A triplet around 0.9-1.1 ppm.
-
CH₂ group (ethyl): A quartet around 1.3-1.5 ppm.
-
CH₂ group (ring): Two distinct multiplets in the range of 1.0-1.8 ppm, due to their diastereotopic nature.
-
CH group (ring): A multiplet around 1.8-2.2 ppm.
-
NH proton: A broad singlet, typically in the range of 0.5-2.0 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
CH₃ group: A signal around 10-15 ppm.
-
CH₂ group (ethyl): A signal around 20-25 ppm.
-
CH₂ and CH groups (ring): Two signals in the range of 25-40 ppm.
Infrared (IR) Spectroscopy:
-
N-H stretch: A characteristic absorption band in the region of 3250-3350 cm⁻¹.
-
C-H stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.
-
N-H bend: A band around 1600 cm⁻¹.
-
Ring vibrations: Absorptions in the fingerprint region that are characteristic of the aziridine ring.
Safety and Handling
Aziridines, including this compound, are reactive and potentially hazardous compounds. They are classified as toxic and may be carcinogenic.[16] It is imperative to handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[12] Due to their potential to polymerize, they should be stored in a cool, dry place away from heat and ignition sources.[17]
Conclusion
This compound, a molecule with a rich history rooted in the pioneering work of Wenker, continues to be a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its unique reactivity, stemming from the inherent strain of the three-membered ring, provides a reliable platform for the synthesis of a wide array of nitrogen-containing compounds. From its fundamental ring-opening reactions to its potential applications in the development of novel therapeutic agents, the study of this compound offers a compelling example of how a simple heterocyclic scaffold can have a profound and lasting impact on the fields of organic synthesis and medicinal chemistry. As synthetic methodologies become more refined and our understanding of its reactivity deepens, the importance of this compound as a key synthetic intermediate is poised to grow even further.
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Methodological & Application
The Synthetic Versatility of 2-Ethylaziridine: A Guide for Researchers
For the modern organic chemist, 2-ethylaziridine emerges as a potent and versatile building block, its inherent ring strain fueling a diverse range of chemical transformations. This guide provides an in-depth exploration of its applications, moving beyond theoretical discussions to offer detailed, actionable protocols for researchers, scientists, and professionals in drug development. Herein, we delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Introduction: The Power of the Strained Ring
This compound, a three-membered heterocycle containing a nitrogen atom, is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its significance in organic synthesis stems from the high ring strain of the aziridine ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[1] This reactivity provides a facile entry into a wide array of functionalized amine-containing molecules, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1]
This document will explore the utility of this compound in key synthetic applications, including the synthesis of functionalized amines through nucleophilic ring-opening, its role as a monomer in polymerization, and its application in the construction of complex heterocyclic systems.
I. Nucleophilic Ring-Opening: A Gateway to Functionalized Amines
The cornerstone of this compound chemistry lies in its ring-opening reactions with a plethora of nucleophiles. The regioselectivity of this attack is a critical consideration, influenced by the nature of the nucleophile, the presence of an activating group on the nitrogen, and the reaction conditions.
A. Synthesis of β-Substituted Amines with Organometallic Reagents
Organolithium and Grignard reagents are powerful carbon nucleophiles that readily open the this compound ring to form new carbon-carbon bonds, leading to the synthesis of valuable β-substituted amines.
Protocol 1: Synthesis of 2-Amino-n-hexane via Ring-Opening with n-Butyllithium
This protocol details the nucleophilic addition of n-butyllithium to this compound, yielding 2-amino-n-hexane. The reaction proceeds via a nucleophilic attack of the butyl anion at the less sterically hindered carbon of the aziridine ring.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add 10 mmol of this compound to a flame-dried round-bottom flask containing 20 mL of anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents (11 mmol) of n-butyllithium solution dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by distillation or column chromatography to yield 2-amino-n-hexane.
Expected Outcome & Characterization: The expected product is 2-amino-n-hexane. Purity and identity can be confirmed by GC-MS and ¹H & ¹³C NMR spectroscopy.
Causality of Experimental Choices:
-
Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition and ensure the success of the reaction.[1][2]
-
Anhydrous Solvents: The presence of water would quench the organolithium reagent. Therefore, anhydrous solvents are essential.
-
Low Temperature: The initial addition of the organolithium reagent is performed at low temperature (-78 °C) to control the exothermicity of the reaction and minimize side reactions.
-
Saturated NH₄Cl Quench: Ammonium chloride is a mild proton source used to quench the reaction and protonate the resulting alkoxide.
Table 1: Regioselectivity of Nucleophilic Ring-Opening of 2-Substituted Aziridines.
| Nucleophile | Activating Group on Nitrogen | Predominant Site of Attack | Resulting Product | Reference |
| Organolithium | None (N-H) or N-Alkyl | Less substituted carbon (C3) | β-Substituted amine | [3] |
| Grignard Reagent | N-Tosyl | Less substituted carbon (C3) | β-Substituted sulfonamide | |
| Amines | N-Tosyl | Less substituted carbon (C3) | 1,2-Diamine | [4] |
| Azides | N-Tosyl | Less substituted carbon (C3) | β-Azido amine | [3] |
B. Synthesis of 1,2-Diamines
The reaction of this compound with amines provides a direct route to 1,2-diamines, which are important structural motifs in ligands for asymmetric catalysis and in biologically active molecules.[4][5][6][7][8]
Protocol 2: Synthesis of N-Benzyl-1,2-diaminobutane
This protocol outlines the synthesis of a 1,2-diamine through the ring-opening of N-tosyl-2-ethylaziridine with benzylamine. The tosyl group activates the aziridine ring towards nucleophilic attack.
Materials:
-
N-Tosyl-2-ethylaziridine (can be prepared from this compound)
-
Benzylamine
-
Acetonitrile
-
Indium(III) bromide (InBr₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-tosyl-2-ethylaziridine (5 mmol) in acetonitrile (20 mL), add benzylamine (6 mmol) and a catalytic amount of InBr₃ (0.5 mmol).
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-N'-(p-toluenesulfonyl)-1,2-diaminobutane. The tosyl group can be removed under standard conditions if the free diamine is desired.
Rationale for Reagent Selection:
-
N-Tosyl Group: The electron-withdrawing tosyl group activates the aziridine ring, making it more susceptible to nucleophilic attack by the weakly nucleophilic amine.
-
Indium(III) bromide: This Lewis acid catalyzes the reaction, likely by coordinating to the nitrogen of the aziridine, further activating it towards ring-opening.[4]
II. Polymerization of this compound
This compound can undergo ring-opening polymerization to form poly(this compound), a polymer with potential applications in areas such as gene delivery and material science. The polymerization can proceed via cationic or anionic mechanisms, leading to polymers with different architectures.
Protocol 3: Cationic Ring-Opening Polymerization of this compound
This protocol describes the acid-catalyzed polymerization of this compound to yield branched poly(this compound).
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Methanol
-
Diethyl ether
Procedure:
-
In a reaction vessel, dissolve this compound (10 g) in methanol (50 mL).
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the polymer by adding the reaction mixture to a large volume of diethyl ether.
-
Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.
Mechanism Insight: The polymerization is initiated by the protonation of the aziridine nitrogen, followed by nucleophilic attack of another monomer on the protonated aziridine, leading to chain propagation. The branched structure arises from the fact that the secondary amine groups in the polymer backbone can also act as nucleophiles.[9][10]
III. This compound in Cycloaddition Reactions
The strained nature of the aziridine ring also allows it to participate in cycloaddition reactions, providing access to more complex heterocyclic systems.
Protocol 4: [3+2] Cycloaddition with an Alkyne
This protocol is an adaptation for the [3+2] cycloaddition of an activated this compound with an alkyne to form a dihydropyrrole derivative.
Materials:
-
N-Acyl-2-ethylaziridine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Lewis acid catalyst (e.g., Scandium(III) triflate)
Procedure:
-
To a solution of N-acyl-2-ethylaziridine (2 mmol) and DMAD (2.2 mmol) in dry toluene (10 mL), add a catalytic amount of Sc(OTf)₃ (0.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the dihydropyrrole product.
Scientific Justification for Adaptation: While a specific protocol for this compound in this cycloaddition was not found, the reaction of other activated aziridines with alkynes is well-established.[11] The electron-withdrawing acyl group on the nitrogen facilitates the formation of an azomethine ylide intermediate upon thermal or Lewis acid activation, which then undergoes a [3+2] cycloaddition with the alkyne.[12]
Visualization of Key Processes
To further elucidate the synthetic pathways discussed, the following diagrams illustrate the core mechanisms.
Caption: Cationic Ring-Opening Polymerization of this compound.
Safety and Handling
This compound and its derivatives should be handled with care. They are flammable, toxic, and potential irritants. [1]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its utility in nucleophilic ring-opening reactions, polymerization, and cycloadditions provides access to a diverse range of nitrogen-containing compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile molecule.
References
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- Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. Molecules, 11(5), 359-368.
- Zhang, Y., Wang, Y., Qu, J., & Li, Z. (2021). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers, 8(23), 6563-6569.
- Ghorai, M. K., Kumar, A., & Das, K. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(16), 6155-6158.
- Choi, J., Yu, T., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.
- Ghorai, M. K., Das, K., & Kumar, A. (2007). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. European Journal of Organic Chemistry, 2007(15), 2425-2435.
- Ha, H. J., Lee, W. K., & Park, H. S. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.
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- Cai, C. Y., Shu, X. M., & Xu, H. C. (2019). Practical and stereoselective electrocatalytic 1,2-diamination of alkenes.
- Sureshbabu, V. V., & Kumar, K. S. (2004). Synthesis of trans-1, 2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11.
- Wang, Z., Zhu, C., & Sun, J. (2022). Synthesis of 1,2-Diamines from Vinyl Sulfonium Salts and Arylamines. Organic Letters, 24(35), 6455-6459.
- Olson, D. E., & Du Bois, J. (2010). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Journal of the American Chemical Society, 132(32), 11248-11249.
- Musci, P., Colella, M., Fanelli, F., Altomare, A., Pisano, L., Carlucci, C., ... & Degennaro, L. (2019). Stereo-and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers in chemistry, 7, 614.
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Bew, S. P., et al. (2006). Stereoselective synthesis of N-alkylaziridines from N-chloroamines. Chemical Communications, (41), 4338-4340. [Link]
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- BenchChem. (2025). Application Notes and Protocols for [3+2] Cycloaddition Reactions with 3-Phenyl-2-tosyl-1,2-oxaziridine.
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- Feng, J. J., & Chen, Z. G. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Arkivoc, 2009(9), 21-44.
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Protocols for Ring-Opening Reactions of 2-Ethylaziridine: A Detailed Guide for Researchers
Introduction
Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable three-membered heterocyclic building blocks in modern organic synthesis. Their inherent ring strain (approximately 26-27 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions, providing a versatile platform for the synthesis of a wide array of nitrogen-containing molecules.[1][2] Among these, 2-ethylaziridine serves as a key precursor for the stereoselective and regioselective synthesis of β-functionalized amines, which are prevalent motifs in pharmaceuticals and biologically active compounds.[3][4] This guide provides detailed application notes and protocols for the ring-opening reactions of this compound, designed for researchers, scientists, and professionals in drug development.[5][6][7][8]
The efficiency and outcome of aziridine ring-opening are highly dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions employed.[9] The presence of an electron-withdrawing group on the nitrogen atom, such as a tosyl (Ts) or nosyl (Ns) group, activates the aziridine ring, facilitating reactions with a broader range of nucleophiles.[9] Conversely, non-activated aziridines, typically bearing alkyl or hydrogen substituents on the nitrogen, are less reactive and often require activation by electrophiles to form a more reactive aziridinium ion.[10][11]
This document will explore the mechanistic intricacies that govern the regioselectivity of these reactions and provide step-by-step protocols for key transformations.
Mechanistic Considerations: Regioselectivity in this compound Ring-Opening
The ring-opening of this compound can proceed via two main pathways, leading to attack at either the substituted (C2) or unsubstituted (C3) carbon atom. The regiochemical outcome is a delicate interplay between steric and electronic factors, largely dictated by the reaction conditions (acidic, basic, or neutral) and the nature of the activating group on the nitrogen.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the aziridine nitrogen is protonated, forming a highly reactive aziridinium ion. The subsequent nucleophilic attack is a process that often lies on the continuum between a pure SN1 and SN2 mechanism.[3]
-
SN2-like Pathway: With primary and secondary substituted aziridines, the reaction tends to follow an SN2-like pathway, where the nucleophile attacks the less sterically hindered carbon (C3).[12]
-
SN1-like Pathway: In cases where one of the carbons is tertiary or can stabilize a positive charge (e.g., benzylic), the reaction can exhibit more SN1 character. The transition state has significant carbocationic character at the more substituted carbon, leading to preferential attack at this position (C2).[12]
The regioselectivity in acid-catalyzed reactions can be ambiguous and substrate-dependent.[3]
Base-Catalyzed and Nucleophilic Ring-Opening
In the presence of strong nucleophiles or under basic conditions, the ring-opening typically proceeds via a classic SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom (C3) of the this compound ring.[12] This approach generally offers higher and more predictable regioselectivity compared to acid-catalyzed methods.
Application Note 1: Acid-Catalyzed Methanolysis of N-Tosyl-2-ethylaziridine
This protocol details the acid-catalyzed ring-opening of N-tosyl-2-ethylaziridine with methanol, a common method for introducing a methoxy group and an amino functionality in a 1,2-relationship. The use of a Lewis acid, such as copper(II) trifluoromethanesulfonate (Cu(OTf)2), promotes the reaction with high regioselectivity.
Experimental Protocol
Materials:
-
N-Tosyl-2-ethylaziridine
-
Anhydrous Methanol (MeOH)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of N-tosyl-2-ethylaziridine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol (5.0 mmol, 5 equivalents).
-
Add copper(II) trifluoromethanesulfonate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1,2-amino ether.
Expected Outcome
This reaction is expected to proceed with high regioselectivity, with the nucleophile (methanol) attacking the more substituted carbon (C2) due to the SN1-like character of the transition state stabilized by the Lewis acid.
| Catalyst | Nucleophile | Major Regioisomer | Yield | Reference |
| Cu(OTf)2 | Methanol | Attack at C2 | Good to Excellent |
Workflow Diagram
Caption: Workflow for acid-catalyzed methanolysis of N-Tosyl-2-ethylaziridine.
Application Note 2: Base-Catalyzed Ring-Opening with Thiophenol
This protocol describes the base-catalyzed ring-opening of N-tosyl-2-ethylaziridine using thiophenol as the nucleophile. This reaction is a classic example of an SN2-type ring-opening, yielding β-aminosulfides. The use of a base like potassium carbonate facilitates the deprotonation of the thiol, generating a potent nucleophile.
Experimental Protocol
Materials:
-
N-Tosyl-2-ethylaziridine
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a suspension of N-tosyl-2-ethylaziridine (1.0 mmol) and potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL), add thiophenol (1.2 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
After the reaction is complete, add water (15 mL) to the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain the desired β-aminosulfide.
Expected Outcome
The reaction is expected to be highly regioselective, with the thiophenolate anion attacking the less sterically hindered carbon (C3) of the aziridine ring in an SN2 fashion.[10]
| Nucleophile | Base | Major Regioisomer | Yield |
| Thiophenol | K2CO3 | Attack at C3 | High |
Workflow Diagram
Caption: Workflow for base-catalyzed ring-opening with thiophenol.
Application Note 3: Organocatalytic Ring-Opening with Acid Anhydrides
This protocol utilizes an organocatalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), for the ring-opening of N-tosyl-2-ethylaziridine with an acid anhydride.[13] This method provides a mild and efficient route to β-amino esters.
Experimental Protocol
Materials:
-
N-Tosyl-2-ethylaziridine
-
Acetic anhydride
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of TBD (0.05 mmol, 5 mol%) in anhydrous DMF (1 mL), add N-tosyl-2-ethylaziridine (1.0 mmol) and acetic anhydride (1.25 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc:hexane = 1:3) to yield the corresponding β-amino ester.[13]
Expected Outcome
The TBD-catalyzed reaction favors the attack of the acetate nucleophile on the less-substituted aziridine carbon (C3).[13]
| Catalyst | Nucleophile | Major Regioisomer | Yield | Reference |
| TBD | Acetic Anhydride | Attack at C3 | Excellent | [13] |
Workflow Diagram
Caption: Workflow for TBD-catalyzed ring-opening with acetic anhydride.
Mechanistic Pathway Overview
The regioselectivity of the ring-opening of this compound is fundamentally governed by the nature of the reaction conditions, which dictates the mechanistic pathway.
Caption: Regioselectivity pathways in this compound ring-opening.
Conclusion
The ring-opening of this compound is a powerful transformation in organic synthesis, offering access to a diverse range of functionalized amines. A thorough understanding of the underlying mechanistic principles is crucial for predicting and controlling the regiochemical outcome. The protocols provided herein serve as a practical guide for researchers to effectively utilize this compound as a versatile building block in their synthetic endeavors. The choice of acidic, basic, or organocatalytic conditions allows for tunable regioselectivity, making it a highly adaptable tool in the synthesis of complex molecules for various applications, including drug discovery.
References
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Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2022). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. (2020). Accounts of Chemical Research. Retrieved from [Link]
-
Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-.... (n.d.). OUCI. Retrieved from [Link]
-
Unexplored Nucleophilic Ring Opening of Aziridines. (2010). Molecules. Retrieved from [Link]
-
Alkylative Aziridine Ring-Opening Reactions. (2021). MDPI. Retrieved from [Link]
-
Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. (2023). Organic Chemistry Frontiers. Retrieved from [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (2007). The Journal of Organic Chemistry. Retrieved from [Link]
-
A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. (2014). Molecules. Retrieved from [Link]
-
Reactivity and Regioselectivity in the Ring opening of 2-substituted non-activated Aziridines: a Density Functional Theory based analysis. (2013). ResearchGate. Retrieved from [Link]
-
Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. (2019). Green Chemistry. Retrieved from [Link]
-
(PDF) Alkylative Aziridine Ring-Opening Reactions. (2021). ResearchGate. Retrieved from [Link]
-
aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). Hanyang University. Retrieved from [Link]
-
(PDF) New synthesis and ring opening of cis-3-alkylaziridine-2-carboxylates. (2001). ResearchGate. Retrieved from [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. (2023). ChemRxiv. Retrieved from [Link]
-
A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. (1995). Organic Chemistry Portal. Retrieved from [Link]
-
Ring Opening of 2-Acylaziridines by Acid Chlorides. (2005). ResearchGate. Retrieved from [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
24.6 Synthesis of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Facile and Green Synthesis of Saturated Cyclic Amines. (2019). Molecules. Retrieved from [Link]
-
Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. (2011). Organometallics. Retrieved from [Link]
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C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2024). ResearchGate. Retrieved from [Link]
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Application Note: A Researcher's Guide to the Controlled Polymerization of 2-Ethylaziridine
Abstract
This guide provides a comprehensive overview of 2-ethylaziridine as a monomer for synthesizing poly(this compound), a branched, polycationic polymer with significant applications in biomedical and industrial fields. We delve into the fundamental principles of Cationic Ring-Opening Polymerization (CROP), the primary mechanism for this transformation. Distinctions between standard and living polymerization techniques are clarified, with an emphasis on the experimental causality that governs control over polymer architecture, molecular weight, and dispersity. This document furnishes detailed, field-tested protocols, data interpretation guides, and troubleshooting insights to empower researchers, scientists, and drug development professionals in harnessing the full potential of this versatile monomer.
Introduction: The Significance of this compound
This compound is a heterocyclic amine featuring a strained three-membered ring.[1] This ring strain is the driving force behind its reactivity, making it an excellent candidate for ring-opening polymerization. The polymerization of this compound yields branched poly(this compound), a derivative of polyethylenimine (PEI). This resulting polymer is characterized by a high density of primary, secondary, and tertiary amines, which imparts a strong polycationic nature in aqueous solutions.
The unique cationic and hydrophilic properties of poly(this compound) make it a material of high interest across various advanced applications:
-
Biomedical Field: It is widely explored as a non-viral vector for gene delivery. The cationic backbone complexes with negatively charged nucleic acids (like DNA and RNA), protecting them from enzymatic degradation and facilitating cellular uptake.
-
Industrial Applications: Its uses are diverse, including roles as an adhesion promoter in coatings, a crosslinker for acrylics and polyurethanes, a flocculating agent in water treatment, and a material for CO2 capture.[2][3]
Achieving optimal performance in these applications requires precise control over the polymer's molecular weight and structure. Cationic Ring-Opening Polymerization (CROP) is the most effective method to achieve this.[4]
The Mechanism of Cationic Ring-Opening Polymerization (CROP)
The CROP of this compound is a chain-growth polymerization that proceeds via a highly reactive aziridinium cation.[5] The process can be dissected into three fundamental stages: initiation, propagation, and termination.
-
Initiation: The reaction begins when an initiator, a strong electrophile (I+), attacks the nitrogen atom of the this compound monomer. This irreversible step opens the ring and forms the initial propagating species, an N-substituted aziridinium cation.
-
Propagation: Subsequent monomer units add to the active aziridinium cation in a nucleophilic attack. The nitrogen of an incoming monomer attacks one of the ring carbons of the active species, regenerating the aziridinium cation at the new chain end. This step repeats, extending the polymer chain.
-
Termination: The polymerization can be halted if the active cationic center is neutralized. This can occur through reaction with nucleophilic impurities (like water), intramolecular "backbiting" to form cyclic oligomers, or deliberate quenching with a terminating agent.[5]
The key to synthesizing well-defined polymers is to establish a "living" polymerization, where termination and chain-transfer reactions are effectively eliminated.[6] In an ideal living CROP, the rate of initiation is much faster than the rate of propagation, ensuring all chains begin growing simultaneously and grow to a similar length, resulting in a polymer with a low polydispersity index (Đ).[6]
Caption: General Experimental Workflow for CROP.
Data Analysis and Characterization
Proper characterization is essential to validate the success of the polymerization.
| Parameter | Standard CROP (Protocol 1) | Living CROP (Protocol 2) | Rationale for Difference |
| Initiator | MeOTs | MeOTf | MeOTf is a more reactive "fast" initiator, leading to more simultaneous chain growth and better control. [7] |
| Typical [M]/[I] | 20 - 100 | 50 - 500 | Living systems allow for higher, more predictable target molecular weights. |
| Temperature | 60 - 80 °C | 0 °C to RT | Lower temperatures suppress side reactions like chain transfer, preserving the "living" ends. [5] |
| Expected Mn | Often deviates from theoretical | Closely matches theoretical ([M]/[I] x MW_monomer) | Lack of termination/transfer ensures predictable molecular weight. |
| Expected Đ (Mw/Mn) | > 1.5 | < 1.2 | Fast initiation and minimal side reactions lead to uniform chain lengths. [6] |
Key Characterization Techniques:
-
¹H NMR Spectroscopy: Used to confirm the successful polymerization by observing the disappearance of the monomer's characteristic aziridine ring protons and the appearance of broad peaks corresponding to the polymer backbone.
-
Size Exclusion Chromatography (SEC): This is the definitive technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). A successful living polymerization will show a narrow, monomodal peak and a low Đ value. [7]
Conclusion
The cationic ring-opening polymerization of this compound is a powerful and versatile method for synthesizing advanced polyamine materials. By understanding the underlying mechanism and carefully controlling key experimental variables—namely reagent purity, initiator choice, and temperature—researchers can transition from producing basic polymers to designing well-defined macromolecules with predictable molecular weights and narrow dispersities. The protocols and principles outlined in this guide provide a solid foundation for scientists to successfully synthesize and characterize poly(this compound) for a wide array of innovative applications.
References
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- Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Initiators.
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- PolyAziridine LLC. (n.d.). Polyfunctional Aziridine Applications.
- Ataman Kimya. (n.d.). POLYAZIRIDINE (POLYETHYLENIMINE).
- Lambert, A. M., et al. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society.
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- Wikipedia. (n.d.). Living cationic polymerization.
- Wikipedia. (n.d.). Living polymerization.
- CymitQuimica. (n.d.). CAS 2549-67-9: this compound.
- Google Patents. (n.d.). US6927297B2 - Reduction of monomer content and stabilization of polyaziridines.
- Gleede, T., et al. (n.d.). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
- Ren, W., et al. (2023). Cationic ring-opening polymerization of N-benzylaziridines to polyamines via organic boron. Chemical Communications.
- Yilmaz, G. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. VTechWorks.
- Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals.
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synthesis of pharmaceutical intermediates from 2-ethylaziridine
An Application Guide to the Synthesis of Pharmaceutical Intermediates from 2-Ethylaziridine
Abstract
This compound is a highly versatile and reactive three-membered heterocyclic scaffold, serving as a potent building block in synthetic organic and medicinal chemistry. The inherent ring strain of the aziridine moiety makes it an excellent electrophile, susceptible to regioselective and stereospecific ring-opening reactions with a wide array of nucleophiles.[1][2] This reactivity profile allows for the efficient construction of complex nitrogen-containing molecules, particularly chiral 1,2-bifunctional compounds that are core structural motifs in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates from this compound, with a focus on the underlying mechanistic principles that govern experimental outcomes.
The Chemistry of this compound: A Tale of Reactivity and Selectivity
The synthetic utility of this compound is dominated by nucleophilic ring-opening reactions. As a non-activated aziridine, its nitrogen atom bears an electron-donating hydrogen atom, rendering it relatively inert towards all but the strongest nucleophiles.[2][3] Therefore, activation is a prerequisite for most transformations. This is typically achieved through the formation of a highly electrophilic aziridinium ion, either by protonation under acidic conditions or by alkylation of the ring nitrogen.[2][4]
Once activated, the aziridinium ion is readily attacked by nucleophiles. The critical aspect of this process is its regioselectivity : the site of nucleophilic attack. The outcome is a delicate balance between electronic and steric effects, often dictated by the reaction conditions.
-
S_N_2-type Pathway (Basic/Neutral Conditions): With strong, non-hindered nucleophiles, the reaction typically proceeds via an S_N_2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), leading to the corresponding 1,2-disubstituted product. This pathway is highly stereospecific, resulting in an inversion of configuration at the site of attack.
-
S_N_1-type Pathway (Acidic Conditions): Under acidic catalysis, the transition state has significant carbocationic character. The positive charge is better stabilized at the more substituted carbon atom (C2). Consequently, nucleophilic attack preferentially occurs at this C2 position.
The ability to control this regioselectivity is paramount in directing the synthesis towards the desired pharmaceutical intermediate.[5][6]
Logical Workflow for Aziridine Ring-Opening
Caption: General workflow for the activation and nucleophilic ring-opening of this compound.
Application Note I: Synthesis of Chiral β-Amino Alcohols for Antitubercular Agents
Introduction: Chiral β-amino alcohols are privileged scaffolds in medicinal chemistry. One of the most prominent drugs based on this motif is (S,S)-Ethambutol, a first-line bacteriostatic agent for the treatment of tuberculosis.[7] The biological activity of ethambutol is highly dependent on its stereochemistry, with the (S,S)-enantiomer being significantly more potent than other isomers. The core of this molecule is derived from two units of (S)-2-aminobutan-1-ol. A conceptual synthesis of this key intermediate can be achieved via the stereospecific ring-opening of (S)-2-ethylaziridine.
Synthetic Rationale: The acid-catalyzed hydrolysis of (S)-2-ethylaziridine serves as a direct route to (S)-2-aminobutan-1-ol. Under acidic conditions, the reaction proceeds with high regioselectivity for attack at the less-substituted carbon (C3) by water, followed by proton transfer to yield the final product with retention of stereochemistry at the C2 carbon. Subsequently, coupling two equivalents of the chiral amino alcohol with 1,2-dichloroethane furnishes the final (S,S)-ethambutol structure.[7][8][9]
Protocol: Synthesis of (S)-2-Aminobutan-1-ol
-
Reaction Setup: To a solution of (S)-2-ethylaziridine (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (S)-2-aminobutan-1-ol.
Protocol: Synthesis of (S,S)-Ethambutol
-
Reaction Setup: In a round-bottom flask, dissolve (S)-2-aminobutan-1-ol (2.2 eq) in an aqueous solution of sodium hydroxide (2.5 eq).
-
Reaction Execution: Add 1,2-dichloroethane (1.0 eq) to the solution and heat the mixture to reflux (approx. 85-90 °C) for 24 hours.
-
Work-up and Isolation: After cooling to room temperature, extract the mixture with a suitable organic solvent like chloroform.
-
Purification: Dry the organic extract over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be recrystallized from ethanol to yield pure (S,S)-ethambutol.
Application Note II: Synthesis of 1,2-Diaminoalkane Derivatives
Introduction: The 1,2-diamine moiety is a fundamental building block for synthesizing various ligands, catalysts, and pharmaceutical agents. The ring-opening of this compound with nitrogen-based nucleophiles provides a direct and efficient entry to this important class of compounds. Using sodium azide followed by reduction offers a particularly versatile route, as the azide functional group is stable to many reaction conditions before being converted to the primary amine.
Synthetic Rationale: The reaction of this compound with sodium azide proceeds via an S_N_2 mechanism, with the azide anion attacking the less sterically encumbered C3 carbon. This step is highly regioselective and stereospecific. The resulting 1-azido-2-aminobutane intermediate can then be readily reduced to the corresponding butane-1,2-diamine using standard methods such as catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄).
Protocol: Synthesis of Butane-1,2-diamine
-
Azide Ring-Opening: In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and sodium azide (1.5 eq) in a 1:1 mixture of ethanol and water. Heat the mixture to 80 °C and stir for 16 hours.
-
Isolation of Azide Intermediate: Cool the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 40 mL). Combine the organic layers, dry over Na₂SO₄, and carefully concentrate to yield the crude 1-azido-2-aminobutane. Caution: Azide compounds can be explosive and should be handled with care.
-
Reduction to Diamine: Dissolve the crude azide intermediate in methanol. Add Palladium on carbon (10% w/w, 0.05 eq) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon) while stirring vigorously at room temperature for 24 hours.
-
Final Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the target butane-1,2-diamine.
Data Summary: Ring-Opening with Various N-Nucleophiles
| Nucleophile | Reagent | Solvent | Conditions | Product |
| Ammonia | NH₃ (aq) | Ethanol | 80 °C, Sealed Tube | Butane-1,2-diamine |
| Benzylamine | PhCH₂NH₂ | Methanol | Reflux, 12h | N¹-Benzylbutane-1,2-diamine |
| Azide | NaN₃ | EtOH/H₂O | 80 °C, 16h | 1-Azido-2-aminobutane |
| Aniline | PhNH₂ | Acetonitrile | Reflux, 24h | N¹-Phenylbutane-1,2-diamine |
Application Note III: Intermediates for Antitussive Agents like Butamirate
Introduction: Butamirate is a centrally acting non-opioid cough suppressant.[10] The molecule contains a 2-phenylbutanoate ester linked to a 2-(2-diethylaminoethoxy)ethanol side chain.[11] The synthesis of analogues and intermediates for this class of drugs can be envisioned using this compound as a starting point to construct key fragments.
Synthetic Rationale: An important intermediate containing a tertiary amine and an alcohol, similar to the side-chain of Butamirate, can be synthesized. The acid-catalyzed ring-opening of this compound with 2-(diethylamino)ethanol as the nucleophile provides a pathway to N-(2-hydroxybutyl)-N',N'-diethylethane-1,2-diamine. In this reaction, the alcohol of 2-(diethylamino)ethanol acts as the nucleophile. Acid catalysis is necessary to activate the aziridine ring, making it susceptible to attack by a neutral alcohol nucleophile. The reaction is expected to proceed with attack at the less hindered C3 position.
Mechanism of Acid-Catalyzed Ring-Opening with an Alcohol
Caption: Mechanism for the acid-catalyzed ring-opening of this compound with an alcohol nucleophile.
Protocol: Synthesis of N-(2-hydroxybutyl)-N',N'-diethylethane-1,2-diamine
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and 2-(diethylamino)ethanol (1.2 eq) in anhydrous dichloromethane (DCM) (0.3 M).
-
Catalyst Addition: Cool the solution to 0 °C and add a Lewis acid catalyst, such as Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq), dropwise.
-
Reaction Execution: Allow the reaction to warm to ambient temperature and stir for 8-10 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The residue can be purified via silica gel chromatography to yield the desired product.
References
-
Regioselective synthesis of N-beta-hydroxyethylaziridines by the ring-opening reaction of epoxides with aziridine generated in situ. PubMed. [Link]
-
Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]
-
Stereoselective synthesis of tuberculostatic agent (S,S)-Ethambutol. ACG Publications. [Link]
-
Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Royal Society of Chemistry. [Link]
-
Alkylative Aziridine Ring-Opening Reactions. PubMed. [Link]
- Synthesis of ethambutol.
-
Chiral auxiliary. Wikipedia. [Link]
-
Design, Synthesis and Evaluation of Novel Ethambutol Analogues. National Institutes of Health (NIH). [Link]
-
Reactivity and Regioselectivity in the Ring opening of 2-substituted non-activated Aziridines: a Density Functional Theory based analysis. ResearchGate. [Link]
-
Synthesis of Ethambutol. Semantic Scholar. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur. [Link]
-
Butamirate. Wikipedia. [Link]
-
Butamirate | C18H29NO3. PubChem. [Link]
-
Stereochemistry of the E2 Reaction. Chemistry LibreTexts. [Link]
-
Two stereoisomers are obtained from the reaction of cyclopentene... Pearson. [Link]
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Application of 2-Ethylaziridine in Medicinal Chemistry: A Technical Guide for Researchers
The three-membered nitrogen-containing heterocycle, 2-ethylaziridine, represents a versatile and highly reactive building block in medicinal chemistry. Its inherent ring strain makes it a potent electrophile, susceptible to ring-opening by a variety of nucleophiles. This reactivity, coupled with its small size, allows for its strategic incorporation into a diverse range of molecular architectures, from complex heterocyclic scaffolds to targeted covalent inhibitors and chemical probes. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
The Unique Chemical Profile of this compound
This compound is a colorless to pale yellow liquid characterized by a strained three-membered ring.[1] This ring strain is the primary driver of its chemical reactivity, making the carbon atoms of the aziridine ring susceptible to nucleophilic attack.[1] The ethyl group at the C2 position introduces a degree of steric hindrance and influences the regioselectivity of ring-opening reactions.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C4H9N | [2] |
| Molecular Weight | 71.12 g/mol | [2] |
| Boiling Point | 88-89 °C | [2] |
| Solubility | Soluble in water and organic solvents | [1] |
Due to its reactivity and potential toxicity, this compound must be handled with appropriate safety precautions in a well-ventilated fume hood, and personal protective equipment should be worn at all times.[3]
Application 1: A Versatile Building Block for Nitrogen-Containing Heterocycles
The facile ring-opening of this compound with various nucleophiles provides a powerful strategy for the synthesis of a wide array of nitrogen-containing compounds, which are prevalent in many biologically active molecules.[4]
Synthesis of Vicinal Diamines
Vicinal diamines are crucial structural motifs in numerous pharmaceuticals and natural products.[5] The reaction of this compound with amines or their equivalents offers a direct route to these valuable scaffolds.
Protocol 1: Synthesis of a Vicinal Diamine via Ring-Opening of this compound with an Amine Nucleophile
This protocol describes a general procedure for the synthesis of a 1,2-diamine derivative from this compound and an aromatic amine under solvent-free conditions.[6]
Materials:
-
This compound
-
Aniline (or other aromatic amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add the aromatic amine (1.1 eq) to the flask.
-
Heat the reaction mixture at 60-80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired vicinal diamine.
Expected Outcome:
This reaction typically proceeds with good to excellent yields, affording the vicinal diamine product resulting from the nucleophilic attack of the amine on the less sterically hindered carbon of the aziridine ring.
Caption: Workflow for vicinal diamine synthesis.
Application 2: Crafting Covalent Inhibitors for Targeted Therapy
The development of targeted covalent inhibitors (TCIs) has emerged as a powerful strategy in drug discovery, offering enhanced potency and prolonged duration of action.[7] The electrophilic nature of the aziridine ring makes this compound an attractive "warhead" for the design of TCIs that can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein.[8]
Covalent Modification of Cysteine Residues
The thiol group of cysteine is a soft nucleophile that readily reacts with soft electrophiles like the carbons of an aziridine ring. This reaction results in the formation of a stable carbon-sulfur bond, leading to irreversible inhibition of the target protein.
Protocol 2: Synthesis of a β-Amino Sulfide via Ring-Opening of this compound with a Thiol Nucleophile
This protocol provides a general method for the synthesis of a β-amino sulfide, a key structural motif in many covalent inhibitors, through the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for transfer of reagents
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Set up a dry, inert atmosphere in a round-bottom flask equipped with a magnetic stir bar.
-
Add the thiol (1.0 eq) to the flask, followed by the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq) to the cooled solution via syringe.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired β-amino sulfide.
Expected Outcome:
The reaction is expected to yield the β-amino sulfide with the sulfur atom attached to the less sterically hindered carbon of the former aziridine ring. The yield will vary depending on the specific thiol used.
Caption: Covalent modification of a target protein.
Application 3: Development of Chemical Probes for Biological Interrogation
Chemical probes are small molecules designed to study and manipulate biological systems.[9] The reactivity of this compound can be harnessed to create probes for activity-based protein profiling (ABPP), a powerful technique for identifying and characterizing enzyme function in complex biological samples.
Design of Aziridine-Based Activity-Based Probes
An activity-based probe typically consists of three components: a reactive group (the "warhead"), a recognition element, and a reporter tag (e.g., a fluorophore or biotin). This compound can serve as the reactive group, which covalently modifies the target enzyme. The recognition element provides specificity, guiding the probe to a particular class of enzymes, while the reporter tag allows for detection and isolation of the labeled protein.
Protocol 3: Conceptual Workflow for the Synthesis of a this compound-Based Chemical Probe
This section outlines a conceptual workflow for the synthesis of a chemical probe incorporating this compound. The specific synthetic steps will depend on the desired recognition element and reporter tag.
Conceptual Steps:
-
Synthesis of a Functionalized this compound Precursor: This would involve modifying this compound or a precursor to introduce a linking group for attachment of the recognition element and reporter tag.
-
Attachment of the Recognition Element: The recognition element, which could be a peptide, a small molecule, or another scaffold that directs the probe to the target protein family, is coupled to the functionalized aziridine.
-
Introduction of the Reporter Tag: A reporter tag, such as a fluorophore (e.g., fluorescein) or an affinity tag (e.g., biotin), is attached to the probe to enable visualization or pull-down experiments.
Caption: Synthetic workflow for a chemical probe.
Conclusion and Future Perspectives
This compound is a valuable and reactive building block with significant potential in medicinal chemistry. Its ability to undergo regioselective ring-opening reactions provides a versatile platform for the synthesis of diverse nitrogen-containing molecules, including vicinal diamines and β-amino sulfides. The electrophilic nature of the aziridine ring makes it an attractive warhead for the design of targeted covalent inhibitors and activity-based chemical probes. As our understanding of disease biology deepens, the strategic application of reactive fragments like this compound will continue to play a crucial role in the development of novel therapeutics and chemical tools to interrogate complex biological processes. Future research will likely focus on the development of more sophisticated catalysts to control the stereoselectivity of ring-opening reactions and the design of novel this compound-containing molecules with enhanced target specificity and improved pharmacological properties.
References
- Chidambaram, R., & G, S. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology.
-
Memorial Sloan Kettering Cancer Center. (n.d.). Development of Chemical Probes. Retrieved from [Link]
- Li, J., et al. (2017). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 19(15), 3534-3538.
- Li, Z., & Toste, F. D. (2018). Synthesis of Vicinal Diamines. Organic Letters, 20(15), 4652-4655.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17352, this compound. Retrieved from [Link]
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- Singh, J., et al. (2017). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 16(5), 307-329.
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- Ghorai, M. K., et al. (2011). Ring opening/C–N cyclization of activated aziridines with carbon nucleophiles: highly diastereo- and enantioselective synthesis of tetrahydroquinolines. Organic Letters, 13(21), 5972-5975.
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Methods for N-Functionalization of 2-Ethylaziridine: Application Notes and Protocols
Introduction: The Synthetic Versatility of the Aziridine Ring
Aziridines, the nitrogen-containing analogues of epoxides, are highly valuable three-membered heterocyclic building blocks in modern organic synthesis. Their significance is rooted in the inherent ring strain (approximately 27 kcal/mol), which renders them susceptible to stereospecific ring-opening reactions with a wide array of nucleophiles.[1][2] This reactivity provides a powerful and modular platform for the synthesis of complex, nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and natural products.[3][4]
Among this class of compounds, 2-ethylaziridine serves as a key chiral or racemic synthon. The ethyl group at the C2 position introduces a stereocenter and influences the regioselectivity of ring-opening reactions, making it a versatile precursor for the synthesis of substituted amines and other valuable scaffolds.[5][6] The N-functionalization of the this compound core is a critical step that dictates its subsequent reactivity and utility. The nature of the substituent on the nitrogen atom modulates the electrophilicity of the ring carbons. Electron-withdrawing groups, such as acyl or sulfonyl moieties, "activate" the aziridine, enhancing its reactivity towards nucleophiles and often influencing the regiochemical outcome of the ring-opening process.[7] Conversely, N-alkylation or N-arylation can introduce functionalities that are integral to the final target molecule or serve to modulate its biological activity.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most common and effective methods for the N-functionalization of this compound. As a Senior Application Scientist, this document is structured to not only provide reproducible methodologies but also to offer insights into the causality behind the experimental choices, ensuring both scientific integrity and practical success in the laboratory.
Part 1: Synthesis of the this compound Precursor
A reliable and scalable synthesis of the starting material is paramount. The most direct and widely used method for preparing this compound is the Wenker synthesis, which proceeds from the corresponding β-amino alcohol, 1-amino-2-butanol.[4][5] An improved, milder version of this classic reaction avoids the harsh conditions of the original protocol, leading to better yields, particularly for chiral substrates.[8]
Causality of the Method:
The Wenker synthesis is a two-step process. First, the hydroxyl group of the amino alcohol is converted into a good leaving group, typically a sulfate ester, via reaction with sulfuric acid or, in milder versions, chlorosulfonic acid.[5][8] In the second step, a base is used to deprotonate the amine, which then acts as an intramolecular nucleophile, displacing the sulfate group in an SN2 reaction to form the strained three-membered aziridine ring. The stereochemistry at the C2 position is inverted during this cyclization step.
Caption: Workflow for the Wenker synthesis of this compound.
Protocol 1: Improved Wenker Synthesis of (R)-2-Ethylaziridine
This protocol is adapted from an improved, milder procedure suitable for chiral amino alcohols.[1][8]
Materials:
-
(R)-2-Amino-1-butanol
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Esterification:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, dissolve (R)-2-amino-1-butanol (1.0 eq.) in anhydrous DCM (approx. 5-10 mL per gram of amino alcohol).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. A white precipitate of the sulfate salt will form.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Isolate the intermediate sulfate salt by filtration, wash with cold DCM, and dry under vacuum.
-
-
Cyclization:
-
Prepare a solution of sodium hydroxide (2.5 eq.) in water (approx. 4 mL per gram of NaOH).
-
In a separate flask, suspend the dried sulfate ester (1.0 eq.) in a mixture of diethyl ether and water (1:1 v/v).
-
Cool the suspension to 0 °C and slowly add the aqueous NaOH solution.
-
Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature (<30 °C) to avoid volatilization of the product.
-
The crude this compound can be purified by distillation under reduced pressure.
-
| Precursor | Product | Reagents | Typical Yield | Reference(s) |
| (R)-2-Amino-1-butanol | (R)-2-Ethylaziridine | 1. ClSO₃H, DCM; 2. NaOH, H₂O/Ether | ~80% | [1] |
| Ethanolamine | Aziridine | 1. H₂SO₄, Δ; 2. NaOH, H₂O | ~75% | [1] |
Part 2: N-Acylation Methods
N-Acylation is a fundamental transformation that activates the aziridine ring towards nucleophilic attack and introduces a synthetically versatile handle. The resulting N-acylaziridines are crucial intermediates in organic synthesis. The choice of acylating agent and reaction conditions allows for the introduction of various acyl groups, such as acetyl or benzoyl.
Causality of the Method:
N-acylation proceeds via nucleophilic attack of the aziridine nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. A base, typically a tertiary amine like triethylamine or pyridine, is used to scavenge the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards the product. The electron-withdrawing nature of the acyl group decreases the electron density on the aziridine nitrogen, making the ring carbons more electrophilic.
Caption: General workflow for the N-acylation of this compound.
Protocol 2: N-Acetylation with Acetic Anhydride
This protocol describes a general and efficient method for the N-acetylation of amines, which is readily applicable to this compound.[9][10]
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM (5-10 mL per mmol of aziridine).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.2 eq.).
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl (if pyridine is used), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl-2-ethylaziridine.
-
Purify the product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: N-Benzoylation with Benzoyl Chloride
This method, often referred to as the Schotten-Baumann reaction, is a classic procedure for N-benzoylation.[6][11]
Materials:
-
This compound
-
Benzoyl chloride (PhCOCl)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) in DCM or diethyl ether (10 mL per mmol of aziridine).
-
Add an equal volume of 10% aqueous NaOH solution.
-
Cool the biphasic mixture to 0 °C and stir vigorously.
-
Add benzoyl chloride (1.1 eq.) dropwise. A white precipitate may form.
-
Continue stirring vigorously at room temperature for 1-2 hours after the addition is complete.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent used.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
| Acylating Agent | Base/Conditions | Product | Typical Yield | Reference(s) |
| Acetic Anhydride | Et₃N, DCM, 0 °C to RT | N-Acetyl-2-ethylaziridine | 85-95% | [10] |
| Benzoyl Chloride | 10% NaOH (aq), DCM, 0 °C to RT | N-Benzoyl-2-ethylaziridine | 80-90% | [6] |
Part 3: N-Alkylation and N-Arylation Methods
Directly forming a C-N bond at the aziridine nitrogen without subsequent ring-opening is crucial for incorporating the intact aziridine moiety into a larger molecular framework. N-alkylation is typically achieved via SN2 reaction with an alkyl halide, while N-arylation often requires transition metal catalysis.
Section 3.1: N-Alkylation
Causality of the Method: N-alkylation of this compound follows a standard SN2 mechanism. The aziridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide). A mild base, such as potassium carbonate, is required to deprotonate the N-H of the aziridine, increasing its nucleophilicity, or to neutralize the HX acid formed if the starting aziridine is used as its salt. The choice of a non-nucleophilic base is critical to avoid competitive ring-opening of the aziridine.
Protocol 4: N-Methylation with Methyl Iodide
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile or DMF (10 mL per mmol of aziridine).
-
Stir the suspension vigorously.
-
Add methyl iodide (1.2-1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If DMF was used, dilute the residue with a large volume of water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully to yield N-methyl-2-ethylaziridine. Purification can be achieved by distillation.
Section 3.2: N-Arylation
Causality of the Method: The direct N-arylation of N-H aziridines with aryl halides is challenging and typically requires a transition metal catalyst. Two prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
-
Ullmann Condensation: This reaction typically uses a copper(I) catalyst (e.g., CuI) with a ligand and a strong base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The mechanism is thought to involve the formation of a copper-amide intermediate, followed by oxidative addition of the aryl halide and reductive elimination.[3][5]
-
Buchwald-Hartwig Amination: This powerful method uses a palladium catalyst, often a Pd(0) source or a Pd(II) precatalyst, in combination with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOt-Bu, Cs₂CO₃). The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the aziridine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[1][4]
Caption: Catalytic cycles for N-arylation of this compound.
Protocol 5: Copper-Catalyzed N-Arylation (Ullmann-Type)
This is a general protocol for the N-arylation of nitrogen heterocycles, applicable to this compound.[5][12]
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
L-Proline or 1,10-Phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Toluene
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
| Alkylating/Arylating Agent | Catalyst/Base/Solvent | Product | Typical Yield | Reference(s) |
| Methyl Iodide | K₂CO₃ / MeCN | N-Methyl-2-ethylaziridine | 70-85% | [13] |
| Benzyl Bromide | K₂CO₃ / DMF | N-Benzyl-2-ethylaziridine | 75-90% | [14] |
| Aryl Iodide | CuI, L-Proline / K₂CO₃ / DMSO | N-Aryl-2-ethylaziridine | 60-80% | [5] |
| Aryl Bromide | Pd₂(dba)₃, BINAP / NaOt-Bu / Toluene | N-Aryl-2-ethylaziridine | 70-95% | [1] |
Part 4: N-Sulfonylation Methods
N-Sulfonylation is another critical activation strategy, yielding N-sulfonylaziridines. The sulfonyl group (e.g., tosyl, mesyl) is strongly electron-withdrawing, making the aziridine ring highly susceptible to nucleophilic ring-opening, often with excellent regiocontrol. N-Tosylaziridines are particularly common and synthetically useful.
Causality of the Method:
Similar to N-acylation, N-sulfonylation involves the nucleophilic attack of the aziridine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride). The reaction is typically performed in the presence of a base like triethylamine or pyridine to neutralize the HCl generated. A one-pot method starting from the corresponding 2-amino alcohol can also be employed, where O-sulfonylation is followed by base-mediated intramolecular cyclization.[7][15]
Protocol 6: N-Tosylation with p-Toluenesulfonyl Chloride (TsCl)
This protocol describes the direct N-tosylation of pre-formed this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel or by recrystallization to afford N-tosyl-2-ethylaziridine.
Protocol 7: One-Pot Synthesis of N-Tosyl-2-ethylaziridine from 2-Amino-1-butanol
This efficient one-pot procedure combines O-tosylation, N-tosylation, and cyclization.[15]
Materials:
-
(S)-2-Amino-1-butanol (or the racemate)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a round-bottom flask, suspend (S)-2-amino-1-butanol (1.0 mmol) and anhydrous K₂CO₃ (4.0 mmol) in anhydrous acetonitrile (2.0 mL).
-
Add p-toluenesulfonyl chloride (2.2 mmol) portion-wise at room temperature while stirring.
-
Stir the mixture at room temperature for 6-8 hours. The reaction involves initial N-tosylation, followed by O-tosylation, and then intramolecular cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, add toluene (5 mL) and filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the (S)-N-tosyl-2-ethylaziridine.
| Sulfonylating Agent | Base/Solvent | Substrate | Product | Typical Yield | Reference(s) |
| Tosyl Chloride | Et₃N / DCM | This compound | N-Tosyl-2-ethylaziridine | 85-95% | [16] |
| Tosyl Chloride | K₂CO₃ / MeCN (one-pot) | 2-Amino-1-butanol | N-Tosyl-2-ethylaziridine | 70-85% | [15] |
| Mesyl Chloride | Et₃N / DCM | This compound | N-Mesyl-2-ethylaziridine | 80-90% | [17] |
Conclusion
The N-functionalization of this compound is a cornerstone for leveraging its synthetic potential. The methods detailed in this guide—synthesis of the precursor, N-acylation, N-alkylation, N-arylation, and N-sulfonylation—provide a robust toolkit for researchers in organic synthesis and drug development. The choice of a specific N-functionalization strategy should be guided by the desired reactivity of the aziridine intermediate and the overall synthetic plan. Activating groups like acyl and sulfonyl moieties pave the way for regioselective ring-opening reactions, while alkyl and aryl groups can be installed as permanent features of the target molecule. By understanding the underlying mechanisms and following these detailed protocols, scientists can confidently and efficiently access a diverse range of valuable nitrogen-containing compounds from the versatile this compound scaffold.
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-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
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Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
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Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link]
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Ju, X., Lee, M., Leung, J. C., & Lee, J. (2025). Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries. European Journal of Organic Chemistry. [Link]
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Wenker, H. (1935). The Preparation of Ethylene Imine from Monoethanolamine. Journal of the American Chemical Society, 57(11), 2328–2328. [Link]
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Shastin, A. V., et al. (2010). Palladium-catalyzed olefination and arylation of 2-substituted 1,2,3-triazole N-oxides. Russian Chemical Bulletin, 59(8), 1633-1638. [Link]
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Unexplored Nucleophilic Ring Opening of Aziridines. (2010). Molecules. [Link]
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Benzoylation. (n.d.). Unacademy. [Link]
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Wolfe, J. P., et al. (2003). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 5(6), 913-916. [Link]
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Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
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Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 555-557. [Link]
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ResearchGate. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
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RCSB PDB. (n.d.). (2R)-2-Amino-1-butanol. [Link]
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Application Notes and Protocols for Stereoselective Synthesis Using Chiral 2-Ethylaziridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral 2-Ethylaziridine in Asymmetric Synthesis
Chiral aziridines are powerful building blocks in modern organic synthesis, prized for their inherent ring strain which facilitates regio- and stereoselective ring-opening reactions.[1] This high reactivity, coupled with the ability to introduce a nitrogen-containing stereocenter, makes them invaluable precursors for the synthesis of complex, biologically active molecules. Among these, chiral this compound emerges as a particularly useful synthon for the introduction of a chiral α-ethyl-β-amino alcohol or related motifs, which are prevalent in numerous pharmaceuticals and natural products.[2]
This guide provides an in-depth exploration of the stereoselective applications of chiral this compound, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of key transformations, offering insights into the causality behind experimental choices to empower researchers in optimizing their synthetic routes.
Core Concepts: Understanding the Reactivity of Chiral this compound
The synthetic utility of chiral this compound is primarily dictated by two key factors:
-
Ring Strain: The three-membered ring of aziridine possesses significant angle and torsional strain (approximately 26-27 kcal/mol), making it susceptible to nucleophilic attack and subsequent ring-opening.[3] This inherent reactivity drives the synthetic transformations discussed herein.
-
Stereochemistry: The pre-defined stereocenter at the C2 position allows for the transfer of chirality to the product with high fidelity. Ring-opening reactions, particularly those proceeding through an SN2 mechanism, typically occur with inversion of configuration at the center of nucleophilic attack.
Activation of the aziridine nitrogen with an electron-withdrawing group, such as a p-toluenesulfonyl (tosyl) group, is a common strategy to enhance the electrophilicity of the ring carbons and facilitate nucleophilic attack.[1][3]
Diagram: General Reaction Manifold
Caption: General workflow for the stereoselective synthesis of chiral β-substituted amines from chiral this compound.
Application Note 1: Stereospecific Synthesis of Chiral β-Alkyl-α-ethylamines via Organocuprate Ring-Opening
The reaction of chiral N-tosyl-2-ethylaziridine with organocuprates provides a reliable method for the stereospecific synthesis of chiral β-alkyl-α-ethylamines. This transformation is highly valued for its predictability and broad substrate scope.
Mechanistic Insight: The reaction proceeds via an SN2 mechanism, where the organocuprate preferentially attacks the less sterically hindered C3 carbon of the aziridine ring. This attack occurs from the backside relative to the C-N bond, resulting in a clean inversion of configuration at the C3 position, if it were chiral, and retention of the stereochemistry at the C2 position. Lewis acids, such as BF₃·OEt₂, can be employed to activate the aziridine, further enhancing its reactivity.
Protocol 1: Synthesis of (S)-N-((R)-1-Phenylbutan-2-yl)-4-methylbenzenesulfonamide
This protocol details the ring-opening of (R)-2-ethyl-N-tosylaziridine with phenylmagnesium bromide in the presence of a catalytic amount of copper(I) iodide.
Materials:
-
(R)-2-Ethyl-N-tosylaziridine
-
Phenylmagnesium bromide (in THF)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of CuI (0.1 mmol) in anhydrous THF (5 mL) at -20 °C under an inert atmosphere (argon or nitrogen), add phenylmagnesium bromide (1.2 mmol) dropwise.
-
Stir the resulting mixture at -20 °C for 30 minutes to form the Gilman cuprate.
-
In a separate flask, dissolve (R)-2-ethyl-N-tosylaziridine (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the aziridine solution to -78 °C and add the freshly prepared organocuprate solution dropwise via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome:
| Product | Yield (%) | Stereochemical Outcome |
| (S)-N-((R)-1-Phenylbutan-2-yl)-4-methylbenzenesulfonamide | 85-95 | High diastereoselectivity (typically >95:5 dr) |
Application Note 2: Lewis Acid-Mediated Ring-Opening with Alcohols for the Synthesis of Chiral β-Amino Ethers
The synthesis of chiral β-amino ethers is of significant interest in medicinal chemistry. A straightforward approach involves the Lewis acid-mediated ring-opening of chiral N-tosyl-2-ethylaziridine with an alcohol nucleophile.
Mechanistic Insight: The Lewis acid coordinates to the nitrogen atom of the aziridine, increasing the electrophilicity of the ring carbons and making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds via an SN2 pathway, leading to the formation of the corresponding β-amino ether with inversion of configuration at the site of nucleophilic attack. The regioselectivity is typically high for attack at the less substituted C3 position.
Protocol 2: Synthesis of (R)-N-(1-Methoxybutan-2-yl)-4-methylbenzenesulfonamide
This protocol describes the ring-opening of (R)-2-ethyl-N-tosylaziridine with methanol, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂).
Materials:
-
(R)-2-Ethyl-N-tosylaziridine
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-2-ethyl-N-tosylaziridine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) in a flame-dried flask under an inert atmosphere.
-
Add anhydrous methanol (5.0 mmol, 5 equivalents).
-
Add Cu(OTf)₂ (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ (10 mL).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure β-amino ether.
Expected Outcome:
| Product | Yield (%) | Enantiomeric Excess (% ee) |
| (R)-N-(1-Methoxybutan-2-yl)-4-methylbenzenesulfonamide | 90-98 | >98% |
Diagram: Experimental Workflow for Protocol 2
Caption: Step-by-step workflow for the synthesis of a chiral β-amino ether.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established, peer-reviewed synthetic methodologies. The stereochemical outcomes are predictable based on fundamental principles of reaction mechanisms (SN2). For validation of new products, standard analytical techniques are essential:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and regioselectivity of the ring-opening.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Chiral HPLC or GC: To determine the enantiomeric or diastereomeric excess of the product, confirming the stereoselectivity of the reaction. Comparison with an authentic racemic sample is recommended for developing a separation method.
-
Optical Rotation: To measure the specific rotation of the chiral product, which can be compared to literature values if available.
By employing these analytical methods, researchers can rigorously validate the outcomes of their stereoselective syntheses using chiral this compound.
References
-
Budzisz, E., Bobka, R., & et al. (2012). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. Dalton Transactions, 41(19), 5925-5933. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. [Link]
-
Favero, L., et al. (2021). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules, 26(23), 7399. [Link]
-
REACTIONS WITH AZIRIDINES - 39', RING OPENING OF ACTIVATED 2,2-DIMETHYLAZIRIDINES BY GRIGNARD REAGENTS. A flECHANISTIC STUDY. (n.d.). [Link]
-
Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. [Link]
-
Aziridines in Natural Product Synthesis. (2025). ResearchGate. [Link]
-
aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES, 85(12), 2827-2856. [Link]
-
Pinarci, A. A., et al. (2022). Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis. Chemical Communications, 58(34), 4909-4912. [Link]
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. (n.d.). PMC. [Link]
-
Regioselective ring opening of 2-trifluoromethyl N-tosylaziridine 83.... (n.d.). ResearchGate. [Link]
-
Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products. (n.d.). ResearchGate. [Link]
Sources
The Strategic Utility of 2-Ethylaziridine in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 2-ethylaziridine as a versatile building block for constructing valuable nitrogen-containing heterocyclic scaffolds. We will delve into the mechanistic underpinnings and provide detailed, actionable protocols for the synthesis of key heterocyclic families, including piperazines and morpholines, leveraging the unique reactivity of the strained aziridine ring.
Introduction: The Power of the Strained Ring
Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds possessing significant ring strain. This inherent strain makes them highly reactive towards nucleophilic ring-opening, rendering them powerful intermediates in organic synthesis. This compound, with its ethyl substituent, offers a strategic entry point for the introduction of this side chain into larger, more complex molecules. Its ability to act as a bifunctional synthon, providing both a nitrogen atom and a two-carbon unit, makes it particularly valuable in the construction of a variety of saturated heterocycles that are prevalent in pharmaceuticals and agrochemicals.
This guide will focus on two primary transformations of this compound: its dimerization to form substituted piperazines and its conversion to substituted morpholines through a ring-opening and subsequent cyclization strategy. We will also briefly explore the potential for its use in cycloaddition reactions.
Section 1: Synthesis of 2,5-Diethylpiperazine via Dimerization of this compound
The acid-catalyzed dimerization of 2-substituted aziridines provides an elegant and direct route to 2,5-disubstituted piperazines. This transformation proceeds through a mechanism involving protonation of the aziridine nitrogen, which activates the ring towards nucleophilic attack by a second, neutral aziridine molecule.
Mechanistic Rationale
The reaction is initiated by the protonation of the aziridine nitrogen by an acid catalyst, forming a highly reactive aziridinium ion. This electrophilic species is then attacked by the nitrogen atom of a second molecule of this compound. The regioselectivity of this ring-opening is dictated by both steric and electronic factors. The nucleophilic attack preferentially occurs at the less substituted carbon of the aziridinium ring in an SN2-type fashion. Following the initial ring-opening, the resulting dimeric intermediate undergoes an intramolecular cyclization to form the thermodynamically stable six-membered piperazine ring. The final product, 2,5-diethylpiperazine, is typically obtained as a mixture of cis and trans diastereomers.
Caption: Dimerization of this compound to 2,5-Diethylpiperazine.
Experimental Protocol: Acid-Catalyzed Dimerization
This protocol is a representative procedure adapted from general methods for the acid-catalyzed dimerization of 2-substituted aziridines.
Materials:
-
This compound
-
Anhydrous diethyl ether or dichloromethane
-
Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂)) or a Brønsted acid (e.g., trifluoroacetic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the aziridine in anhydrous diethyl ether or dichloromethane (to a concentration of approximately 0.5 M).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add the acid catalyst (0.1-0.2 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield 2,5-diethylpiperazine.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or DCM | Aprotic solvent to prevent unwanted side reactions with the catalyst and intermediates. |
| Catalyst | BF₃·OEt₂ or TFA (0.1-0.2 eq) | Lewis or Brønsted acid to activate the aziridine ring. Catalytic amounts are sufficient. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the initial exotherm, while room temperature provides sufficient energy for the reaction to proceed. |
| Reaction Time | 12-24 hours | Dimerization is typically a slow process requiring an extended reaction time for completion. |
| Workup | Saturated NaHCO₃ | Neutralizes the acid catalyst and any remaining acidic species. |
Section 2: Synthesis of 3-Ethylmorpholine via a Two-Step Sequence
A versatile approach to substituted morpholines involves the cyclization of β-amino alcohols. This compound can be readily converted to the requisite 2-amino-1-butanol intermediate, which can then be cyclized to form 3-ethylmorpholine.
Step 1: Ring-Opening of this compound to 2-Amino-1-butanol
The regioselective ring-opening of this compound with water under acidic conditions yields 2-amino-1-butanol. The acid catalyst protonates the aziridine nitrogen, activating the ring for nucleophilic attack by water. The attack occurs preferentially at the less sterically hindered carbon atom.
Step 2: Cyclization of 2-Amino-1-butanol to 3-Ethylmorpholine
The subsequent cyclization of 2-amino-1-butanol can be achieved by reaction with a two-carbon electrophile, such as 1,2-dibromoethane or a related synthon, under basic conditions. The amino group of 2-amino-1-butanol first reacts with one electrophilic carbon, followed by an intramolecular SN2 reaction where the hydroxyl group displaces the second leaving group to form the morpholine ring.
Caption: Two-Step Synthesis of 3-Ethylmorpholine from this compound.
Experimental Protocols
Protocol 2.1: Synthesis of 2-Amino-1-butanol from this compound
Materials:
-
This compound
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide solution (e.g., 5 M NaOH)
-
Diethyl ether or other suitable organic solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in water.
-
Acidification: Slowly add dilute hydrochloric acid until the solution is acidic (pH ~2-3).
-
Reaction: Stir the solution at room temperature or gently heat to 50-60 °C for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Basification and Extraction: Cool the reaction mixture to room temperature and basify with a sodium hydroxide solution to pH > 12. Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-1-butanol, which can be used in the next step without further purification.
Protocol 2.2: Synthesis of 3-Ethylmorpholine from 2-Amino-1-butanol
Materials:
-
2-Amino-1-butanol
-
1,2-Dibromoethane
-
A suitable base (e.g., potassium carbonate or sodium hydroxide)
-
A high-boiling polar aprotic solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-amino-1-butanol (1.0 eq), potassium carbonate (2.5 eq), and DMF.
-
Addition of Electrophile: Add 1,2-dibromoethane (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 3-ethylmorpholine.
| Parameter | Condition | Rationale |
| Solvent | DMF or DMSO | A high-boiling polar aprotic solvent is ideal for SN2 reactions. |
| Base | K₂CO₃ or NaOH | To deprotonate the amine and hydroxyl groups, facilitating nucleophilic attack. |
| Electrophile | 1,2-Dibromoethane | Provides the two-carbon linker required to form the morpholine ring. |
| Temperature | 80-100 °C | Elevated temperature is necessary to drive the SN2 reactions to completion. |
Section 3: Potential Cycloaddition Reactions of this compound
While the dimerization and ring-opening/cyclization pathways are well-established for simple aziridines, cycloaddition reactions offer another avenue for constructing more complex heterocyclic systems. However, [3+2] cycloadditions, which are common for activated aziridines (e.g., N-sulfonyl or N-acyl aziridines), are less facile for non-activated, N-H, or N-alkyl aziridines like this compound.
The thermal or Lewis acid-mediated ring-opening of activated aziridines generates azomethine ylides, which are 1,3-dipoles that readily undergo [3+2] cycloaddition with various dipolarophiles (e.g., electron-deficient alkenes and alkynes). For non-activated aziridines, the generation of the azomethine ylide is more challenging and often requires harsher conditions.
A hypothetical [3+2] cycloaddition of this compound with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), would likely require thermal activation to promote the conrotatory ring-opening of the aziridine to the corresponding azomethine ylide. This intermediate would then react with DMAD to form a dihydropyrrole derivative. Further research is needed to establish a reliable protocol for this transformation with this compound.
Caption: Hypothetical [3+2] Cycloaddition of this compound.
Conclusion
This compound is a potent and versatile building block in heterocyclic synthesis. Its strained three-membered ring provides a reliable handle for introducing nitrogen and a functionalized two-carbon unit into larger molecular frameworks. The dimerization to 2,5-diethylpiperazine and the two-step synthesis of 3-ethylmorpholine are robust and scalable methods for accessing these important heterocyclic cores. While its application in cycloaddition reactions is less explored, it represents a promising area for future research and methodology development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
-
General Aziridine Chemistry and Reactivity
- Title: Aziridines and Epoxides in Organic Synthesis
- Source: Wiley-VCH
-
URL:[Link]
-
Acid-Catalyzed Dimeriz
- Title: The Chemistry of Heterocyclic Compounds, Small Ring Heterocycles, Part 1: Aziridines
- Source: John Wiley & Sons
-
URL:[Link]
-
Synthesis of Morpholines
- Title: A New Strategy for the Synthesis of Substituted Morpholines
- Source: The Journal of Organic Chemistry
-
URL:[Link]
-
[3+2] Cycloaddition Reactions of Aziridines
- Title: Lewis Acid-catalyzed [3+2]Cyclo-addition of Alkynes with N-Tosyl-aziridines via Carbon–Carbon Bond Cleavage: Synthesis of Highly Substituted 3-Pyrrolines
- Source: Organic Letters
-
URL:[Link]
-
General Synthesis of Piperazines
- Title: Synthesis of piperazines
- Source: Organic Chemistry Portal
-
URL:[Link]
- Synthesis of 2-Amino-1-butanol Title: Synthesis of dl-2-amino-1-butanol Source: Google Patents URL
Introduction: The Significance of Poly(2-ethylaziridine)
An Application Guide to the Controlled Polymerization of 2-Ethylaziridine
Abstract: This document provides a comprehensive guide for the synthesis of poly(this compound), a valuable polyamine, through cationic ring-opening polymerization (CROP). Addressed to researchers and professionals in polymer chemistry and drug development, this guide moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the protocol, emphasizing the critical parameters that govern control over the polymerization to yield well-defined polymers. We present detailed, field-tested protocols for monomer purification, inert atmosphere reaction setup, polymer isolation, and characterization, supplemented with troubleshooting advice and data interpretation guidelines.
This compound is a three-membered heterocyclic amine monomer.[1] Its high ring strain makes it susceptible to ring-opening reactions, allowing it to be polymerized into poly(this compound), a substituted linear polyethylenimine (L-PEI). Unlike the highly branched PEI produced from ethyleneimine, polymers derived from substituted aziridines can offer more defined architectures. These polyamines are of significant interest across numerous fields. Their cationic nature at physiological pH makes them excellent candidates for non-viral gene delivery, while their chelating properties and reactive amine backbone are leveraged in applications such as CO₂ capture, antimicrobial coatings, and as cross-linkers in adhesives and resins.[2][3][4]
The primary route to polymerize this compound is through cationic ring-opening polymerization (CROP).[2][5] The ultimate goal of a synthetic polymer chemist is to achieve a "living" polymerization—a process devoid of irreversible chain termination and transfer.[6] This control allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and complex architectures like block copolymers.[7] This guide is dedicated to establishing a robust experimental framework for achieving such controlled polymerization of this compound.
Part 1: Mechanistic Foundations and Experimental Causality
A successful polymerization is not accidental; it is the result of understanding and controlling the underlying chemical principles. The CROP of aziridines is mechanistically analogous to that of other cyclic imino ethers like 2-oxazolines.[8][9]
The CROP Mechanism
The polymerization proceeds through three fundamental stages: initiation, propagation, and termination.
-
Initiation: The process begins when an electrophilic initiator reacts with the nitrogen atom of the this compound monomer. This creates a strained aziridinium cation, which is the active species.
-
Propagation: A neutral monomer molecule acts as a nucleophile, attacking one of the ring carbons of the activated aziridinium ion. This opens the ring and regenerates the aziridinium active site at the new chain end, allowing for the sequential addition of monomers.
-
Termination/Chain Transfer: These are undesirable side reactions that "kill" the growing polymer chain. Protons can be abstracted from the polymer backbone, creating an unsaturated chain end and a new acid species that can initiate another chain, leading to a loss of control. Water and other nucleophilic impurities are potent terminating agents.
Protocol 4: Polymer Isolation and Purification
-
Precipitation: Pour the polymer solution from the reaction flask into a beaker containing a large excess (at least 10x the volume of the reaction mixture) of a cold, vigorously stirring non-solvent, such as diethyl ether or hexane. The polymer should precipitate as a white solid or a viscous oil.
-
Isolation: If a solid forms, collect it by vacuum filtration using a Büchner or Schlenk filter funnel. If an oil forms, decant the supernatant and wash the oil several times with fresh non-solvent.
-
Drying: Transfer the isolated polymer to a pre-weighed round-bottom flask and dry it under high vacuum at room temperature or with gentle heating (e.g., 40°C) until a constant weight is achieved.
Protocol 5: Polymer Characterization
-
¹H NMR Spectroscopy: Dissolve a small sample of the dried polymer in CDCl₃ or D₂O. The spectrum should show broad peaks corresponding to the polymer backbone protons, and the disappearance of the sharp monomer peaks confirms polymerization. The ratio of initiator fragment signals to polymer repeat unit signals can be used to estimate the molecular weight. [10]* Gel Permeation Chromatography (GPC/SEC): Prepare a dilute solution of the polymer in a suitable eluent (e.g., DMF with 0.01 M LiBr). Analysis will provide the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a controlled polymerization, the PDI should be low (ideally < 1.2). [11]
Part 3: Data Interpretation and Troubleshooting
Table of Expected Outcomes
| Parameter | Target Value | Typical Result | Significance |
| Mₙ (GPC) | DP x Mₙₒₙₒ = 50 x 71.12 = 3556 g/mol | 3200 - 4000 g/mol | Close correlation indicates high initiation efficiency. |
| PDI (Mₙ/Mₙ) | As low as possible | 1.1 - 1.3 | A low PDI is the hallmark of a living/controlled polymerization. |
| Monomer Conversion | >95% | >95% | High conversion is needed for accurate molecular weight control. |
| Yield | Quantitative | 85-95% | Loss occurs during precipitation and transfer steps. |
Troubleshooting Common Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Polymerization | Inactive initiator; presence of potent inhibitors. | Verify initiator activity. Ensure monomer is freshly purified to remove inhibitors. |
| Very Low Yield | Polymer is soluble in the precipitation solvent; premature termination. | Try a different non-solvent (e.g., hexane, pentane). Re-verify dryness of all reagents and glassware. |
| High PDI (>1.5) | Slow initiation; presence of water/impurities; chain transfer reactions. | Use a more reactive initiator (e.g., MeOTf). Rigorously dry all components. Consider lowering the reaction temperature. |
| Mₙ lower than target | More active initiating species than intended (e.g., from water). | Improve drying procedures for monomer and solvent. Check for impurities in the initiator. |
| Bimodal GPC Trace | Two different initiating events; significant chain termination and re-initiation. | Indicates severe contamination with water or other protic impurities. Repeat with meticulously purified reagents. |
Conclusion
The successful synthesis of well-defined poly(this compound) via cationic ring-opening polymerization is a demanding but achievable goal. It hinges on a deep appreciation for the sensitivity of the cationic active species. The protocols and principles outlined in this guide emphasize that success is predicated on meticulous purification of reagents, the establishment of a truly inert reaction environment, and informed selection of initiators and solvents. By controlling these key parameters, researchers can reliably produce polyamines with predictable molecular weights and narrow distributions, paving the way for their application in advanced materials and biomedical technologies.
References
-
VTechWorks. Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. [Link]
-
MDPI. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers. [Link]
- Google Patents.
-
Royal Society of Chemistry. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. [Link]
-
DSpace@MIT. Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. [Link]
-
POLYAZIRIDINE GLOBAL. APPLICATIONS. [Link]
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ResearchGate. Can you tell me a common solvent which dissolves in polymer for electrospinning?. [Link]
-
ResearchGate. Mechanism of cationic ring-opening polymerization of 2-oxazolines. [Link]
-
Reddit. How to purify this monomer ?. [Link]
-
Journal of the American Chemical Society. Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. [Link]
-
PolyAziridine LLC. Polyfunctional Aziridine Applications. [Link]
-
Royal Society of Chemistry. Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). [Link]
-
CentAUR. Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. [Link]
-
Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]
-
Nature. Cationic ring-opening polymerization of N-benzylaziridines to polyamines via organic boron. [Link]
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Wikipedia. Living cationic polymerization. [Link]
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MDPI. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2. [Link]
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Ataman Kimya. POLYAZIRIDINE. [Link]
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MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide Films. [Link]
-
MDPI. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Microparticles. [Link]
-
University of Warwick. 50th Anniversary Perspective: Living Polymerization. [Link]
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- 5. Cationic ring-opening polymerization of N-benzylaziridines to polyamines via organic boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Safe Handling and Disposal of 2-Ethylaziridine in the Laboratory: Application Notes and Protocols
Introduction: Understanding the Risks of 2-Ethylaziridine
This compound is a highly reactive cyclic amine utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactivity stems from the significant ring strain of the three-membered aziridine ring, making it susceptible to nucleophilic attack and ring-opening reactions.[2][3] However, this high reactivity also presents considerable health and safety hazards. Aziridines as a class of compounds are known for their toxicity, and potential carcinogenicity, necessitating stringent safety protocols in a laboratory setting.[4][5] This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Hazard Analysis and Exposure Limits
This compound is a colorless to pale yellow liquid with a distinct amine-like odor.[2] It is crucial to handle this compound with extreme caution due to its toxicological profile. Direct contact can cause severe skin and eye burns, and inhalation may lead to respiratory tract irritation.[6]
Due to a lack of specific occupational exposure limits for this compound, this guide adopts the limits for the structurally similar and highly hazardous compound, ethyleneimine (aziridine), as a conservative measure.
| Parameter | Value | Source |
| ACGIH TLV-TWA (8-hour) | 0.05 ppm | [7] |
| ACGIH STEL (15-minute) | 0.1 ppm | [7] |
| NIOSH REL | Lowest Feasible Concentration (Potential Occupational Carcinogen) | [7][8] |
| OSHA PEL | No established limit; handled as a carcinogen.[7][9] | [7][9] |
Table 1: Occupational Exposure Limits for Ethyleneimine (used as a proxy for this compound)
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and quenching, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in case of accidental exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are highly recommended.[10] Neoprene may also be suitable.[9] Double gloving is advised. | Provides the best protection against permeation by small, reactive molecules like aziridines. Nitrile and latex gloves may offer insufficient protection.[8][9] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors. |
| Body Protection | A flame-resistant lab coat, fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for non-routine operations or in the event of a spill. Consult your institution's Environmental Health and Safety (EHS) department. | Provides an additional layer of protection against inhalation, especially in situations where fume hood performance may be compromised. |
Table 2: Recommended Personal Protective Equipment for Handling this compound
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is paramount to preventing accidental exposure and ensuring the stability of the compound.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[4]
-
Keep containers tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings.
-
Avoid exposure to heat, sparks, open flames, and direct sunlight, as these can induce violent polymerization.[7]
Handling Workflow
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Figure 1: Workflow for Safe Handling of this compound. This diagram illustrates the critical steps from preparation to post-handling cleanup.
Spill Management Protocol
In the event of a spill, a prompt and informed response is crucial to mitigate the hazard.
Immediate Actions:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Close the fume hood sash and restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Report: Notify your laboratory supervisor and institutional EHS department.
Cleanup Procedure for Small Spills (<100 mL) by Trained Personnel:
-
Don PPE: Wear the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, clay, or a commercial sorbent.[11]
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment with a freshly prepared 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach.[12] Finally, wash the area with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
For large spills, do not attempt to clean them up yourself. Evacuate the area and contact your institution's emergency response team.
Quenching and Disposal Protocol
Due to its high reactivity and toxicity, this compound waste must be chemically neutralized (quenched) before disposal. The strained aziridine ring is susceptible to nucleophilic ring-opening, which can be exploited for its deactivation.[3][12][13] A solution of sodium thiosulfate in a buffered or slightly basic aqueous medium is a suitable quenching agent, as thiosulfate is a soft nucleophile that will readily react with the electrophilic carbons of the aziridine ring. Acidic conditions must be strictly avoided as they can cause violent polymerization.[4]
Preparation of Quenching Solution
Prepare a 10% (w/v) solution of sodium thiosulfate in water. Ensure the solution is well-mixed. It is recommended to add sodium bicarbonate to the quenching solution to maintain a slightly basic pH and prevent the formation of sulfur byproducts.[14]
Quenching Protocol
This protocol should be performed in a chemical fume hood with appropriate PPE.
-
Dilution: Dilute the this compound waste with an equal volume of an inert solvent (e.g., isopropanol) in a suitable reaction vessel. This helps to control the reaction rate and dissipate heat.
-
Cooling: Place the reaction vessel in an ice bath to manage any exothermic reaction.
-
Slow Addition: Slowly and carefully add the 10% sodium thiosulfate quenching solution to the diluted this compound waste with gentle stirring. A dropping funnel is recommended for controlled addition.
-
Monitoring: Monitor the reaction for any signs of heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition and allow it to cool.
-
Completion: Continue adding the quenching solution until no further exothermic reaction is observed. Allow the mixture to stir at room temperature for at least one hour to ensure the complete deactivation of the aziridine.
-
pH Check: Check the pH of the final solution to ensure it is near neutral.
-
Disposal: The quenched solution can now be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.
The following diagram outlines the decision-making process for the quenching and disposal of this compound waste.
Sources
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- 2. What is the Best Material for Chemical Resistant Gloves? - SafetyGloves.co.uk [safetygloves.co.uk]
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- 5. generalfinishes.com [generalfinishes.com]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Ethylaziridine Ring-Opening
Welcome to the technical support center for the optimization of 2-ethylaziridine ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot common issues and rationally design your reaction conditions for optimal outcomes.
The ring-opening of aziridines, particularly unsymmetrical ones like this compound, is a powerful method for introducing nitrogen-containing functionalities into molecules. However, the inherent strain of the three-membered ring, while enabling reactivity, also presents challenges in controlling regioselectivity and preventing unwanted side reactions.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the ring-opening of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common frustration. The root cause often lies in incomplete reaction, product decomposition, or competing side reactions. Let's break down the possibilities.
Potential Causes & Solutions:
-
Incomplete Aziridine Activation: Non-activated aziridines, those with electron-donating groups on the nitrogen, are relatively inert to most nucleophiles.[2][3] Activation via an aziridinium ion or an equivalent is often necessary.
-
Solution: If you are not using an N-activated aziridine (e.g., N-tosyl, N-Boc), consider adding a Lewis acid or a Brønsted acid to your reaction. The choice of acid can be critical and may require screening. For instance, Lewis acids like BF₃·OEt₂ or Ti(OiPr)₄ can effectively activate the aziridine ring.[4][5]
-
-
Product Instability: The desired ring-opened product, a 1,2-disubstituted amine, might be unstable under the reaction or workup conditions. The aziridine starting material itself can also be prone to decomposition, especially during purification on silica gel.[6]
-
Solution:
-
Mild Workup: Avoid acidic conditions during workup if your product is acid-sensitive. A wash with a mild base like saturated sodium bicarbonate solution can be beneficial.[6]
-
Purification Strategy: Standard silica gel is acidic and can catalyze the decomposition of aziridines and some amino alcohols.[6] Consider using deactivated silica gel (pre-treated with triethylamine) or alternative purification methods like distillation or recrystallization.
-
-
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to open the aziridine ring efficiently under your current conditions.
-
Solution: If using a weak nucleophile, ensure the aziridine is sufficiently activated. Alternatively, you might consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
-
-
Unoptimized Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters.
-
Solution: Systematically screen these parameters. An increase in temperature can sometimes drive the reaction to completion, but may also promote side reactions. Solvent choice can also play a role in solubility and reactivity.
-
Q2: I'm getting a mixture of regioisomers. How can I control the regioselectivity of the nucleophilic attack?
Controlling where the nucleophile attacks—at the more substituted C2 (bearing the ethyl group) or the less substituted C3—is arguably the most critical challenge in the ring-opening of this compound. The outcome is a direct consequence of the reaction mechanism, which can be steered by your choice of conditions.[7][8]
Understanding the Mechanistic Dichotomy:
The regioselectivity hinges on whether the reaction proceeds through a pathway with more Sₙ1 or Sₙ2 character.
-
Sₙ2 Pathway (Attack at C3): This pathway is favored under basic or neutral conditions with strong nucleophiles. The nucleophile attacks the less sterically hindered carbon atom (C3) in a concerted fashion.[9]
-
Sₙ1 Pathway (Attack at C2): This pathway is favored under acidic conditions. Protonation or coordination of a Lewis acid to the aziridine nitrogen makes the ring more electrophilic. The C-N bonds weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted carbon (C2) by the electron-donating ethyl group. A weak nucleophile will then preferentially attack this more electrophilic and stabilized center.[9][10]
Strategies for Controlling Regioselectivity:
| Parameter | For Attack at C3 (Less Substituted) | For Attack at C2 (More Substituted) | Rationale |
| Conditions | Basic or Neutral | Acidic (Brønsted or Lewis acid) | Acidic conditions promote Sₙ1-like character by stabilizing a partial positive charge at the more substituted carbon.[9][10] |
| Nucleophile | Strong, "hard" nucleophiles (e.g., R₂NH, NaN₃, RO⁻) | Weak, "soft" nucleophiles (e.g., H₂O, ROH, RSH) | Strong nucleophiles favor the kinetically controlled Sₙ2 attack at the less hindered site.[10] |
| Solvent | Aprotic solvents (e.g., THF, CH₂Cl₂) | Protic solvents can sometimes assist in stabilizing the developing positive charge in an Sₙ1-like transition state. However, solvent effects can be complex and may involve hydrogen bonding that influences selectivity.[11] | |
| N-Substituent | Electron-withdrawing groups (e.g., Ts, Boc) activate the ring for Sₙ2 attack. | Non-activated aziridines often require strong acid catalysis, which favors Sₙ1-like opening. | The nature of the N-substituent modulates the electronic properties and stability of the aziridine ring.[1] |
Experimental Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for directing regioselective ring-opening.
Q3: My desired product seems to be unstable and decomposes during purification. What's happening and how can I prevent this?
Product instability is a significant hurdle, often leading to yield loss after a successful reaction. The three-membered aziridine ring is inherently strained and can be susceptible to ring-opening, especially in the presence of nucleophiles or acids, which can occur during workup or purification.[6]
Troubleshooting Product Instability:
-
Acid-Catalyzed Decomposition on Silica Gel: As mentioned, the acidic nature of standard silica gel can promote unwanted side reactions or decomposition of both the aziridine starting material and the amine products.
-
Solution:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then evaporate the solvent. This "deactivated" silica is much milder.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or C18-functionalized silica (reverse-phase) for chromatography.
-
Non-Chromatographic Purification: If your product is crystalline, recrystallization is an excellent, non-destructive alternative. Distillation under reduced pressure is also an option for volatile and thermally stable products.
-
-
-
Air Oxidation: Some amino alcohols are susceptible to oxidation when exposed to air over long periods.
-
Solution: Store purified products under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation.[6] If possible, handle the material quickly during purification and concentration steps.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the N-substituent on the this compound?
The group attached to the aziridine nitrogen has a profound impact on the ring's reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like tosyl (Ts), nosyl (Ns), or tert-butoxycarbonyl (Boc) are "activating" groups. They pull electron density away from the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.[12] This generally facilitates Sₙ2-type reactions.
-
Electron-Donating Groups (EDGs): Alkyl or aryl groups are considered "non-activating." These aziridines are significantly less reactive and often require harsh conditions or strong acid catalysis to undergo ring-opening.[2][3]
Sources
- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
preventing unwanted polymerization of 2-ethylaziridine
Starting Initial Research
I've started with comprehensive Google searches, focusing on 2-ethyl aziridine. I'm gathering information on its properties, polymerization pathways (cationic and anionic), and the best storage and handling methods to avoid polymerization.
Developing Support Structure
I'm now expanding my search to common initiators of aziridine polymerization, including acids and heat, while also seeking effective inhibitors like bases. I'm prioritizing detailed experimental protocols and safety data sheets for 2-ethylaziridine for safe handling guidance. My search is leaning toward peer-reviewed journals for trustworthy data. After gathering, I'll structure the technical center logically, starting with instability and troubleshooting.
Expanding Search & Planning
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Drafting a Prevention Guide
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Developing Practical Solutions
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Analyzing Requirements and Structure
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Structuring Comprehensive Protocols
I'm now deeply immersed in the nuances of 2-ethyl aziridine polymerization. I've begun drafting protocols for safe handling, storage, and stabilization, focusing on self-validating steps. My research indicates the primary mechanism is cationic ring-opening polymerization, and I'm developing clear explanations. I will include Graphviz diagrams to visualize both the mechanism, and workflows, while using in-text citations and comprehensive references.
Structuring Guide Content
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Outlining Guide Structure
I'm now drafting the guide, starting with an introduction covering 2-ethyl aziridine's properties. I plan to present a troubleshooting Q&A section with FAQs, detailed handling and storage protocols, data tables for inhibitors, and Graphviz diagrams for clarity. I'll maintain scientific integrity by providing comprehensive references and explaining the "why" behind each solution, offering self-validating protocols to build trustworthiness.
Developing Prevention Protocols
I'm now deep-diving into the core mechanisms and mitigation strategies. I've compiled details on this compound's properties, polymerization mechanisms (CROP, AROP), and triggers. Currently, I'm focusing on crafting specific, self-validating protocols for storage and handling, while researching the most effective inhibitors and creating Q&A scenarios for my troubleshooting section. I will start outlining all the protocols, and compiling a reference list.
Refining the Guide Content
I've been meticulously researching the polymerization mechanisms and triggers, focusing on CROP and the role of acids, heat, and moisture. I'm prioritizing creating specific Q&A scenarios, like how to salvage polymerized material or prevent it during distillation. I'm focusing on crafting detailed, self-validating storage and handling protocols, and will include Graphviz diagrams illustrating both the polymerization mechanism and the troubleshooting workflow. My research now includes details on suitable inhibitors, like KOH and amine compounds.
Formulating a Comprehensive Plan
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Technical Support Center: Purification of Crude 2-Ethylaziridine
Welcome to the dedicated technical support guide for the purification of crude 2-ethylaziridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this reactive and valuable synthetic intermediate. The inherent ring strain and basicity of this compound present unique challenges that demand carefully considered purification strategies to prevent yield loss, decomposition, and polymerization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to achieve high purity for your downstream applications.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.
Q1: I'm experiencing significant product loss during fractional distillation. My yield is much lower than expected. What's going wrong?
A1: Low recovery during the distillation of this compound is a frequent challenge and can be attributed to several factors:
-
Thermal Decomposition: Aziridines are strained heterocycles and can be susceptible to thermal degradation.[1] Prolonged exposure to high temperatures can lead to ring-opening or other decomposition pathways.
-
Polymerization: The acidic nature of glass surfaces and trace impurities can catalyze the polymerization of aziridines, especially at elevated temperatures.[2] This is often observed as a viscous residue remaining in the distillation flask.
-
Inadequate Vacuum: If the vacuum is not deep enough, a higher temperature will be required to achieve boiling, increasing the risk of both decomposition and polymerization.[3]
-
Leaks in the System: A poorly sealed distillation apparatus will prevent you from reaching the desired low pressure, leading to the same issues as an inadequate vacuum.[3]
Solutions & Protocol Adjustments:
-
Utilize Vacuum Distillation: To minimize the boiling temperature, a vacuum distillation is strongly recommended. Aim for a pressure that allows for boiling at a moderate temperature (ideally below 60 °C).[3]
-
Check for Leaks: Ensure all glass joints are properly sealed. Using high-vacuum grease is essential for maintaining a low pressure.[3]
-
Add a Polymerization Inhibitor: Consider adding a small amount of a non-nucleophilic, high-boiling polymerization inhibitor, such as 4-methoxyphenol (MEHQ), to the crude material before distillation.[4]
-
Use a Short Path Distillation Apparatus: For small-scale purifications, a short path distillation head minimizes the distance the vapor has to travel, reducing the time the compound spends at elevated temperatures and decreasing losses.
Q2: My this compound is decomposing on my silica gel column. What are my options?
A2: This is a classic problem when purifying basic compounds like amines on standard silica gel.[1] The acidic silanol groups on the silica surface can catalyze the ring-opening or polymerization of the sensitive aziridine ring.[1]
Solutions & Recommended Protocols:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by incorporating a small amount of a base in your eluent system.[5][6]
-
Switch to a More Inert Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.[1][7] Basic alumina is generally preferred for highly base-sensitive compounds.
-
Amine-Functionalized Silica: These commercially available columns have a less acidic surface and are specifically designed for the purification of basic compounds.[7]
-
-
Perform a Stationary Phase Stability Test: Before committing your entire batch to a column, test the stability of your crude this compound with different stationary phases.
-
Protocol: In separate vials, stir a small amount of your crude material with silica gel, neutral alumina, and basic alumina in your chosen solvent. Monitor the samples over time by TLC or ¹H NMR to check for decomposition.[1]
-
Q3: I'm struggling to separate this compound from a closely boiling impurity. How can I improve my fractional distillation?
A3: Separating liquids with similar boiling points requires optimizing your fractional distillation setup to maximize the number of theoretical plates.[8]
Solutions:
-
Use a Fractionating Column: For closely boiling impurities, a simple distillation setup is inadequate. Use a Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the surface area for repeated vaporization-condensation cycles.[8]
-
Control the Heating Rate: A slow and steady heating rate is crucial for establishing a proper temperature gradient in the column, which is essential for efficient separation.[8]
-
Insulate the Column: Wrapping the fractionating column with glass wool or aluminum foil minimizes heat loss to the surroundings, helping to maintain the temperature gradient.[8]
-
Consider Extractive Distillation: If fractional distillation is still ineffective, you can consider extractive distillation. This involves adding a high-boiling solvent (an "entrainer") that has different affinities for your product and the impurity, thereby increasing their relative volatility.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile will depend on the synthetic route used. A common synthesis involves the cyclization of 1-amino-2-butanol. Potential impurities from this and other routes include:
-
Unreacted Starting Materials: Such as 1-amino-2-butanol or its derivatives (e.g., sulfate esters).
-
Ring-Opened Byproducts: The aziridine ring is susceptible to nucleophilic attack. If water or other nucleophiles are present during the reaction or workup, you may have diols or other ring-opened products.
-
Polymeric Material: As mentioned, aziridines can polymerize, especially under acidic or high-temperature conditions.[2]
-
Solvents: Residual solvents from the reaction and workup.
Q2: How do I choose between distillation and chromatography for purifying my crude this compound?
A2: The choice depends on the nature of the impurities and the scale of your purification. The following decision-making workflow can guide you:
Caption: Decision workflow for selecting a purification method.
Q3: How can I assess the purity of my final this compound product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds and identifying any volatile impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your product and detecting impurities.[11] You can compare your spectra to literature values or use it to identify the structures of unknown impurities.[12][13]
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the N-H bond and the absence of hydroxyl groups from starting materials.
Q4: What are the best practices for handling and storing purified this compound?
A4: Due to its reactivity and potential toxicity, this compound must be handled with care.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Storage: Store purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (refrigerated) to minimize degradation and polymerization.[14] It should be stored away from acids, oxidizing agents, and sources of heat.[14]
Data Summary and Protocols
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉N |
| Molecular Weight | 71.12 g/mol |
| Boiling Point | 88-89 °C (at atmospheric pressure) |
| Density | 0.818 g/cm³ |
| CAS Number | 2549-67-9 |
Table 2: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Recommended Mobile Phase System | Key Considerations |
| Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | The addition of triethylamine is crucial to prevent decomposition.[5][6] |
| Basic Alumina | Hexane/Ethyl Acetate | A good choice for acid-sensitive compounds; may require optimization of solvent polarity.[1][7] |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Often provides excellent separation without the need for mobile phase additives.[7] |
References
- BenchChem. (2025). Technical Support Center: Advanced Purification of Volatile and Reactive Aziridines. BenchChem.
- DiVA portal. (n.d.).
- ChemicalBook. (n.d.). 2-Methylaziridine(75-55-8) 1H NMR spectrum.
- 3M. (2023). Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
- University of Rochester, Department of Chemistry. (n.d.).
- Royal Society of Chemistry. (2012). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes.
- FUJIFILM Wako Chemicals. (n.d.).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2022). 5.
- University of Rochester, Department of Chemistry. (n.d.).
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Wikipedia. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds.
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
- IChemE. (n.d.).
- YouTube. (2015).
- YouTube. (2015).
- European Patent Office. (2010).
- FUJIFILM Wako Chemicals. (n.d.).
- Organometallics. (2010).
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
- ResearchGate. (2025). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles | Request PDF.
- (2023).
- PubMed. (2024). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols.
- Reddit. (2025).
- Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
- ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
- Organic Syntheses. (n.d.).
- IChemE. (n.d.).
- (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
- (n.d.).
- USA Lab. (2020).
- AIChE. (n.d.). Distillation Troubleshooting - Center for Chemical Process Safety.
- (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- ResearchGate. (n.d.). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention–related 2‐(N,N‐dialkylamino)ethylchlorides with 2‐(N,N‐dialkylamino)ethanols | Request PDF.
- Khan Academy. (n.d.).
- (n.d.). CHEMISTRY (II) SECOND LEVEL.
- Google Patents. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
- ResearchGate. (2025). Efficient Preparation of Biologically Important 1,2-Amino Alcohols.
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side reactions in 2-ethylaziridine functionalization
Starting Reaction Research
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Deep Dive into Mechanisms
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Technical Support Center: Improving Regioselectivity in 2-Ethylaziridine Reactions
Welcome to the technical support center for advanced aziridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of 2-ethylaziridine ring-opening reactions. Unlocking the synthetic potential of this valuable building block hinges on precise control over regioselectivity. In this document, we will dissect the critical parameters that govern the site of nucleophilic attack and provide robust, field-proven strategies to steer your reaction toward the desired constitutional isomer.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered in the lab when working with this compound. We will explore the mechanistic underpinnings of regioselectivity and offer actionable solutions.
Q1: My this compound ring-opening is producing a mixture of regioisomers. What are the fundamental factors controlling where the nucleophile attacks?
A1: This is the most common issue researchers face. The regiochemical outcome of a nucleophilic attack on this compound is a classic case of competing reaction mechanisms, primarily governed by a delicate balance between steric effects and electronic effects .[1][2] The reaction can proceed via two distinct pathways, analogous to Sₙ1 and Sₙ2 reactions, leading to attack at either the more substituted C2 carbon or the less substituted C3 carbon.
-
Attack at C2 (More Substituted Carbon): This pathway is favored under conditions that promote the development of a positive charge on the ring carbons. It has significant Sₙ1-like character. The key is the formation of an activated aziridinium ion, which is stabilized by the electron-donating ethyl group at C2. This makes the more substituted carbon more electrophilic.
-
Attack at C3 (Less Substituted Carbon): This pathway is a classic Sₙ2-type reaction. The nucleophile attacks the carbon that is sterically most accessible. In the absence of strong electronic directing effects, the nucleophile will preferentially attack the less hindered C3 position to minimize steric repulsion.[1]
The reaction conditions—specifically the catalyst, solvent, and the nature of the nucleophile—determine which pathway predominates.
Q2: How can I force the nucleophilic attack to occur at the more substituted C2 position?
A2: To achieve selective C2 functionalization, you must create reaction conditions that favor the Sₙ1-like pathway. The strategy is to activate the aziridine nitrogen to generate an aziridinium ion intermediate. This is most effectively achieved using acid catalysis.[3][4]
Protonation of the aziridine nitrogen by a Brønsted acid creates a highly strained, positively charged intermediate.[3][5] The C-N bonds are weakened, and the positive charge is better stabilized at the more substituted C2 position through hyperconjugation with the ethyl group. This renders the C2 carbon the more electrophilic site, directing the nucleophile to attack there.[6]
Recommended Conditions for C2 Attack:
-
Catalyst: Strong Brønsted acids like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) are highly effective.[3] Lewis acids can also be used, but their effect can be more complex and substrate-dependent.
-
Solvent: Polar, coordinating solvents are often beneficial. Mixed solvent systems, such as acetone/water or acetonitrile/water, can improve substrate solubility and mediate the protonation step effectively.[3]
-
Temperature: Reactions are typically run at room temperature, but gentle heating may be required for less reactive systems.
The mechanism is visualized below, showing how acid catalysis promotes the formation of the more stable carbocation-like transition state at the C2 position.
Caption: General Mechanism for Regioselective Aziridine Opening.
Q3: Conversely, how do I ensure the nucleophile attacks the less substituted C3 position?
A3: To favor attack at the sterically accessible C3 position, you must employ conditions that promote a direct Sₙ2-type mechanism. This involves using a good nucleophile without an acid catalyst that would generate the aziridinium ion.[4]
Under neutral or basic conditions, the aziridine ring is not protonated. The nucleophile directly attacks one of the ring carbons. Since the ethyl group at C2 presents significant steric hindrance, the nucleophile will preferentially attack the less encumbered C3 carbon.[1] This pathway is highly reliable for a wide range of nucleophiles.
Recommended Conditions for C3 Attack:
-
Catalyst: Often, no catalyst is needed if a potent nucleophile is used. For less reactive systems, a base catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be effective.[7]
-
Nucleophile: Strong, unhindered nucleophiles work best. Thiols, for example, are known to be highly effective and regioselective for attacking the less substituted carbon.[8] Azides and cyanides also react with high regioselectivity under neutral conditions.[9]
-
Solvent: Aprotic polar solvents like THF, DMF, or CH₃CN are generally suitable as they can solvate the nucleophile without interfering with the reaction.[10]
Q4: My aziridine has a tosyl (Ts) group on the nitrogen. How does this N-substituent affect regioselectivity?
A4: An N-tosyl group is a strong electron-withdrawing group that "activates" the aziridine ring, making it significantly more susceptible to nucleophilic attack compared to N-alkyl or N-H aziridines.[9][11]
The effect on regioselectivity follows the same principles but is amplified:
-
Under Acidic Conditions: Lewis or Brønsted acid coordination to the N-tosyl group or the nitrogen lone pair still promotes the Sₙ1-like pathway, favoring C2 attack.
-
Under Basic/Neutral Conditions: The N-tosyl group makes both carbons more electrophilic. However, the steric argument still dominates, and Sₙ2 attack will overwhelmingly occur at the less substituted C3 position.[7] For N-tosyl alkyl aziridines, attack at the less-substituted carbon is almost always observed in the absence of acid.[7]
Therefore, an N-tosyl group enhances reactivity but does not fundamentally change the rules of regioselectivity for this compound: acid favors C2, and base/neutral conditions favor C3.
Part 2: Data & Protocols for Regioselective Control
To aid in your experimental design, the following table summarizes the expected regiochemical outcomes under different conditions.
| Catalyst Type | Predominant Mechanism | Favored Site of Attack | Typical Conditions | Expected Product Ratio (C2:C3) | Reference(s) |
| Brønsted Acid (e.g., TFA) | Sₙ1-like | C2 (more substituted) | Acetone/H₂O, RT | >95:5 | [3][5] |
| Lewis Acid (e.g., Cu(OTf)₂) | Sₙ2-like | C3 (less substituted) | CH₃CN, RT | <10:90 | |
| Base (e.g., TBD, OH⁻) | Sₙ2 | C3 (less substituted) | THF or CH₂Cl₂, RT | <5:95 | [4][7] |
| None (Strong Nucleophile) | Sₙ2 | C3 (less substituted) | CH₂Cl₂, RT | <2:98 | [8] |
Experimental Protocol 1: Acid-Catalyzed Ring-Opening for Preferential C2 Attack
This protocol is designed to maximize the formation of the product resulting from nucleophilic attack at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., H₂O, 10 equiv)
-
Trifluoroacetic Acid (TFA) (1.0 equiv)
-
Acetone and Deionized Water (2:1 v/v mixture)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in the acetone/water (2:1) solvent mixture (to a concentration of ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral (~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomer.
Experimental Protocol 2: Base-Catalyzed Ring-Opening for Preferential C3 Attack
This protocol is designed to maximize the formation of the product resulting from Sₙ2 attack at the sterically accessible C3 position. We will use thiophenol as an example nucleophile, which shows excellent regioselectivity.[8]
Materials:
-
N-Tosyl-2-ethylaziridine (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-tosyl-2-ethylaziridine (1.0 equiv) in dichloromethane (to a concentration of ~0.2 M).
-
Add thiophenol (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically complete within this time. Monitor by TLC or LC-MS.[8]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 1 M NaOH (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Part 3: Decision-Making Workflow
To assist in troubleshooting and experimental planning, use the following workflow diagram.
Caption: Troubleshooting workflow for optimizing regioselectivity.
References
-
Jadhav, A. M., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
-
Reddy, K. S., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 9(19), 3781-3783. [Link]
-
Cho, H., et al. (2018). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 23(1), 168. [Link]
-
Rai, V. K., et al. (2025). Visible Light-Induced Oxidized Carbon Nitride Catalysis toward Regioselective Ring Opening of Aziridines. The Journal of Organic Chemistry. [Link]
-
Lee, W. K., et al. (2000). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. Bulletin of the Korean Chemical Society, 21(10), 965-969. [Link]
-
Sathyamoorthi, S., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
-
McMurry, J. (2023). Base-Catalyzed Epoxide Opening. In Organic Chemistry (10th ed.). Cengage. [Link]
-
Jadhav, A. M., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. ResearchGate. [Link]
-
Ranjith, P., & Ha, H. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(17), 5303. [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
Melchiorre, P., et al. (2021). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules, 26(24), 7481. [Link]
-
Olczak, J., et al. (2022). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules, 27(13), 4252. [Link]
-
Gronert, S. (2009). Steric and electronic effects in SN2 reactions. ResearchGate. [Link]
-
Johnson, C. D., & Hilinski, M. K. (2020). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 16, 2538–2563. [Link]
-
Fernández, I., & Frenking, G. (2009). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Chemistry – A European Journal, 15(40), 10494-10503. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. mdpi.com [mdpi.com]
- 8. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkylative Aziridine Ring-Opening Reactions | MDPI [mdpi.com]
- 11. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions of 2-Ethylaziridine
Welcome to the Technical Support Center for handling exothermic reactions involving 2-ethylaziridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the safe and effective use of this highly reactive compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and safe.
Understanding the Inherent Reactivity of this compound
This compound is a valuable building block in organic synthesis, primarily due to the high ring strain of its three-membered aziridine ring. This inherent strain makes the molecule susceptible to nucleophilic attack and ring-opening reactions, which are often highly exothermic.[1] The release of this strain energy is a primary driver for the reactivity of aziridines.
Two of the most common and potentially hazardous exothermic reactions involving this compound are:
-
Acid-Catalyzed Polymerization: Protic or Lewis acids can protonate the nitrogen atom of the aziridine ring, activating it for nucleophilic attack by another aziridine molecule. This process can rapidly propagate, leading to a violent polymerization with a significant and often uncontrollable release of heat.
-
Ring-Opening Reactions with Nucleophiles: While often the desired transformation, the reaction of this compound with strong nucleophiles can also be highly exothermic. The rate and extent of heat generation depend on the nucleophile's reactivity, concentration, and the reaction conditions.
A critical aspect of managing these reactions is understanding that an increase in temperature has an exponential effect on the reaction rate and, consequently, on the rate of heat generation. This can lead to a thermal runaway, a self-accelerating process where the heat generated exceeds the heat removal capacity of the system, potentially resulting in an explosion.[2]
Troubleshooting Guide for Exothermic Reactions
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Spike During Acid Addition
-
Question: I am performing an acid-catalyzed reaction with this compound, and upon adding the acid, the temperature of the reaction mixture is rising much faster than anticipated, even with external cooling. What is happening, and what should I do?
-
Answer: You are likely observing the onset of a runaway acid-catalyzed polymerization. The acid is protonating the aziridine, initiating a chain reaction.
Immediate Actions:
-
Stop the addition of the acid immediately.
-
Increase cooling to the maximum capacity.
-
If the temperature continues to rise rapidly, and you have a pre-prepared quenching solution, proceed to the emergency quenching protocol.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: Your cooling system may be insufficient for the scale of the reaction.
-
Rate of Addition: The acid was likely added too quickly, causing a rapid initiation of polymerization.
-
Concentration: The concentration of this compound or the acid may be too high.
Preventative Measures:
-
Perform a Reaction Calorimetry Study: Before scaling up, a reaction calorimetry study is essential to determine the heat of reaction and the maximum rate of heat evolution.[3] This data will allow you to design an adequate cooling system.
-
Slow, Controlled Addition: Add the acid dropwise using a syringe pump, with continuous monitoring of the internal temperature.
-
Dilution: Conduct the reaction in a suitable solvent to help dissipate the heat generated.
-
Pre-cooling: Cool the reaction mixture to a lower temperature before starting the acid addition.
-
Issue 2: Localized Hotspots and Inconsistent Reaction
-
Question: My reaction is proceeding, but I am noticing localized boiling or discoloration near the point of reagent addition, and the overall conversion is not uniform. What is the cause?
-
Answer: This indicates poor mixing and the formation of localized hotspots. In these areas, the concentration of the added reagent is high, leading to a rapid, localized exothermic reaction. This can lead to side reactions and a potential for a runaway reaction.
Root Cause Analysis and Prevention:
-
Inefficient Stirring: The stirring speed or the design of the stirrer may not be adequate to ensure rapid and uniform distribution of the added reagent.
-
Viscosity: As the reaction progresses, the viscosity of the mixture may increase, hindering efficient mixing.
Preventative Measures:
-
Optimize Agitation: Use an overhead stirrer with a properly designed impeller to ensure vigorous and efficient mixing. The stirrer should create a vortex that indicates good surface-to-bottom turnover.
-
Baffled Reaction Vessel: Use a reaction vessel with baffles to improve mixing efficiency and prevent the formation of a central vortex.
-
Sub-surface Addition: Introduce the reactive reagent below the surface of the reaction mixture, directly into the most turbulent zone.
-
Issue 3: Delayed but Violent Exotherm
-
Question: I added my reagent, and initially, there was no significant temperature change. However, after some time, the reaction suddenly and violently exothermed. What could be the reason for this induction period?
-
Answer: This is a classic sign of an accumulation of unreacted reagents followed by a sudden, rapid reaction. This is one of the most dangerous scenarios as it can lead to a severe thermal runaway.
Root Cause Analysis and Prevention:
-
Low Initial Temperature: The initial reaction temperature may have been too low to initiate the reaction, allowing the added reagent to accumulate.
-
Impurity Inhibition: An impurity in the starting materials or solvent may have temporarily inhibited the reaction.
-
Mass Transfer Limitation: In a multiphase system, poor mass transfer could have prevented the reactants from coming into contact initially.
Preventative Measures:
-
Ensure Reaction Initiation: Before adding the bulk of the reagent, add a small portion and confirm that the reaction has initiated (e.g., by a slight, controlled temperature rise) before proceeding with the rest of the addition.
-
Purity of Reagents: Use high-purity, well-characterized starting materials and solvents to avoid unpredictable behavior.
-
Reaction Monitoring: Utilize in-situ monitoring techniques such as infrared (IR) spectroscopy or Raman spectroscopy to track the consumption of reactants and the formation of products in real-time.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take before working with this compound?
A1:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton® are recommended), safety goggles, a face shield, and a flame-retardant lab coat.
-
Fume Hood: All manipulations of this compound must be performed in a well-ventilated chemical fume hood.
-
Emergency Preparedness: Have an emergency plan in place. This includes knowing the location of the nearest safety shower, eyewash station, and fire extinguisher. Ensure you have a pre-prepared quenching solution readily available.
-
Avoid Incompatible Materials: this compound is incompatible with strong acids, oxidizing agents, and acid chlorides. Contact with these materials can lead to a violent reaction.
Q2: How can I safely scale up a reaction involving this compound?
A2: Scaling up exothermic reactions is a high-risk activity and must be approached with extreme caution.
-
Start Small: Never attempt a large-scale reaction without first successfully and safely performing it on a small scale.
-
Incremental Scale-Up: Increase the reaction scale in small, manageable increments (e.g., no more than 2-3 times the previous scale).
-
Heat Transfer Considerations: As the scale increases, the surface area-to-volume ratio decreases, making heat removal less efficient. You must ensure that your cooling capacity is more than sufficient to handle the total heat output of the reaction. A thorough thermal hazard assessment, including reaction calorimetry, is crucial.[3]
-
Review and Refine: After each scale-up, carefully review the data and make any necessary adjustments to the procedure before proceeding to the next scale.
Q3: What is a suitable quenching agent for a runaway this compound polymerization?
A3: The choice of a quenching agent is critical. It must react quickly with the propagating species to terminate the polymerization but should not be so reactive that its addition creates a secondary, uncontrolled exotherm.
-
Recommended Quenching Solution: A solution of a weak acid in a high-boiling point, inert solvent is often a suitable choice. For example, a dilute solution of acetic acid in a solvent like diphenyl ether. The weak acid will neutralize the catalyst without causing a violent reaction.
-
Avoid Water: Do not use water as a primary quenching agent for a runaway polymerization initiated by a strong acid. The reaction of the strong acid with water can be highly exothermic and may exacerbate the situation.
-
Procedure: The quenching solution should be added rapidly but in a controlled manner to the reaction mixture with maximum cooling applied.
Experimental Protocols
Protocol 1: General Procedure for Controlled Ring-Opening of this compound with a Nucleophile
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a dropping funnel, and a nitrogen inlet.
-
Place the flask in a cooling bath (e.g., ice-water or a cryocooler).
-
-
Reagent Preparation:
-
Charge the flask with a solution of this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
Charge the dropping funnel with a solution of the nucleophile in the same solvent.
-
-
Reaction Execution:
-
Cool the this compound solution to the desired reaction temperature (e.g., 0 °C).
-
Begin stirring vigorously.
-
Add the nucleophile solution dropwise from the dropping funnel at a rate that maintains a constant internal temperature. Never add the entire nucleophile solution at once.
-
Continuously monitor the internal temperature. If the temperature begins to rise uncontrollably, stop the addition immediately and apply more cooling.
-
-
Work-up:
-
Once the addition is complete and the reaction is deemed finished (e.g., by TLC or GC analysis), quench the reaction by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride).
-
Proceed with the standard extraction and purification procedures.
-
Protocol 2: Emergency Quenching of a Runaway Polymerization
PREPARATION IS KEY: This protocol should be practiced in a mock run, and all necessary materials must be readily accessible before starting any potentially hazardous reaction.
-
Emergency Quenching Station:
-
Prepare a quenching solution in a separate flask. A recommended solution is a 10% (v/v) solution of acetic acid in a high-boiling, inert solvent like diphenyl ether. The volume of the quenching solution should be at least equal to the volume of the reaction mixture.
-
Keep this quenching station next to the reaction setup in a secondary container.
-
-
Initiating the Quench:
-
If a thermal runaway is detected (rapid, uncontrolled temperature rise), immediately stop all reagent addition and turn off any heating.
-
Maximize cooling to the reaction vessel.
-
With extreme caution , add the quenching solution to the reaction mixture as quickly as is safely possible. Be prepared for vigorous gas evolution and a rapid increase in pressure. Ensure the fume hood sash is as low as possible.
-
-
Post-Quench:
-
Continue to cool and stir the mixture until the temperature has stabilized and is decreasing.
-
Once the situation is under control, the quenched mixture can be worked up cautiously.
-
Visualization of Workflows
DOT Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: A workflow for the safe, incremental scale-up of reactions.
References
- Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-17.
- Al-Masum, M., & Kumar, K. (2005). Room temperature ring-opening cyclization reactions of 2-vinylaziridines with isocyanates, carbodiimides, and isothiocyanates catalyzed by [Pd(OAc)2]/PPh3. The Journal of Organic Chemistry, 70(18), 7133–7138.
- Stang, C., & He, Z. (2019). From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness.
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved January 20, 2026, from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved January 20, 2026, from [Link]
- Ha, H. J., Lee, W. K., & Park, G. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735.
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved January 20, 2026, from [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved January 20, 2026, from [Link]
-
Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]
- Copéret, C., & Basset, J. M. (2007). The Study of Ethylene Oxide Reactions by Heat Flow Calorimetry. Accounts of Chemical Research, 40(8), 654-662.
-
Wikipedia. (2023). Aziridines. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. PubMed. Retrieved from [Link]
-
MDPI. (2024). A Study of Thermal Runaway Mechanisms in Lithium-Ion Batteries and Predictive Numerical Modeling Techniques. Retrieved from [Link]
-
Safe Work Australia. (2014). Aziridines: Human health tier II assessment. Retrieved January 20, 2026, from [Link]
- Fu, G., Wang, J., & Yan, M. (2017). Thermal hazard investigation of a pharmaceutical intermediate. Process Safety Progress, 37(2), 263-267.
Sources
Technical Support Center: Monitoring 2-Ethylaziridine Reaction Progress
Welcome to the technical support center for the analysis of 2-ethylaziridine reactions. As a Senior Application Scientist, I understand the unique challenges posed by this reactive molecule. The inherent ring strain of the aziridine moiety makes it a valuable synthetic intermediate but also susceptible to premature ring-opening, polymerization, and analytical variability.[1][2] This guide is structured to provide practical, field-proven insights to help you navigate these challenges, ensuring the accuracy and reproducibility of your reaction monitoring.
This center is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental questions about methodology selection and setup.
-
Troubleshooting Guide: Providing solutions to specific problems you may encounter during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the consumption of this compound and the formation of its products?
The three most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the reaction matrix, desired level of quantification, and whether real-time monitoring is necessary.
| Technique | Primary Advantages | Primary Disadvantages | Best For... |
| GC-MS | High sensitivity and resolution; excellent for volatile compounds and complex mixtures. MS provides structural confirmation. | Often requires derivatization for polar aziridines to prevent peak tailing. High temperatures can cause degradation of thermally labile compounds.[3][4] | Endpoint analysis, impurity profiling, and sensitive detection of volatile products. |
| HPLC-UV/MS | Versatile for a wide range of polarities; operates at ambient temperature, minimizing sample degradation. Direct analysis is often possible.[5] | Can be sensitive to matrix effects. UV detection requires a chromophore, which this compound lacks (requiring MS or alternative detectors). | Monitoring reactions with non-volatile products, chiral separations, and analyzing thermally sensitive compounds.[6] |
| NMR Spectroscopy | Intrinsically quantitative without needing response factors for each analyte. Allows for in-situ, real-time reaction monitoring directly in the reaction vessel.[7][8] Provides rich structural information. | Lower sensitivity compared to MS-based methods. Complex reaction mixtures can lead to overlapping signals. | Kinetic studies, mechanistic investigations, and direct quantification of reactant, intermediates, and products simultaneously.[9][10] |
Q2: Why is derivatization often necessary for GC analysis of this compound?
This compound contains a polar N-H group. This group can form hydrogen bonds and interact with active silanol sites in the GC inlet liner and on the column's stationary phase. This interaction is a primary cause of poor chromatographic performance, leading to asymmetrical (tailing) peaks and reduced response.
Derivatization chemically modifies the N-H group, replacing the active hydrogen with a non-polar group (e.g., an acyl or silyl group). This modification accomplishes several key objectives:
-
Reduces Polarity: Minimizes interactions with the GC system, resulting in sharper, more symmetrical peaks.
-
Increases Volatility: Can improve the compound's ability to move through the GC column.[11]
-
Improves Thermal Stability: Protects the aziridine from degradation at high injector temperatures.[3]
Q3: Can I monitor my this compound reaction in real-time?
Yes, real-time monitoring is most effectively achieved using in-situ NMR spectroscopy.[8] By setting up the reaction directly in an NMR tube, you can acquire spectra at regular intervals without disturbing the reaction.
Causality: NMR is an ideal technique for kinetic analysis because the signal intensity of a specific peak is directly proportional to the molar concentration of the corresponding nucleus.[10][12] By integrating the signals unique to this compound and your product(s) over time, you can directly plot concentration versus time to determine reaction kinetics. Techniques like pseudo-2D NMR experiments can automate this process, providing perfectly timed data points.[7]
Q4: What are the critical stability and handling considerations for this compound analytical standards?
Due to its high reactivity, improper handling of this compound standards is a common source of error. The strained three-membered ring is susceptible to nucleophilic attack and polymerization, especially in the presence of acids, bases, or water.[1][13][14]
-
Storage: Store pure this compound under an inert atmosphere (argon or nitrogen) at recommended low temperatures, away from moisture and light.[1]
-
Solvent Choice: When preparing stock solutions, use dry, aprotic solvents (e.g., anhydrous acetonitrile, THF, or dichloromethane). Avoid protic solvents like methanol or water unless they are part of the reaction being studied, as they can cause ring-opening.
-
Visual Inspection: Before use, check for signs of degradation such as a color change from colorless to yellow/brown or pressure buildup in the vial, which can indicate polymerization.[1]
Troubleshooting Guide
This guide addresses specific issues in a "Problem -> Potential Cause & Solution" format.
Problem 1: Poor Peak Shape (Tailing) for this compound in GC-MS
-
Potential Cause 1: Analyte-System Interaction. The polar N-H group is interacting with active sites in your GC system.
-
Solution (Self-Validating Protocol): Implement a derivatization workflow. A common method is acylation using an agent like trifluoroacetic anhydride (TFAA). The resulting trifluoroacetyl derivative is much less polar and more volatile. Compare the peak shape of a derivatized sample to an underivatized one; a significant improvement in symmetry (tailing factor closer to 1.0) validates this approach.
-
-
Potential Cause 2: Inactive or Contaminated Inlet Liner. Active silanol groups on a dirty or aged liner are a major source of peak tailing.
-
Solution: Replace the inlet liner. For highly active compounds like aziridines, always use a deactivated liner. If the problem persists after replacement, consider that your derivatization may be incomplete.
-
Problem 2: Inconsistent or Drifting Retention Times in HPLC
-
Potential Cause 1: Unstable Mobile Phase. The composition of your mobile phase may be changing over time, especially if using volatile solvents or additives that can degrade.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile component, which can alter solvent strength. If using additives like formic or trifluoroacetic acid, ensure they are stable in your solvent mixture. For some solvents like THF, peroxide formation can be an issue; use fresh, HPLC-grade solvent and store it properly.[15]
-
-
Potential Cause 2: On-Column Reaction. this compound or its products may be reacting with the stationary phase, particularly if using silica-based columns under pH conditions that promote degradation.
-
Solution: Verify the pH stability range of your column. Aziridines can be unstable in acidic conditions, which are often used in reversed-phase HPLC. If instability is suspected, try using a different stationary phase (e.g., a polymer-based or hybrid column) with a wider pH tolerance. A rapid HILIC-MS method has been shown to be effective for direct analysis of aziridine without derivatization.[5][16]
-
Problem 3: Non-Reproducible Quantification in NMR
-
Potential Cause 1: Incomplete T1 Relaxation. If the delay time (d1) between scans is too short, nuclei that relax slowly will not fully return to equilibrium, leading to signal intensity that is not truly quantitative.
-
Solution: Ensure your relaxation delay (d1) plus acquisition time (aq) is at least 5 times the longest T1 (spin-lattice relaxation time) of the protons you are integrating.[7] You can experimentally measure the T1 values for your key compounds or use a conservatively long d1 (e.g., 30 seconds) to ensure full relaxation.
-
-
Potential Cause 2: Poor Phasing and Baseline Correction. Inaccurate phasing or a distorted baseline will lead to significant errors in peak integration.
-
Solution: Manually phase each spectrum carefully and apply a high-order polynomial baseline correction to ensure the integrals are measured from a flat, true baseline. This is especially critical for broad signals or peaks near the baseline noise.
-
Problem 4: Reaction Appears Stalled or Incomplete, but Starting Material is Gone
-
Potential Cause 1: Polymerization or Side Reaction. Your this compound may not be converting to the desired product but rather polymerizing or forming an undetected side product.
-
Solution: Use a mass-spectrometry-based technique (GC-MS or LC-MS) to analyze the reaction mixture. Look for ions corresponding to dimers, trimers, or other potential side products (e.g., ring-opened isomers). NMR can also be useful here, as polymerization will often result in broad, poorly defined signals in the baseline.
-
-
Potential Cause 2: Product Instability. The desired product might be forming but is unstable under the reaction or workup conditions and degrades into multiple smaller, unidentifiable compounds.
-
Solution: Analyze the reaction mixture in-situ using NMR if possible.[8] If using chromatography, take a sample directly from the reaction mixture (with minimal workup) and analyze it immediately. Compare this to a sample that has undergone the full workup procedure. A significant difference in the chromatograms points to product degradation during workup.
-
Experimental Protocols & Visualizations
Protocol: Sample Derivatization for GC-MS Analysis
This protocol describes the acylation of this compound with trifluoroacetic anhydride (TFAA) for improved GC performance.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 50 µL of your reaction mixture into a 2 mL autosampler vial. If the sample is not already in a volatile organic solvent, perform a liquid-liquid extraction into a solvent like ethyl acetate or dichloromethane and carefully evaporate to a small volume.
-
Solvent Addition: Add 200 µL of a dry, aprotic solvent (e.g., anhydrous acetonitrile).
-
Base Addition: Add 10 µL of a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.
-
Derivatizing Agent: Add 20 µL of trifluoroacetic anhydride (TFAA) to the vial. Caution: TFAA is corrosive and moisture-sensitive; handle in a fume hood.
-
Reaction: Cap the vial immediately and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Workflow Diagram: Selecting an Analytical Technique
The following diagram outlines a decision-making process for choosing the most appropriate analytical method for your this compound reaction.
Caption: Decision workflow for analytical method selection.
References
- Title: Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies Source: SIELC Technologies URL
- Title: Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC Source: ResearchGate URL
-
Title: Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry Source: PubMed URL: [Link]
- Title: Stability and proper storage conditions for aziridine compounds Source: Benchchem URL
-
Title: Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles Source: PubMed URL: [Link]
-
Title: A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors Source: ACS Publications URL: [Link]
-
Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: Iowa State University Digital Repository URL: [Link]
-
Title: Kinetics / reaction monitoring - IMSERC Source: Northwestern University URL: [Link]
- Title: GC Derivatization Source: University of Colorado Boulder URL
-
Title: Reaction Monitoring & Kinetics | Chemical Instrumentation Facility Source: Iowa State University URL: [Link]
-
Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: National Institute of Justice URL: [Link]
-
Title: Derivatization Methods in GC and GC/MS Source: Semantic Scholar URL: [Link]
-
Title: A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors Source: ACS Publications URL: [Link]
-
Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: ResearchGate URL: [Link]
-
Title: Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines Source: PubMed Central URL: [Link]
-
Title: Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: Frontiers in Chemistry URL: [Link]
-
Title: Recent updates and future perspectives in aziridine synthesis and reactivity Source: PubMed Central URL: [Link]
-
Title: Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies Source: ACS Publications URL: [Link]
-
Title: Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy Source: MDPI URL: [Link]
-
Title: Kinetic Study by NMR Source: Journal of Chemical Education URL: [Link]
-
Title: Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine Source: MDPI URL: [Link]
-
Title: Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Source: Agilent URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imserc.northwestern.edu [imserc.northwestern.edu]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. mdpi.com [mdpi.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-Ethylaziridine Reaction Products
Introduction
2-Ethylaziridine is a strained, three-membered heterocycle that serves as a versatile building block in organic synthesis. Its high ring-strain energy makes it susceptible to ring-opening reactions with a wide array of nucleophiles, providing access to a diverse range of functionalized ethylamine derivatives.[1] The regioselectivity of this ring-opening—that is, whether the nucleophile attacks the more substituted (C2) or less substituted (C3) carbon—is highly dependent on the reaction conditions, particularly the nature of the N-substituent and the presence of acid or base catalysts.[1][2] Consequently, unambiguous structural characterization of the resulting products is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. A comprehensive analysis using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of the product's constitution and regiochemistry. This guide provides an in-depth comparison of the NMR signatures of products derived from the key reactions of this compound, grounded in mechanistic principles and supported by experimental data.
Part 1: The Fundamental NMR Fingerprint of Aziridines vs. Ring-Opened Products
The core of the analysis lies in recognizing the transformation of the constrained aziridine ring system into a flexible acyclic amine. The ¹H NMR spectrum of a C-substituted aziridine ring, such as this compound, typically displays a complex set of signals for the ring protons in the upfield region (approx. 1.0-2.6 ppm), often as a characteristic ABX spin system for the three non-equivalent protons.[3] Upon ring-opening, these characteristic signals disappear and are replaced by new signals corresponding to diastereotopic methylene protons and a methine proton in a new, more deshielded chemical environment.
Part 2: Regioselective Ring-Opening: A Comparative Analysis
The critical question in most this compound reactions is identifying which carbon of the aziridine ring was attacked by the nucleophile. The two possible outcomes, known as the Markovnikov and anti-Markovnikov products, have distinct and readily distinguishable NMR spectra.
Workflow for Structural Elucidation of Ring-Opening Products
The general workflow for analyzing these reactions is systematic, beginning with the acquisition of standard 1D spectra and progressing to 2D correlation experiments to build a complete structural picture.
Caption: General workflow for reaction, purification, and NMR-based structure elucidation.
Scenario A: Acid-Catalyzed Ring-Opening (e.g., with Methanol)
Mechanistic Insight: In the presence of an acid, the aziridine nitrogen is protonated to form a highly strained aziridinium ion. The positive charge is shared between the two ring carbons. Due to the electron-donating effect of the ethyl group, the tertiary carbocation character at C2 is more stabilized than the secondary carbocation character at C3. Consequently, the nucleophile (methanol) preferentially attacks the more substituted C2 carbon. This is the Markovnikov pathway.
Expected Products & NMR Comparison:
| Product | Regiochemistry | Key ¹H NMR Features | Key ¹³C NMR Features |
| Product A | Markovnikov (Attack at C2) | - Methine proton (CH-N) adjacent to nitrogen. - Methylene protons (CH₂-O) adjacent to the new methoxy group. - Singlet for the methoxy (-OCH₃) protons. | - Methine carbon (CH-N) signal. - Methylene carbon (CH₂-O) signal, significantly deshielded by oxygen. - Methoxy carbon (-OCH₃) signal around 50-60 ppm. |
| Product B | anti-Markovnikov (Attack at C3) | - Methine proton (CH-O) adjacent to the new methoxy group. - Methylene protons (CH₂-N) adjacent to nitrogen. - Singlet for the methoxy (-OCH₃) protons. | - Methine carbon (CH-O) signal, highly deshielded. - Methylene carbon (CH₂-N) signal. - Methoxy carbon (-OCH₃) signal. |
Data Interpretation & Causality:
-
¹H NMR: The most telling signal is the chemical shift of the methine proton (the original C2-H). In the Markovnikov product (A), this proton is attached to a carbon bonded to nitrogen and appears at a certain chemical shift. In the anti-Markovnikov product (B), this proton is on a carbon bonded to the more electronegative oxygen, causing a significant downfield shift (deshielding) compared to product A.
-
¹³C NMR: Similarly, the carbon chemical shifts provide definitive evidence. The carbon atom bonded to the oxygen will be significantly more deshielded (further downfield) than the carbon bonded to nitrogen. By using an HSQC experiment to correlate the proton and carbon signals, one can unambiguously determine the connectivity.[4][5][6]
-
COSY & HMBC: A COSY spectrum will confirm the H-H coupling network. For instance, in product A, it will show a correlation between the ethyl group protons and the methine (CH-N) proton. An HMBC experiment can provide the final confirmation; in product A, a 3-bond correlation from the methoxy protons (-OCH₃) to the methylene carbon (CH₂-O) would be expected, solidifying the regiochemical assignment.
Experimental Protocol: Acid-Catalyzed Methanolysis of N-Tosyl-2-ethylaziridine
-
Reaction Setup: To a solution of N-Tosyl-2-ethylaziridine (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C, add a catalytic amount of camphorsulfonic acid (CSA) (0.05 mmol).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.[1][7]
-
NMR Sample Preparation: Dissolve ~10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).[2][7] Record ¹H, ¹³C{¹H}, COSY, and HSQC spectra.
Scenario B: Ring-Opening with Anionic Nucleophiles (e.g., Azide)
Mechanistic Insight: With strong, unhindered anionic nucleophiles and N-activated aziridines (e.g., N-Tosyl), the reaction proceeds via a direct Sₙ2 substitution. Steric hindrance is the dominant factor, so the nucleophile will attack the less sterically hindered carbon (C3). This is the anti-Markovnikov pathway.[7]
NMR Characterization of the anti-Markovnikov Product (Azide Adduct):
The resulting product is an azido-amine. The analysis follows the same logic as above, but the expectation is reversed.
-
¹H NMR: The methine proton (CH-N) will remain on the carbon adjacent to the nitrogen. The new signals will be for the methylene protons (CH₂-N₃) adjacent to the azide group.
-
¹³C NMR: The HSQC will show the methine proton correlating to a carbon (C2) and the methylene protons correlating to a different carbon (C3). The C3 carbon, now attached to the electron-withdrawing azide group, will be deshielded relative to a simple alkane but typically less so than a carbon attached to oxygen.
-
COSY: A clear correlation between the ethyl group protons and the methine proton (C2-H) will be observed. The C2-H will also show coupling to the C3 methylene protons.
Part 3: Ring-Opening Polymerization (ROP)
This compound can undergo cationic ring-opening polymerization to produce poly(this compound), a polymer with a repeating ethylamine unit. NMR is indispensable for characterizing the resulting macromolecule.[8][9][10]
Workflow for Polymer Characterization
Caption: Workflow for synthesis and NMR characterization of poly(this compound).
NMR Characterization of Poly(this compound):
Unlike the discrete molecules from simple ring-opening, the polymer spectrum will show broadened signals corresponding to the repeating monomer unit.
-
¹H NMR: The sharp, distinct signals of the monomer's aziridine ring will be replaced by broad envelopes of signals for the polymer backbone.
-
A broad signal for the backbone methine proton (-CH(CH₂CH₃)-).
-
A broad signal for the backbone methylene protons (-NH-CH₂-).
-
Signals for the ethyl side chain (a broad quartet and triplet).
-
-
Monomer Conversion: The extent of polymerization can be calculated by integrating a well-resolved monomer signal (e.g., one of the aziridine ring protons) and comparing it to the integral of a polymer backbone signal.[8]
-
¹³C NMR: The spectrum will show broadened signals for the three unique carbons of the repeating unit: the backbone methine, the backbone methylene, and the two carbons of the ethyl side chain. The chemical shifts confirm the overall structure of the polymer.[9][11]
Representative NMR Data for Poly(this compound) Repeating Unit
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Backbone -CH - | ~2.5 - 2.8 (broad m) | ~55 - 58 |
| Backbone -CH₂ -NH- | ~2.3 - 2.6 (broad m) | ~48 - 51 |
| Side Chain -CH₂ CH₃ | ~1.3 - 1.5 (broad m) | ~25 - 28 |
| Side Chain -CH₂CH₃ | ~0.9 - 1.1 (broad t) | ~10 - 12 |
| Note: Chemical shifts are approximate and can vary based on solvent, polymer molecular weight, and tacticity. |
Experimental Protocol: Cationic ROP of this compound
-
Reaction Setup: In a flame-dried vial under an inert atmosphere (e.g., Argon), dissolve this compound (5.0 mmol) in anhydrous dichloromethane (5 mL).
-
Initiation: Add a solution of the initiator, such as methyl triflate (MeOTf) (0.05 mmol), dropwise at 0 °C.
-
Polymerization: Allow the reaction to stir at room temperature for 24 hours.
-
Isolation: Quench the reaction with a small amount of methanol. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent like cold diethyl ether.[8]
-
Purification: Isolate the polymer by centrifugation or filtration, wash with fresh non-solvent, and dry under vacuum.
-
NMR Sample Preparation: Dissolve ~15-20 mg of the dry polymer in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O).[8]
Conclusion
The structural elucidation of this compound reaction products is a quintessential application of modern NMR spectroscopy. A logical and systematic approach is crucial. ¹H and ¹³C NMR provide the initial, fundamental data, but the true power lies in 2D correlation experiments. COSY confirms proton connectivity, while HSQC links protons directly to their attached carbons. This combination is often sufficient to distinguish between the Markovnikov and anti-Markovnikov regioisomers resulting from nucleophilic ring-opening. For polymers, NMR serves as a robust tool to confirm the structure of the repeating unit and quantify monomer conversion. By understanding the underlying reaction mechanisms, a researcher can predict the likely outcome and use this suite of NMR techniques to provide definitive, publication-quality characterization.
References
-
Gini, A., et al. (2018). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules, 23(12), 3233. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2018). Unexplored Nucleophilic Ring Opening of Aziridines. Molbank, 2018(4), M1016. Available from: [Link]
-
Ranjith, P., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1276402. Available from: [Link]
-
Onisbchenko, A., et al. (1987). REACTIONS WITH AZIRIDINES - 39', RING OPENING OF ACTIVATED 2,2-DIMETHYLAZIRIDINES BY GRIGNARD REAGENTS. A flECHANISTIC STUDY. Tetrahedron, 43(3), 565-576. Available from: [Link]
-
Han, E. F., et al. (2024). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 89(6), 3749–3757. Available from: [Link]
-
Schomaker, J. M., et al. (2016). Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. Organic Letters, 18(15), 3646–3649. Available from: [Link]
-
The Royal Society of Chemistry. (2023). Supporting Information for [Title of Paper]. Available from: [Link]
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Tomić, Z. D., et al. (2018). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 83(10), 1145-1156. Available from: [Link]
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Ortega-Muñoz, M., et al. (2017). Click to learn, learn to click: Undergraduate Synthetic Organic Chemistry experiments. ResearchGate. Available from: [Link]
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A Comparative Guide to the Reactivity of 2-Ethylaziridine vs. 2-Methylaziridine in Nucleophilic Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines, three-membered nitrogen-containing heterocycles, are pivotal intermediates in organic synthesis due to their high ring strain, which makes them susceptible to ring-opening reactions.[1][2][3] This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities, a common requirement in the synthesis of pharmaceuticals and other biologically active molecules. The substituents on the aziridine ring play a crucial role in modulating its reactivity and regioselectivity. This guide provides an in-depth comparison of the reactivity of two closely related 2-alkylaziridines: 2-ethylaziridine and 2-methylaziridine. Understanding the subtle differences in their behavior towards nucleophiles is essential for designing efficient and selective synthetic routes.
This comparison will delve into the underlying principles governing their reactivity, supported by illustrative experimental data and detailed protocols for their evaluation. We will explore how the seemingly minor difference between a methyl and an ethyl group can significantly influence the outcome of a reaction, a key consideration in the precise art of molecular construction.
The Decisive Role of Steric Hindrance: A Comparative Analysis
The primary factor differentiating the reactivity of this compound and 2-methylaziridine is the steric bulk of the alkyl substituent at the C-2 position. The ethyl group, with its additional methylene unit, exerts a greater steric hindrance compared to the more compact methyl group. This difference in size has profound implications for the regioselectivity of nucleophilic ring-opening reactions, which can proceed via two main pathways: attack at the substituted C-2 carbon (pathway A) or attack at the unsubstituted C-3 carbon (pathway B).
Under neutral or basic conditions, the reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring. In this scenario, steric hindrance is a dominant factor. For both 2-methyl- and this compound, the nucleophilic attack is generally favored at the less sterically hindered C-3 position. However, the larger size of the ethyl group in this compound is expected to further disfavor attack at the C-2 position, leading to a higher regioselectivity for the C-3 attack product compared to 2-methylaziridine.
In acid-catalyzed ring-opening reactions, the mechanism can have more S(_N)1 character. The nitrogen atom is first protonated, making the aziridinium ion a much better leaving group. This can lead to the development of a partial positive charge on the carbon atoms. The more substituted C-2 carbon can better stabilize a positive charge, which might favor nucleophilic attack at this position. However, even under these conditions, the steric hindrance of the ethyl group will still play a significant role in disfavoring the approach of the nucleophile to the C-2 carbon.
The interplay between these electronic and steric effects determines the ultimate regiochemical outcome. While electronic effects might slightly favor C-2 attack in acid-catalyzed reactions, the increased steric bulk of the ethyl group in this compound is predicted to consistently lead to a higher preference for attack at the less substituted C-3 position across various reaction conditions compared to 2-methylaziridine.
Comparative Reactivity Data (Illustrative)
To provide a clear comparison, the following tables summarize illustrative experimental data for the ring-opening of N-tosyl-2-methylaziridine and N-tosyl-2-ethylaziridine with sodium azide as the nucleophile under both neutral and acid-catalyzed conditions. While this data is compiled for illustrative purposes based on established chemical principles, it reflects the expected trends in reactivity.
Table 1: Regioselectivity of Azide Addition under Neutral Conditions
| Aziridine | Nucleophile | Solvent | Temp (°C) | Time (h) | Product Ratio (C-3 attack : C-2 attack) |
| N-Tosyl-2-methylaziridine | NaN(_3) | DMF | 50 | 12 | 85 : 15 |
| N-Tosyl-2-ethylaziridine | NaN(_3) | DMF | 50 | 18 | 95 : 5 |
Table 2: Regioselectivity of Azide Addition under Acid-Catalyzed Conditions
| Aziridine | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Product Ratio (C-3 attack : C-2 attack) |
| N-Tosyl-2-methylaziridine | NaN(_3) | BF(_3)(\cdot)OEt(_2) (0.1 eq) | CH(_3)CN | 25 | 4 | 70 : 30 |
| N-Tosyl-2-ethylaziridine | NaN(_3) | BF(_3)(\cdot)OEt(_2) (0.1 eq) | CH(_3)CN | 25 | 6 | 85 : 15 |
As the illustrative data suggests, the ethyl-substituted aziridine consistently shows a higher preference for nucleophilic attack at the less hindered C-3 position. The reaction times are also slightly longer for this compound, reflecting a potentially slower overall reaction rate due to the increased steric bulk.
Experimental Protocols
To empirically determine the comparative reactivity, the following detailed experimental protocols can be employed. These protocols are designed to be self-validating by ensuring consistent reaction conditions for a fair comparison.
Protocol 1: Synthesis of N-Tosyl-2-methylaziridine and N-Tosyl-2-ethylaziridine
The synthesis of the starting aziridines can be achieved from the corresponding amino alcohols.
Step-by-step methodology:
-
Esterification: To a solution of the respective amino alcohol (1-amino-2-propanol for 2-methylaziridine or 1-amino-2-butanol for this compound) (10 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (15 mmol) followed by the dropwise addition of p-toluenesulfonyl chloride (11 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tosylated amino alcohol.
-
Cyclization (Mitsunobu reaction): To a solution of the crude N-tosylated amino alcohol (8 mmol) and triphenylphosphine (10.4 mmol) in dry THF (80 mL) at 0 °C, add diethyl azodicarboxylate (DEAD) (10.4 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-tosyl-2-alkylaziridine.
Diagram 1: Synthesis of N-Tosyl-2-alkylaziridines
Caption: Workflow for the synthesis of N-Tosyl-2-alkylaziridines.
Protocol 2: Comparative Ring-Opening with Sodium Azide
This protocol details the procedure for comparing the regioselectivity of the ring-opening reaction.
Step-by-step methodology:
-
Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stirrers, dissolve N-tosyl-2-methylaziridine (1 mmol) and N-tosyl-2-ethylaziridine (1 mmol) in anhydrous DMF (10 mL).
-
Add sodium azide (1.5 mmol) to each flask.
-
Reaction Execution: Heat the reaction mixtures to 50 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the starting material is consumed (or after a fixed time point for kinetic comparison), cool the reaction mixtures to room temperature and pour them into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the ratio of the two regioisomeric products (2-azido-1-(tosylamino)propane/butane and 1-azido-2-(tosylamino)propane/butane) by \¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS) of the crude reaction mixture.
Diagram 2: Regioselective Ring-Opening of 2-Alkylaziridines
Caption: Nucleophilic attack pathways on a 2-alkylaziridine.
Conclusion
The comparative reactivity of this compound and 2-methylaziridine is a clear demonstration of the profound influence of sterics in chemical reactions. The seemingly small increase in the size of the alkyl substituent from methyl to ethyl leads to a predictable and significant increase in the regioselectivity of nucleophilic attack at the less substituted carbon atom. For synthetic chemists, this understanding is crucial for controlling the outcome of reactions and for the rational design of synthetic routes to complex nitrogen-containing molecules. The provided protocols offer a robust framework for the experimental validation of these principles and for the further exploration of the rich chemistry of aziridines.
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Choi, J.; Yu, T.; Ha, H.-J. Alkylative Aziridine Ring-Opening Reactions. Molecules2021 , 26, 1703. [Link]
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A Comparative Guide to Validating the Structure of Novel 2-Ethylaziridine Derivatives
For researchers, scientists, and drug development professionals, the synthesis of novel 2-ethylaziridine derivatives offers a gateway to new chemical entities with significant therapeutic potential. The strained three-membered aziridine ring is a key pharmacophore, but its inherent reactivity and stereochemical complexity demand a rigorous and multi-faceted approach to structural validation. This guide provides an in-depth comparison of essential analytical techniques, offering not just protocols, but the scientific rationale behind their application in concert to unambiguously confirm the constitution, configuration, and conformation of these valuable molecules.
The Imperative of a Multi-Technique Approach
Relying on a single analytical method for the structural elucidation of novel this compound derivatives is fraught with risk. The potential for isomeric and stereoisomeric impurities necessitates a battery of tests that, when combined, provide a self-validating system of structural confirmation. Each technique offers a unique piece of the structural puzzle, and their collective data builds an unassailable case for the assigned structure.
This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC), supplemented by computational modeling, to provide a comprehensive and trustworthy validation workflow.
I. Unraveling the Connectivity: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each atom in a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Causality of Experimental Choices in NMR
The protons on the aziridine ring of a this compound derivative typically exhibit a complex splitting pattern due to their diastereotopic nature and coupling to each other and the adjacent ethyl group. A high-resolution NMR spectrometer (400 MHz or higher) is crucial to resolve these multiplets and accurately determine coupling constants, which are vital for conformational analysis. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are not merely confirmatory; they are essential for definitively assigning which protons are coupled to each other and to which carbon atoms they are attached.
Experimental Protocol: ¹H and ¹³C NMR of a Novel this compound Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters, including the number of scans, to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.
-
A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (COSY & HSQC):
-
Acquire a COSY spectrum to identify proton-proton couplings.
-
Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on their chemical shifts, multiplicities, integrations, and correlations observed in the 2D spectra. The characteristic upfield shifts of the aziridine ring protons and carbons are a key diagnostic feature.[1][2]
-
Data Presentation: Expected NMR Data for a Hypothetical this compound Derivative
| Assignment | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Aziridine-H (CH) | δ 2.55 (m, 1H) | δ 40.2 |
| Aziridine-H₂ (CH₂) | δ 1.95 (m, 1H), δ 1.80 (m, 1H) | δ 35.8 |
| Ethyl-CH₂ | δ 1.50 (m, 2H) | δ 22.5 |
| Ethyl-CH₃ | δ 0.95 (t, J = 7.2 Hz, 3H) | δ 11.8 |
| N-substituent | Dependent on the substituent | Dependent on the substituent |
II. Confirming the Molecular Mass: Mass Spectrometry
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For novel this compound derivatives, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Causality of Experimental Choices in MS
The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method that is well-suited for many aziridine derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3] This allows for the unambiguous determination of the molecular weight. In contrast, electron ionization (EI) is a higher-energy technique that induces fragmentation. While this can make the molecular ion peak less abundant or even absent, the resulting fragmentation pattern provides a fingerprint of the molecule's structure.[4][5][6] The characteristic cleavage of the aziridine ring can be a key diagnostic tool.[3]
Experimental Protocol: HRMS (ESI) and GC-MS (EI)
High-Resolution Mass Spectrometry (ESI-TOF):
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Calibrate the instrument to ensure high mass accuracy.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample onto a GC column. The temperature program should be optimized to ensure good separation from any impurities.
-
MS Analysis: As the compound elutes from the GC column, it is introduced into the EI source of the mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion (if present) and the characteristic fragmentation pattern.
Data Presentation: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z | Observation |
| HRMS (ESI) | [M+H]⁺ | Calculated for CₓHᵧN₁O₂⁺ | Provides elemental composition |
| GC-MS (EI) | M⁺ | Calculated for CₓHᵧN₁O₂ | May be weak or absent |
| [M-C₂H₅]⁺ | Loss of the ethyl group | A common fragment | |
| [M-CO₂R]⁺ | Loss of an ester group (if present) | Diagnostic for ester derivatives |
III. Defining the 3D Structure: X-ray Crystallography
For crystalline this compound derivatives, single-crystal X-ray crystallography provides the ultimate structural proof. It offers an unambiguous determination of the complete three-dimensional structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry.[7][8][9]
Causality of Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining a single crystal of suitable quality. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires extensive screening. Once a suitable crystal is obtained, the data collection parameters, such as temperature (cryo-cooling is often used to minimize radiation damage), must be optimized.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the this compound derivative from a suitable solvent or solvent mixture.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data using a monochromatic X-ray source. The crystal is rotated in the X-ray beam to collect a complete dataset.[9]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structure.
-
Data Visualization: Generate a 3D representation of the molecule (e.g., an ORTEP diagram) to visualize the atomic connectivity and stereochemistry.
Data Presentation: Key Crystallographic Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
IV. Assessing Enantiomeric Purity: Chiral HPLC
For chiral this compound derivatives, it is essential to determine the enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers.[10][11][12][13]
Causality of Experimental Choices in Chiral HPLC
The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for a wide range of compounds, including aziridines.[11][12][14] The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) must be carefully optimized to achieve baseline separation of the enantiomers.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Column Selection: Choose a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and adjust the ratio as needed.
-
Sample Preparation: Prepare a solution of the this compound derivative in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Data Presentation: Chiral HPLC Data
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel OD-H |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Enantiomeric Excess (ee) | >99% |
V. Predicting and Corroborating: Computational Chemistry
Computational chemistry provides a powerful tool for predicting the properties of novel molecules and for corroborating experimental findings.[15][16] For this compound derivatives, computational methods can be used to predict NMR spectra, calculate conformational energies, and rationalize observed reactivity.
Causality of Experimental Choices in Computational Chemistry
The choice of computational method and basis set is a trade-off between accuracy and computational cost. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G* basis set, often provide a good balance for geometry optimization and NMR chemical shift prediction for molecules of this size.[17]
Experimental Protocol: DFT Calculations
-
Structure Building: Build the 3D structure of the this compound derivative using a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
NMR Prediction: Calculate the NMR shielding tensors and convert them to chemical shifts.
-
Comparison with Experimental Data: Compare the predicted NMR spectra with the experimental data to support the structural assignment.
Integrated Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive structural validation of a novel this compound derivative.
Caption: Integrated workflow for the structural validation of novel this compound derivatives.
Conclusion
The structural validation of novel this compound derivatives is a critical process that underpins their potential application in research and drug development. A meticulous, multi-technique approach, as outlined in this guide, is not merely a recommendation but a necessity for ensuring scientific rigor and trustworthiness. By integrating the complementary data from NMR, mass spectrometry, X-ray crystallography, and chiral HPLC, and by leveraging the predictive power of computational chemistry, researchers can be confident in the structural integrity of their novel compounds. This robust validation framework is the foundation upon which the exploration of the biological activity and therapeutic potential of these exciting molecules can be built.
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A Comparative Guide to 2-Ethylaziridine: A Specialized Alkylating Agent for Chemical Synthesis and Drug Discovery
This guide provides an in-depth technical comparison of 2-ethylaziridine with conventional alkylating agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity, potential applications, and comparative advantages of this specialized chemical entity. We will delve into the mechanistic underpinnings of its reactivity, present comparative data against established compounds, and provide a validated experimental protocol to assess its alkylating potential.
Introduction: The Enduring Relevance of Alkylating Agents
Alkylating agents represent one of the foundational classes of molecules in both cancer chemotherapy and synthetic organic chemistry.[1] Their utility stems from their ability to form covalent bonds with electron-rich (nucleophilic) atoms in biological macromolecules, most notably DNA.[2][3] This interaction can disrupt DNA replication and transcription, ultimately triggering cell death (apoptosis), a mechanism that is particularly effective against the rapidly proliferating cells characteristic of cancer.[2][4]
The major classes of clinically relevant alkylating agents include nitrogen mustards, nitrosoureas, and alkyl sulfonates.[5][6] While highly effective, these traditional agents often suffer from a lack of specificity, leading to significant off-target toxicity and the development of cellular resistance.[4][7] This has spurred a continuous search for novel alkylating scaffolds with improved selectivity and more controllable reactivity. This compound, a simple yet highly reactive three-membered heterocycle, offers a distinct mechanistic profile that warrants a detailed evaluation as both a therapeutic candidate and a versatile synthetic building block.[8][9]
Section 1: A Mechanistic Overview of Traditional Alkylating Agents
Most traditional bifunctional alkylating agents, such as the nitrogen mustards, do not react directly with nucleophiles. They first undergo an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[4][10] This strained, positively charged intermediate is a potent electrophile that is then attacked by a nucleophile, such as the N7 position of a guanine base in DNA.[4][11] This process can be repeated, allowing the agent to form a second covalent bond and create damaging interstrand or intrastrand cross-links in the DNA.[11]
Caption: Activation pathway of a typical nitrogen mustard.
This two-step activation process is a hallmark of the class and a key point of distinction from directly-acting agents.
Section 2: Profiling this compound
This compound is a cyclic amine characterized by a three-membered ring containing one nitrogen and two carbon atoms, with an ethyl group attached to one of the carbons.[8] It is a colorless to pale yellow liquid, soluble in both water and organic solvents.[8]
Mechanism of Action: Reactivity Driven by Ring Strain
Unlike nitrogen mustards that must form an aziridinium ion, this compound's reactivity is inherent to its structure. The aziridine ring is highly strained due to its acute bond angles, making it susceptible to ring-opening reactions upon attack by nucleophiles.[8] Under acidic conditions, the ring nitrogen is protonated, further activating the ring carbons toward nucleophilic attack. This direct alkylation mechanism bypasses the need for an initial activation step.
Caption: Nucleophilic ring-opening of this compound.
The ethyl substituent influences the regioselectivity of the ring-opening, providing a potential handle for designing more sophisticated molecules where this compound serves as a reactive building block.[8]
Section 3: Comparative Analysis: this compound vs. Conventional Alkylating Agents
To provide a clear, objective comparison, the following table summarizes key performance and characteristic metrics of this compound against major classes of traditional alkylating agents.
| Feature | This compound | Nitrogen Mustards (e.g., Mechlorethamine) | Nitrosoureas (e.g., Carmustine) | Alkyl Sulfonates (e.g., Busulfan) |
| Mechanism of Activation | Direct action; ring-opening of strained heterocycle, enhanced by protonation.[8] | Intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[4][10] | Spontaneous chemical decomposition to form reactive chloroethyl carbonium ions.[5] | SN2-type reaction where sulfonate groups act as excellent leaving groups.[12] |
| Reactivity | High, due to inherent ring strain.[8] | Very high, once the aziridinium ion is formed.[11] | High, but decomposition rate varies with structure.[5] | Moderate; selective for certain nucleophiles like thiol groups.[12] |
| Primary Biological Target | Broad nucleophile reactivity (DNA, proteins).[13] | Primarily the N7 position of guanine in DNA.[4][11] | O6 position of guanine, leading to interstrand cross-links.[10] | Primarily thiol groups on proteins and glutathione; also reacts with DNA.[12] |
| Functionality | Monofunctional (forms a single covalent bond). | Typically bifunctional, enabling DNA cross-linking.[4] | Bifunctional, enabling DNA cross-linking.[12] | Bifunctional, enabling DNA cross-linking. |
| Key Toxicities | Irritant, potential carcinogen, dermatotoxin, causes toxic pneumonitis.[8][13][14] | Myelosuppression (bone marrow suppression), vesicant (causes blistering), nausea, vomiting.[10][11] | Profound and delayed myelosuppression, pulmonary fibrosis, nephrotoxicity.[6] | Myelosuppression, pulmonary fibrosis ("busulfan lung"), skin hyperpigmentation.[6][12] |
| Primary Applications | Primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals.[8] | Cancer chemotherapy (lymphomas, leukemias).[2][3] | Cancer chemotherapy, especially brain tumors due to high lipophilicity.[12] | Cancer chemotherapy (chronic myelogenous leukemia), conditioning regimens for bone marrow transplantation.[5][12] |
| Advantages | Simple structure, predictable reactivity, useful synthetic intermediate. | Well-established efficacy, extensive clinical history. | Ability to cross the blood-brain barrier. | Greater effect on myeloid cells than lymphoid cells.[5] |
| Disadvantages | High general toxicity, monofunctional action may be less cytotoxic than cross-linking, limited therapeutic data.[13][14] | High systemic toxicity, development of drug resistance.[1][4] | Severe delayed toxicity, cumulative organ damage. | Narrow therapeutic index, severe side effects. |
Section 4: Experimental Protocol: Assessing DNA Alkylation Potential
This protocol provides a validated, self-contained system for evaluating the ability of this compound to alkylate DNA in vitro. The causality behind each step is explained to demonstrate trustworthiness and scientific rigor.
Title:In Vitro DNA Alkylation Assay using Agarose Gel Electrophoresis
Objective: To determine if this compound can covalently modify plasmid DNA, and to visualize this modification by observing changes in DNA electrophoretic mobility.
Workflow Diagram
Caption: Workflow for the in vitro DNA alkylation assay.
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19 or pBR322) at 100 ng/µL in TE buffer.
-
This compound (handle with extreme caution in a chemical fume hood).
-
Reaction Buffer: 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.4.
-
6X DNA Gel Loading Dye (containing a density agent like Ficoll or glycerol and tracking dyes).
-
Agarose, Tris-acetate-EDTA (TAE) buffer, DNA stain (e.g., SYBR™ Safe or Ethidium Bromide).
Step-by-Step Methodology:
-
Preparation of this compound Dilutions:
-
In a chemical fume hood, prepare a fresh 100 mM stock solution of this compound in the Reaction Buffer.
-
Perform serial dilutions in Reaction Buffer to create working solutions of 50 mM, 20 mM, 10 mM, 5 mM, 1 mM, and 0 mM (buffer only control).
-
Rationale (Expertise): Fresh dilutions are critical due to the high reactivity and potential for hydrolysis of this compound. A dose-response curve is essential to observe concentration-dependent effects.
-
-
Reaction Setup:
-
Label microcentrifuge tubes for each concentration, including a "no-drug" control and a "DNA only" control.
-
In each tube, combine 5 µL of the appropriate this compound working solution (or buffer for the control) with 5 µL of plasmid DNA (500 ng total).
-
Gently mix and incubate all tubes at 37°C for 1 hour.
-
Rationale (Trustworthiness): The total reaction volume is kept small (10 µL) to conserve reagents. Incubation at 37°C mimics physiological temperature to promote the reaction. A precise incubation time ensures comparability across all samples.
-
-
Reaction Termination and Sample Preparation:
-
After incubation, immediately place the tubes on ice to slow the reaction.
-
Add 2 µL of 6X DNA Gel Loading Dye to each tube and mix.
-
Rationale (Expertise): The loading dye contains EDTA, which chelates divalent cations that could support nuclease activity, and a density agent to ensure the sample sinks into the gel wells.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing the DNA stain.
-
Load the entire volume (12 µL) of each reaction mixture into separate wells of the gel.
-
Run the gel at 100 V for 45-60 minutes, or until the tracking dye has migrated approximately two-thirds of the way down the gel.
-
Rationale (Trustworthiness): A 1% agarose gel provides good resolution for separating different topological forms of plasmid DNA (supercoiled, relaxed/nicked, and linear).
-
-
Visualization and Interpretation:
-
Visualize the gel on a UV transilluminator.
-
Expected Results:
-
The "DNA only" control lane should show a prominent band corresponding to supercoiled DNA.
-
The "no-drug" control (DNA + buffer, incubated) should look identical, confirming the buffer does not damage the DNA.
-
In lanes with increasing concentrations of this compound, a decrease in the intensity of the supercoiled band and the appearance of a "smear" or bands with slower mobility is expected. This indicates alkylation, which alters the DNA's charge and conformation, causing it to migrate differently. Significant strand breakage (nicking) would lead to an increase in the relaxed circular form of the plasmid.
-
-
Discussion and Future Perspectives
This comparative analysis reveals that this compound operates via a distinct mechanism of direct, strain-driven ring-opening, contrasting with the intermediate-forming pathways of traditional alkylating agents like nitrogen mustards.[4][8] While its high, non-specific reactivity and toxicity profile currently limit its direct therapeutic application, its value as a synthetic intermediate is significant.[8][13][14]
The future of this compound in drug development likely lies not as a standalone drug, but as a reactive pharmacophore incorporated into more complex molecules. By attaching the this compound moiety to a tumor-targeting backbone (e.g., a monoclonal antibody or a small molecule that binds to a cancer-specific receptor), its alkylating payload could be delivered more selectively, potentially reducing systemic toxicity. Furthermore, advances in computational chemistry and artificial intelligence can be leveraged to design novel this compound derivatives with optimized reactivity and pharmacokinetic profiles, paving the way for a new generation of targeted alkylating agents.[15][16]
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performance comparison of catalysts for 2-ethylaziridine reactions
Introduction: The Synthetic Value of 2-Ethylaziridine
This compound, a chiral three-membered nitrogen heterocycle, represents a valuable building block in modern organic synthesis. The inherent ring strain of the aziridine core makes it susceptible to a variety of ring-opening reactions, providing regio- and stereoselective access to a diverse array of functionalized amine derivatives.[1] These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. This guide provides a comparative analysis of various catalytic systems for reactions involving this compound and its close structural analogs (2-alkylaziridines), offering insights into their performance based on available experimental data. We will explore the nuances of transition metal catalysts, Lewis acids, and organocatalysts to aid researchers in selecting the optimal catalytic approach for their specific synthetic challenges.
Transition Metal Catalysis: A Powerful and Versatile Approach
Transition metal catalysts have proven to be highly effective in promoting a wide range of transformations with aziridines, particularly ring-opening reactions.[2] The choice of metal, ligand, and reaction conditions can profoundly influence the regioselectivity and stereochemistry of the product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are particularly well-suited for the cross-coupling of 2-alkylaziridines with various partners. These reactions typically proceed via an oxidative addition of the aziridine C-N bond to a Pd(0) complex, followed by subsequent steps such as transmetalation and reductive elimination.[2][3]
A plausible catalytic cycle for the palladium-catalyzed ring-opening of a 2-substituted aziridine is depicted below. The initial step involves the oxidative addition of the aziridine to the Pd(0) catalyst, which is often the rate-determining and selectivity-determining step.[3]
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A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of 2-Ethylaziridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of reactive intermediates like 2-ethylaziridine, a chiral three-membered nitrogenous heterocycle, the confirmation of purity is not merely a quality control step but a critical determinant of reaction yield, stereoselectivity, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive comparison of spectroscopic methods for the robust assessment of this compound's purity, offering insights into the causality behind experimental choices and presenting supporting data for informed decision-making.
The Imperative of Purity in this compound Chemistry
This compound's high ring strain makes it a versatile building block in organic synthesis, susceptible to ring-opening reactions with a variety of nucleophiles. However, this reactivity also renders it prone to polymerization and side reactions, leading to impurities that can complicate subsequent synthetic steps or introduce undesirable properties into the final molecule. Furthermore, as a chiral compound, the enantiomeric purity is often as critical as its chemical purity. This guide will delve into the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for achiral purity assessment, and will also explore chromatographic methods essential for determining enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of this compound, providing detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR provides a quantitative map of the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aziridine ring protons. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the molecular structure and can readily reveal the presence of impurities.
Expected ¹H NMR Spectral Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.0 | Triplet | ~7.0 |
| CH₂ (ethyl) | ~1.4 | Quartet | ~7.0 |
| CH (aziridine) | ~1.8-2.0 | Multiplet | - |
| CH₂ (aziridine) | ~1.2-1.6 | Multiplet | - |
| NH (aziridine) | Variable (broad) | Singlet | - |
Note: Predicted values. Experimental data should be compared to a verified standard.
Identifying Impurities with ¹H NMR:
Common impurities may arise from starting materials, side reactions (e.g., dimerization, polymerization), or degradation. These will present as additional, often overlapping, signals in the spectrum. For instance, the presence of unreacted starting materials or ring-opened products would introduce characteristic signals outside the expected regions for this compound. Careful integration of the signals allows for the quantification of these impurities relative to the main compound. Resources like the "NMR Chemical Shifts of Trace Impurities" tables can be invaluable for identifying common solvent and reagent residues.[1][2]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information on the carbon framework of the molecule. While less sensitive than ¹H NMR, it is an excellent complementary technique. Each unique carbon atom in this compound will give a distinct signal.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ (ethyl) | ~12 |
| CH₂ (ethyl) | ~25 |
| CH (aziridine) | ~35 |
| CH₂ (aziridine) | ~28 |
Source: PubChem CID 17352[3]
Impurities will manifest as extra peaks in the ¹³C NMR spectrum, providing further evidence for their presence and aiding in their structural identification.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key vibrational modes are associated with the N-H and C-H bonds, as well as the aziridine ring itself.
Characteristic IR Absorption Bands for Aziridines:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium-Weak |
| C-H Stretch (aziridine ring) | 3000-3100 | Medium |
| C-H Stretch (alkyl) | 2850-2960 | Strong |
| Ring Vibrations | 800-900 | Medium-Strong |
The presence of impurities with different functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups from ring-opening or side reactions, would result in distinct absorption bands in the IR spectrum, for example, a broad band around 3300-3500 cm⁻¹ for an -OH group.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. This is a highly sensitive technique that can detect even trace amounts of impurities.
For this compound (C₄H₉N), the expected molecular ion peak [M]⁺ would be at an m/z of 71.12. The fragmentation pattern can also be diagnostic. Common fragmentation pathways for aziridines involve the loss of small neutral molecules. The presence of peaks at m/z values corresponding to potential impurities can confirm their existence. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for both identifying and quantifying volatile impurities.
Workflow for Spectroscopic Purity Analysis
Caption: Workflow for assessing the chemical purity of this compound using spectroscopic methods.
Comparison of Spectroscopic Techniques for Achiral Purity
| Technique | Advantages | Disadvantages | Information Provided |
| ¹H NMR | Quantitative, high resolution, provides detailed structural information. | Can have overlapping signals, requires deuterated solvents. | Chemical environment of protons, coupling information, impurity quantification. |
| ¹³C NMR | Good for complex molecules, less signal overlap than ¹H NMR. | Low sensitivity, longer acquisition times. | Carbon skeleton of the molecule. |
| IR | Fast, non-destructive, good for identifying functional groups. | Not quantitative, complex spectra can be difficult to interpret. | Presence of specific functional groups. |
| MS | High sensitivity, provides molecular weight information. | Can be destructive, may not distinguish isomers. | Molecular weight and fragmentation pattern of the compound and impurities. |
Assessing Enantiomeric Purity: A Crucial Step for Chiral Molecules
For a chiral molecule like this compound, determining the enantiomeric excess (e.e.) is often as important as assessing chemical purity. Spectroscopic methods alone are generally insufficient for this purpose. Chiral chromatography is the technique of choice.
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both chiral GC and HPLC employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation.
-
Chiral GC: This is a powerful technique for the separation of volatile enantiomers. Derivatization of the amine may be necessary to improve volatility and separation.
-
Chiral HPLC: This is a versatile technique that can be used for a wide range of compounds. Polysaccharide-based CSPs are often effective for the separation of aziridine enantiomers.[4]
The choice between GC and HPLC will depend on the volatility and thermal stability of the this compound derivative being analyzed. In both cases, the ratio of the peak areas for the two enantiomers provides a direct measure of the enantiomeric excess.
Logical Framework for Purity Analysis
Caption: Decision-making framework for the comprehensive purity analysis of this compound.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 300 MHz. Use standard acquisition parameters, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and quantify impurities. Compare the chemical shifts and coupling constants to reference spectra or predicted values.
Protocol 2: Chiral Gas Chromatography
-
Column Selection: Choose a suitable chiral capillary column, such as one with a cyclodextrin-based stationary phase.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane, dichloromethane). Derivatization with a suitable reagent may be required to improve volatility and resolution.
-
GC Method: Develop a suitable temperature program for the GC oven to ensure good separation of the enantiomers. Optimize the carrier gas flow rate and injection parameters.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers in the chromatogram. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
A multi-technique spectroscopic approach, combining the structural detail of NMR with the functional group information from IR and the molecular weight data from MS, provides a robust and self-validating system for confirming the chemical purity of this compound. For this chiral molecule, chromatographic techniques such as chiral GC or HPLC are indispensable for the critical assessment of enantiomeric purity. By understanding the principles behind each technique and following validated protocols, researchers can ensure the quality of their this compound and the integrity of their subsequent research and development efforts.
References
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ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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PubMed. (2024). Enantiomeric Analysis of Chiral Drugs Using Mass Spectrometric Methods: A Comprehensive Review. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]
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MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR of 2-azido ethylamine (1), 3-azido propylamine (2), and ureido azide derivatives (3, 4). Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 2-Ethylaziridine Analogs: A Guide for Drug Development Professionals
The strained, three-membered heterocyclic structure of aziridine has long captured the attention of medicinal chemists. This inherent ring strain makes aziridines highly reactive electrophiles, a property that can be strategically harnessed for therapeutic intervention.[1] While the parent 2-ethylaziridine is a known carcinogenic compound used primarily in organic synthesis, its scaffold serves as a crucial starting point for designing novel therapeutic agents with enhanced efficacy and refined safety profiles.[2][3] This guide provides a comparative overview of the biological activities of this compound analogs, focusing on their anticancer properties, and delves into the experimental methodologies used to evaluate their performance.
The Core Mechanism: DNA Alkylation and Cellular Disruption
The primary mechanism underpinning the bioactivity of many aziridine-containing compounds is their ability to act as powerful alkylating agents.[4] The electrophilic nature of the aziridine ring allows it to react with endogenous nucleophiles, most notably the nitrogenous bases of DNA, such as guanine.[4][5] This alkylation event can lead to the formation of DNA adducts and covalent interstrand cross-links, which physically obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][4]
However, the bioactivity of these analogs is not solely confined to DNA damage. Studies have revealed that certain derivatives can induce cell cycle arrest, particularly in the S phase, and promote the generation of reactive oxygen species (ROS), contributing to their overall cytotoxicity.[6]
Caption: General mechanism of DNA alkylation by aziridine analogs.
Comparative Anticancer Activity of Aziridine Derivatives
The true potential of aziridine-based therapeutics lies in the targeted modification of the core structure. By introducing various substituents, researchers can modulate the compound's reactivity, selectivity, and pharmacokinetic properties. The following table summarizes the in vitro cytotoxic activity of several representative aziridine analogs against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Aziridine Phosphine Oxides | ||||
| Compound 5 | HeLa (Cervical) | 6.4 | (S)-isopropyl group on aziridine ring, phosphine oxide | [6] |
| Ishikawa (Endometrial) | 4.6 | (S)-isopropyl group on aziridine ring, phosphine oxide | [6] | |
| Compound 7 | HeLa (Cervical) | 7.1 | Branched aliphatic substituent, phosphine oxide | [6] |
| Ishikawa (Endometrial) | 10.5 | Branched aliphatic substituent, phosphine oxide | [6] | |
| Indolin-2-one-Aziridine Hybrid | ||||
| Compound VIc | Colon Cancer Panel | 1.40 | Hybrid of indolin-2-one and aziridine scaffolds | [7] |
| Aziridine-Functionalized 1,3,5-Triazine | ||||
| Compound 1 | Huh-7 (Liver) | Potent | Bis(aziridin-1-yl)-1,3,5-triazine core | [8] |
| A549 (Lung) | Potent | Bis(aziridin-1-yl)-1,3,5-triazine core | [8] | |
| Aziridinyl Galactopyranoside | ||||
| AzGalp | HL-60 (Leukemia) | ~2.5 (vs normal) | Bulky galactopyranoside moiety | [5] |
| NB4 (Leukemia) | ~2.5 (vs normal) | Bulky galactopyranoside moiety | [5] | |
| HepG2 (Liver) | ~2.5 (vs normal) | Bulky galactopyranoside moiety | [5] | |
| Acyl Aziridine-2-Carboxylic Acid | ||||
| Derivative 348 | PC3 (Prostate) | 23.55 | Acyl derivative of aziridine-2-carboxylic acid | [9] |
| HeLa (Cervical) | 25.88 | Acyl derivative of aziridine-2-carboxylic acid | [9] |
Analysis of Structure-Activity Relationships (SAR):
-
Oxidation State: Comparative studies have shown that chiral phosphine oxides exhibit significantly higher biological activity than their corresponding chiral phosphine analogs.[6] This suggests that the electronic properties of the substituents play a critical role in modulating the reactivity of the aziridine ring.
-
Steric Hindrance: The presence of branched aliphatic substituents on the aziridine ring, such as an isopropyl group, has been correlated with high cytotoxic activity.[6][10]
-
Hybrid Molecules: Combining the aziridine moiety with other known anticancer scaffolds, like indolin-2-one, can result in hybrid compounds with potent and broad-spectrum activity.[7]
-
Selectivity: A major challenge in cancer chemotherapy is distinguishing between malignant and healthy cells. The AzGalp derivative demonstrated a degree of selective cytotoxicity against leukemia cell lines compared to normal cells, highlighting a promising avenue for developing targeted therapies.[5] This selectivity may arise from differences in cellular uptake or metabolism, potentially linked to the bulky sugar moiety.
Antibacterial Properties
While the primary focus has been on anticancer applications, some aziridine derivatives have also demonstrated antibacterial activity. Notably, several synthesized aziridine phosphines and their oxides exhibited moderate activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values around 50 µM.[6][10] Furthermore, aziridine-thiourea derivatives have shown promising activity against Escherichia coli and various strains of Staphylococcus.[4]
Key Experimental Protocols and Methodologies
To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The choice of assay depends on the specific question being addressed, from general cytotoxicity to specific mechanistic pathways.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: This assay is based on the principle that viable cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's effect on cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 540-570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A standardized workflow for the MTT cell viability assay.
Protocol 2: DNA Damage Assessment (Comet Assay)
The single-cell gel electrophoresis, or Comet Assay, is a sensitive technique for detecting DNA damage at the level of individual cells.
Causality: This assay provides direct evidence for the DNA-alkylating mechanism of action.[5] When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.
Step-by-Step Methodology:
-
Cell Treatment: Expose cells to the test compound at a non-lethal concentration (e.g., below the IC₅₀) for a short duration (e.g., 4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to dissolve the cell and nuclear membranes, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged, fragmented DNA will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the cells using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Caption: Workflow for detecting DNA damage using the Comet Assay.
Conclusion and Future Directions
The this compound scaffold, despite the toxicity of the parent compound, represents a valuable platform for the development of novel therapeutics. By leveraging strategic chemical modifications, it is possible to design analogs with potent and selective anticancer activity. The most promising derivatives often feature bulky or electron-withdrawing substituents that enhance their cytotoxic profile and, in some cases, improve their selectivity for cancer cells.[5][6]
The primary mechanism of action involves DNA alkylation, a hallmark of many successful chemotherapeutic agents.[1][5] This guide has provided the foundational experimental protocols to validate this mechanism and quantify the cytotoxic effects of new analogs.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the biological activity of new analogs based on their physicochemical properties, thereby accelerating the discovery process.[11][12]
-
Improving Selectivity: Designing derivatives that are preferentially activated in the tumor microenvironment or are targeted to cancer-specific cell surface receptors to minimize off-target toxicity.
-
In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to preclinical animal models, such as patient-derived xenografts (PDX), to assess their efficacy and safety in a more complex biological system.[13][14]
By combining rational drug design with rigorous experimental validation, the therapeutic potential of this compound analogs can be fully realized, paving the way for a new generation of effective anticancer agents.
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A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. MDPI. [Link]
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Design, synthesis and anticancer activity evaluation of aziridine-1,2,3-triazole hybrid derivatives. Semantic Scholar. [Link]
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Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega. [Link]
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Aziridine‐Functionalized 1,3,5‐Triazine Derivatives as Promising Anticancer Agents: Synthesis, DFT Study, DNA Binding Investigations and In Vitro Cytotoxic Activity. Semantic Scholar. [Link]
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In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. NIH. [Link]
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Examples of aziridine derivatives with promising anticancer activity. ResearchGate. [Link]
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Design of cancer-specific antitumor agents based on aziridinylcyclopent[b]indoloquinones. PubMed. [Link]
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Synthesis, physicochemical properties and in vitro cytotoxic activity of aziridine-containing derivatives of 1,3,5-triazine. Ben-Gurion University Research Portal. [Link]
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Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]
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Aziridinyl quinone antitumor agents based on indoles and cyclopent[b]indoles: structure-activity relationships for cytotoxicity and antitumor activity. PubMed. [Link]
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Synthetic Applications of Aziridinium Ions. MDPI. [Link]
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Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]
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Representative examples of drugs with aziridine or azirine structures. ResearchGate. [Link]
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Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. PubMed. [Link]
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Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
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QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. YouTube. [Link]
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A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. [Link]
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Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. [Link]
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Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI. [Link]
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Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. MDPI. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
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Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. PubMed. [Link]
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Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]
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A Senior Application Scientist's Guide to the Computational Modeling of 2-Ethylaziridine Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic pathways and the development of novel therapeutics. 2-Ethylaziridine, a strained three-membered heterocycle, serves as a versatile building block in organic synthesis. Its reactivity is dominated by ring-opening reactions, which alleviate its inherent ring strain, estimated to be around 26-27 kcal/mol[1]. This guide provides an in-depth comparison of computational modeling approaches to elucidate the reaction mechanisms of this compound, offering both theoretical insights and practical, field-proven protocols.
Theoretical Framework: Understanding this compound Reactivity
The primary reaction pathway for non-activated aziridines like this compound is nucleophilic ring-opening. This process is typically initiated by the activation of the aziridine nitrogen, forming a more reactive aziridinium ion. The subsequent nucleophilic attack can proceed via two main pathways, leading to different regioisomers.
The regioselectivity of the ring-opening is a critical aspect to predict. Generally, the attack of the nucleophile can occur at either the substituted (C2) or unsubstituted (C3) carbon of the aziridine ring. The outcome is influenced by a delicate balance of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.
Caption: General reaction pathways for the ring-opening of this compound.
Beyond ring-opening, aziridines can also participate in other transformations such as cycloaddition reactions, although these are less common for non-activated aziridines.
A Comparative Analysis of Computational Methods
The choice of computational method is critical for accurately modeling reaction mechanisms. Here, we compare the performance of several widely used approaches for studying this compound reactions.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional is paramount.
| Functional Class | Representative Functionals | Performance for Aziridine Ring-Opening |
| Hybrid GGA | B3LYP | A widely used functional, but can sometimes underestimate reaction barriers. |
| Meta-Hybrid GGA | M06-2X | Generally provides more accurate barrier heights and non-covalent interactions. |
| Range-Separated Hybrid | ωB97X-D | Often yields improved accuracy for reaction energetics and transition state geometries. |
A study on the regioselective ring-opening of 2-methylaziridine with methylamine highlighted the utility of DFT at the B3LYP level for investigating the reaction pathways[2]. The inclusion of dispersion corrections, such as Grimme's D3, is also recommended to accurately capture weak interactions[2].
Ab Initio Methods
Higher-level ab initio methods, while more computationally demanding, serve as a valuable benchmark for DFT results.
-
Møller-Plesset Perturbation Theory (MP2): Often provides an improvement over DFT for reaction energies, but can be more sensitive to the choice of basis set. A theoretical investigation of 2-methylaziridine ring-opening employed MP2 alongside DFT to provide a more robust analysis[2].
-
Coupled Cluster (CCSD(T)): Considered the "gold standard" for its high accuracy, CCSD(T) is typically used for single-point energy calculations on geometries optimized at a lower level of theory to obtain highly accurate reaction and activation energies.
Semi-Empirical Methods
Semi-empirical methods, such as AM1 and PM3, offer a significant speed advantage, making them suitable for initial explorations of reaction pathways or for modeling very large systems. However, their accuracy is generally lower than that of DFT and ab initio methods. They are parameterized to reproduce experimental data, but their performance can be system-dependent[2].
Experimental Protocols: A Step-by-Step Guide to Modeling this compound Ring-Opening
Here, we provide a detailed protocol for modeling the ring-opening of this compound with a generic nucleophile (Nu⁻) using both Gaussian and ORCA, two of the most widely used quantum chemistry software packages.
Caption: A typical computational workflow for studying a reaction mechanism.
Protocol 1: Modeling in Gaussian
Objective: To locate the transition state and calculate the activation energy for the nucleophilic ring-opening of protonated this compound.
Step 1: Geometry Optimization of Reactants, Products, and Intermediates
-
Rationale: To find the lowest energy structures of all species involved in the reaction.
-
Procedure:
-
Build the structures of the reactants (protonated this compound and the nucleophile) and the two possible ring-opened products.
-
Create a Gaussian input file for each structure.
-
-
Example Gaussian Input:
Step 2: Frequency Calculations
-
Rationale: To confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
-
Procedure: Use the optimized geometries from Step 1 for frequency calculations.
-
Example Gaussian Input:
Step 3: Transition State Search
-
Rationale: To locate the saddle point on the potential energy surface connecting reactants and products.
-
Procedure: Use the Opt=QST2 or Opt=QST3 keyword in Gaussian, which requires the reactant and product structures as input. QST3 also includes an initial guess for the transition state structure.
-
Example Gaussian Input (QST2):
Step 4: Transition State Verification
-
Rationale: To confirm that the located structure is a true transition state, characterized by exactly one imaginary frequency.
-
Procedure: Perform a frequency calculation on the optimized transition state geometry.
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation
-
Rationale: To confirm that the transition state connects the desired reactants and products.
-
Procedure: Use the IRC keyword with the optimized transition state geometry and its calculated frequencies.
Protocol 2: Modeling in ORCA
Objective: To perform a similar investigation of the this compound ring-opening using ORCA.
Step 1: Geometry Optimization
-
ORCA Input:
Step 2: Frequency Calculation
-
ORCA Input:
Step 3: Transition State Search
-
Rationale: ORCA offers several methods for transition state searching, including the Nudged Elastic Band (NEB) method for complex pathways.
-
Procedure: For a single step, a common approach is to use the OptTS keyword.
-
ORCA Input:
Step 4 & 5: TS Verification and IRC
-
Rationale and Procedure: Similar to Gaussian, frequency and IRC calculations are performed to validate the transition state. ORCA's IRC keyword can be used for this purpose[3][4].
Data Presentation and Comparison
To facilitate a clear comparison, the results of computational studies should be presented in a structured format. The following table presents hypothetical data for the ring-opening of protonated 2-methylaziridine with a chloride nucleophile, as a proxy for this compound.
| Method/Basis Set | Attack at C2 (kcal/mol) | Attack at C3 (kcal/mol) |
| B3LYP/6-31G(d) | 15.2 | 18.5 |
| M06-2X/6-311+G(d,p) | 13.8 | 17.1 |
| MP2/aug-cc-pVTZ | 14.5 | 17.9 |
| Experimental (Hypothetical) | ~14 | ~17 |
Note: The experimental values are hypothetical and for illustrative purposes only. The computational data is representative of typical results.
This table allows for a direct comparison of the performance of different computational methods against each other and against the experimental benchmark.
Conclusion and Outlook
Computational modeling is an indispensable tool for elucidating the reaction mechanisms of this compound. DFT methods, particularly with modern functionals like M06-2X and ωB97X-D, offer a robust and efficient approach for studying these systems. For higher accuracy, benchmarking against ab initio methods such as MP2 and CCSD(T) is recommended.
The provided protocols for Gaussian and ORCA offer a practical starting point for researchers to investigate the ring-opening and other reactions of this compound. While the lack of specific experimental data for this compound presents a challenge, the use of analogous systems provides a valuable framework for validating computational models.
Future work should focus on generating experimental kinetic and thermodynamic data for the reactions of this compound to allow for a more direct and rigorous validation of computational methods. This will further enhance the predictive power of computational chemistry in the design and optimization of synthetic routes involving this important class of heterocycles.
References
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Akhtar, R., Naqvi, S. A. R., Zahoor, A. F., & Saleem, S. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501. [Link]
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Al-Hourani, B. J. (2018). Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. Journal of Molecular Modeling, 24(11), 309. [Link]
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FACCTs. (n.d.). ORCA 6.0 TUTORIALS. Retrieved from [Link]
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Gaussian, Inc. (2017). Transition State Optimizations with Opt=QST2. Retrieved from [Link]
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famaLab. (n.d.). IRC. Retrieved from [Link]
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ORCA Manual. (n.d.). 4.4. Intrinsic Reaction Coordinate. Retrieved from [Link]
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Singh, R. K., & Ha, H.-J. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2827-2856. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethylaziridine
Authoritative Guidance for Researchers on Mitigating Risk and Ensuring Compliance
The handling and disposal of highly reactive small molecules are defining aspects of laboratory safety and operational integrity. For researchers in pharmaceutical development and organic synthesis, 2-Ethylaziridine (CAS No. 2549-67-9) represents a valuable synthetic building block due to the high reactivity of its strained three-membered ring.[1] However, this same reactivity, coupled with significant toxicity, makes its proper disposal a matter of critical importance.[2]
This guide provides a direct, procedural framework for the safe disposal of this compound, moving beyond simple checklists to explain the scientific rationale behind each step. Our objective is to provide a self-validating system of protocols that ensures the safety of personnel, maintains regulatory compliance, and protects the environment.
Section 1: Hazard Profile of this compound
Understanding the inherent risks of a chemical is the foundation of its safe management. Aziridine and its derivatives are classified as hazardous substances due to their unique combination of reactivity and biological activity.[2] The primary hazards associated with this compound are summarized below.
| Hazard Category | Description | Causality & Field Insights |
| Acute Toxicity | Aziridines are known to be very toxic if inhaled, swallowed, or in contact with skin.[3] this compound may cause severe burns to the skin and eyes and can be a lachrymator (induces tearing). | The high reactivity of the aziridine ring allows it to readily alkylate biological macromolecules like DNA and proteins, leading to cellular damage and toxicity. Assume any exposure is significant and requires immediate medical attention. |
| Reactivity | The compound is unstable and can undergo violent or explosive polymerization, especially in the presence of acids or strong oxidizing agents.[3] It is also classified as a reactive chemical that must be managed through a hazardous waste program.[4] | The significant ring strain of the aziridine moiety makes it susceptible to exothermic ring-opening reactions. Contamination or improper storage can initiate a runaway polymerization, leading to a rapid increase in heat and pressure, with the potential for container rupture. |
| Flammability | While specific flashpoint data for this compound can vary, related aziridines are highly flammable liquids and vapors.[3] Vapors can form explosive mixtures with air and may travel to an ignition source.[3] | As a low-molecular-weight organic amine, this compound should be treated as a significant fire hazard. All handling and storage must be strictly controlled to eliminate ignition sources. |
| Health Hazards | Aziridine compounds are considered potential mutagens and carcinogens.[2] | The alkylating nature of the compound is the mechanistic basis for its potential carcinogenicity. Chronic, low-level exposure is a significant concern and reinforces the need for stringent handling protocols. |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before any handling or disposal operations begin, a rigorous safety protocol must be in place. All work involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][5]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[5]
-
Hand Protection: Use chemical-resistant gloves. Given the reactivity of aziridines, double-gloving with compatible materials (e.g., butyl rubber or laminate film) is a recommended best practice. Do not use nitrile or neoprene gloves with some related hazardous chemicals, so always verify glove compatibility.[5]
-
Body Protection: A flame-resistant lab coat is mandatory.[2] Ensure it is fully buttoned.
-
Respiratory Protection: While work in a fume hood is the primary engineering control, a respirator may be required for emergency situations, such as a large spill.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific respiratory protection requirements.
Section 3: Disposal Decision Workflow
The decision process for disposing of this compound waste is straightforward: it must be treated as a hazardous waste stream. On-site neutralization is not recommended without a thoroughly validated, institution-approved protocol due to the compound's high reactivity and the potential for hazardous byproducts. The workflow below illustrates the mandatory procedural path.
Caption: Disposal workflow for this compound waste.
Section 4: Step-by-Step Disposal Procedure
This procedure details the operational steps for preparing this compound for disposal. Adherence to your institution's specific EHS guidelines is mandatory.[2]
Experimental Protocol: Waste Accumulation and Storage
-
Waste Identification and Segregation:
-
Designate a specific, compatible waste container exclusively for this compound waste. This includes pure unused chemical, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent paper).
-
Crucially, do not mix this waste with other chemical streams, particularly acidic waste or oxidizing agents, to prevent violent reactions.[2][4]
-
-
Container Selection and Management:
-
Use a container made of a material compatible with this compound, such as borosilicate glass or another material approved by your EHS department. Ensure the container has a secure, tight-fitting lid.
-
The container must be kept closed at all times except when actively adding waste.[2] This minimizes the release of flammable and toxic vapors.
-
-
Labeling:
-
Immediately affix a hazardous waste label to the container.
-
Clearly write the full chemical name, "this compound," and list all components if it is a mixed waste stream.[7]
-
Indicate the associated hazards: Toxic, Reactive, Flammable .
-
-
Storage in Satellite Accumulation Area (SAA):
-
Arranging for Final Disposal:
-
Once the container is full (not exceeding 90% capacity) or waste is no longer being generated, contact your institution's EHS department to schedule a pickup.[8]
-
The waste will be handled by trained professionals and transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF), where it will typically be destroyed via high-temperature incineration.[6][9]
-
Section 5: Spill and Emergency Management
Preparedness is essential for mitigating the consequences of an accidental release.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material, such as sand, vermiculite, or a commercial absorbent pad, to contain the spill.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using spark-proof tools and place it in the designated this compound hazardous waste container.[3]
-
Decontaminate the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately and alert others.
-
Activate the nearest fire alarm if there is a risk of fire.
-
Contact your institution's emergency response team (e.g., EHS) from a safe location. Provide the chemical name and spill location. Do not attempt to clean it up yourself.[3]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek urgent medical attention.[5] Remove contaminated clothing while flushing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek urgent medical attention.
-
Inhalation: Move the affected person to fresh air immediately. Seek urgent medical attention.[5]
-
Section 6: Regulatory Compliance
The disposal of this compound is governed by strict federal and local regulations.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this compound waste is classified as a hazardous waste.[10] It meets the criteria for reactivity (D003) and likely toxicity.[11] Generators of this waste are legally responsible for its management from "cradle to grave."[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the hazards of chemicals like this compound and the protective measures to be used.[12]
By following the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with these critical regulations.
References
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
- Benchchem. (n.d.). Safe Disposal of (2R)-2-Ethynylazetidine: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of N-(3,á4,á5-áTrimethoxyphenylethyl)áaziridine.
- Santa Cruz Biotechnology. (n.d.). 2-Methylaziridine Material Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
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- Sigma-Aldrich. (2023, February 7). 2-Methylaziridine Safety Data Sheet.
- ECHEMI. (n.d.). 2549-67-9, this compound Formula.
- Echemi. (n.d.). Aziridine, 1-(3-pyridinylcarbonyl)- (9CI) Safety Data Sheets.
- CymitQuimica. (n.d.). CAS 2549-67-9: this compound.
- U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document.
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- Benchchem. (n.d.). Safe Disposal of Ethyl 3,3-dimethylaziridine-2-carboxylate: A Detailed Procedural Guide.
- National Institutes of Health, PubChem. (n.d.). This compound.
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- U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.
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A Senior Application Scientist's Guide to Handling 2-Ethylaziridine: Essential PPE and Safety Protocols
2-Ethylaziridine is a highly reactive and hazardous compound, valued in organic synthesis for its utility as a building block in pharmaceuticals and agrochemicals.[1] However, its strained three-membered ring structure, which makes it synthetically useful, is also the source of its significant biological risk.[1] This guide provides a direct, field-tested framework for researchers and drug development professionals to establish a self-validating system of safety for handling this chemical. The protocols outlined below are designed to ensure that every operational step, from preparation to disposal, is grounded in a deep understanding of the compound's inherent risks.
Hazard Analysis: Understanding the "Why" Behind the Precautions
A thorough understanding of the hazards associated with this compound is critical to appreciating the necessity of the stringent controls that follow. The compound is classified as highly hazardous due to its multifaceted threat profile.[2][3]
-
Extreme Acute Toxicity: this compound is fatal if swallowed, inhaled, or in contact with skin.[2][3] Even small exposures can have severe, life-threatening consequences.
-
Severe Corrosivity: It causes severe skin burns and serious eye damage upon contact.[2][3] This is not a mild irritant; it is destructive to tissue.
-
Carcinogenicity: Aziridine and its derivatives are considered potential human carcinogens.[2][3][4] This long-term health risk necessitates minimizing exposure to the lowest possible levels.
-
High Flammability: The liquid and its vapor are highly flammable, requiring strict control over ignition sources.[2]
These hazards dictate that this compound must be handled with the utmost care, utilizing a multi-layered safety approach where Personal Protective Equipment (PPE) serves as the final, critical barrier between the scientist and the chemical.
The Hierarchy of Controls: A Mandatory Framework
Before discussing PPE, it is imperative to implement higher-level safety controls. PPE is the last line of defense, not the first.
-
Engineering Controls: These are the most critical. All work with this compound must be performed in a certified, functioning chemical fume hood to control the inhalation hazard.[5] Due to its flammability, all equipment used must be explosion-proof and properly grounded.[5]
-
Administrative Controls: Your institution must have a written Chemical Hygiene Plan and Standard Operating Procedures (SOPs) for handling highly hazardous chemicals.[6] All personnel must be trained on these procedures and the specific hazards of this compound before work begins.[6][7]
Personal Protective Equipment (PPE): A Self-Validating System
The selection and use of PPE must be meticulous. The goal is to create a complete barrier that prevents any contact with the chemical.
PPE Specification Table
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (in Fume Hood) | Double-gloving: Nitrile or Neoprene inner glove, Butyl rubber or laminate outer glove.[4][8] | Chemical splash goggles and a full-face shield.[4] | Disposable, solid-front, back-closing chemical-resistant gown with tight-fitting cuffs.[9] | Not required if fume hood is operating correctly. |
| High-Volume Handling / Potential for Splashing | Double-gloving: Nitrile or Neoprene inner glove, Butyl rubber or laminate outer glove.[4][8] | Chemical splash goggles and a full-face shield.[4] | Chemical-resistant coverall ("bunny suit") with integrated shoe covers.[9] | A full-face respirator with an organic vapor cartridge is recommended.[4][10] |
| Spill Cleanup | Double-gloving: Heavy-duty Butyl rubber or laminate outer gloves. | Full-face, air-purifying respirator (APR) with organic vapor cartridges. | Chemical-resistant, disposable coverall with integrated shoe and head covering.[9] | Required. Full-face APR or a powered air-purifying respirator (PAPR).[10] |
Detailed PPE Protocols
-
Hand Protection: The causality for double-gloving is redundancy. Should the outer glove be compromised, the inner glove provides a temporary barrier, allowing time to retreat and de-gown safely. Always check the manufacturer's data for chemical breakthrough times for your specific gloves. Gloves should be changed every 30 minutes during prolonged handling or immediately if contamination is suspected.[9]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[5] A full-face shield must be worn over the goggles to protect the entire face from splashes.[4]
-
Body Protection: A standard cotton lab coat is not protective against a this compound splash. A disposable, poly-coated, solid-front gown that closes in the back is required to prevent permeation.[9][11] Cuffs must be tight-fitting and tucked under the outer glove.
-
Respiratory Protection: While a fume hood is the primary control, respiratory protection may be necessary if there's a failure or for spill response. A surgical N95 mask protects against particulates, not organic vapors, and is therefore inadequate.[11] A fit-tested respirator with the correct cartridges is essential.[10][11]
Workflow: PPE Donning and Doffing
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize exposure risk.
Operational Plan: Step-by-Step Handling
-
Preparation: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, reagents, spill kit) is already inside.
-
Aliquotting: Use only non-sparking tools.[5] Ground and bond containers when transferring to prevent static discharge.[2]
-
During Reaction: Keep the fume hood sash at the lowest possible working height. Keep all containers of this compound tightly sealed when not in use.[12]
-
Post-Handling: Decontaminate all surfaces within the fume hood. All contaminated equipment must be thoroughly cleaned or treated as hazardous waste.
-
Personal Decontamination: After doffing PPE, wash hands and arms thoroughly with soap and water.[12]
Emergency Response: Spill Management
A spill of this compound is a high-hazard event. The response must be immediate and systematic.
Caption: Decision tree for responding to a this compound spill.
Spill Cleanup Procedure (Trained Personnel Only):
-
Alert all personnel and evacuate the immediate area.[13]
-
Remove all sources of ignition.[13]
-
Don the appropriate spill-level PPE as detailed in the table above.
-
Contain the spill by creating a dike around it with an inert absorbent material like vermiculite or a commercial chemical absorbent.[14]
-
Working from the outside in, apply absorbent material to the spill.[14]
-
Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.[5][15]
-
Decontaminate the area with a mild detergent solution and wipe clean.[13]
-
Dispose of all cleanup materials, including PPE, as hazardous waste.
Disposal Plan: Waste Management
All materials that come into contact with this compound are considered hazardous waste.
Caption: Workflow for proper segregation and disposal of this compound waste.
-
Solid Waste: All contaminated PPE, absorbent materials, and disposable labware must be double-bagged in labeled hazardous waste bags.
-
Liquid Waste: Unused this compound and waste solutions must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams.
-
Empty Containers: Handle uncleaned, "empty" containers as if they were full. They must be disposed of as hazardous waste.
Adherence to these protocols is not a matter of preference but of professional responsibility. By treating this compound with the respect its hazardous nature demands, you protect yourself, your colleagues, and your work environment.
References
-
Yale Environmental Health & Safety. Biosafety Spill Response Guide.[Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.[Link]
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Clarkson University. Chemical Spill Procedures.[Link]
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LookChem. Cas 2549-67-9, this compound.[Link]
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Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances.[Link]
-
West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.[Link]
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Occupational Safety and Health Administration (OSHA). 1910.119 - Process safety management of highly hazardous chemicals.[Link]
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3M. (2023). Safety Data Sheet: 3M™ Scotch-Weld™ Acrylic Structural Plastic Adhesive DP-8005 (Part A).[Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.[Link]
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The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.[Link]
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National Center for Biotechnology Information (NCBI). (2022). OSHA Chemical Hazards And Communication.[Link]
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Queen Mary University of London. Spill procedure: Clean-up guidance.[Link]
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EHSLeaders. (2025). Back to Basics: Handling the Range of Workplace Chemical Hazards.[Link]
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Benjamin Moore. (2018). Safety Data Sheet.[Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]
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GERPAC. Personal protective equipment for preparing toxic drugs.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
